Pantothenoylcysteine
Description
Structure
3D Structure
Properties
CAS No. |
13147-34-7 |
|---|---|
Molecular Formula |
C12H22N2O6S |
Molecular Weight |
322.38 g/mol |
IUPAC Name |
(2R)-2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H22N2O6S/c1-12(2,6-15)9(17)10(18)13-4-3-8(16)14-7(5-21)11(19)20/h7,9,15,17,21H,3-6H2,1-2H3,(H,13,18)(H,14,16)(H,19,20)/t7-,9-/m0/s1 |
InChI Key |
QSYCTARXWYLMOF-CBAPKCEASA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)N[C@@H](CS)C(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)NC(CS)C(=O)O)O |
Appearance |
Solid powder |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pantothenoylcysteine; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of Pantothenoylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenoylcysteine, and its phosphorylated form 4'-phosphothis compound, are crucial intermediates in the universally conserved biosynthetic pathway of Coenzyme A (CoA). As an essential cofactor in all domains of life, CoA participates in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components. The enzymes responsible for the synthesis of this compound and its subsequent conversion represent attractive targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its synthesis, enzymatic conversion, and the methodologies used for its study.
Chemical Properties
This compound is a hybrid peptide formed through an amide linkage between pantothenic acid (Vitamin B5) and the amino acid L-cysteine. Its chemical structure features the characteristic dihydroxydimethylbutyramide moiety of pantothenic acid linked to the amino group of β-alanine, which in turn is amidated to the amino group of L-cysteine.
Table 1: Chemical and Physical Properties of this compound and its Phosphorylated Derivative
| Property | D-Pantothenoyl-L-cysteine | 4'-Phosphothis compound |
| Chemical Formula | C₁₂H₂₂N₂O₆S[1] | C₁₂H₂₃N₂O₉PS[2] |
| Average Molecular Weight | 322.378 g/mol [1] | 402.358 g/mol [2] |
| Monoisotopic Molecular Weight | 322.119857136 g/mol [1] | 402.086187546 g/mol [2] |
| IUPAC Name | (2R)-2-{3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanamido}-3-sulfanylpropanoic acid[1] | (2R)-2-{3-[(2R)-2-hydroxy-3-methyl-3-[(phosphonooxy)methyl]butanamido]propanamido}-3-sulfanylpropanoic acid[2] |
| Cellular Location | Cytoplasm | Cytoplasm |
Biosynthesis and Metabolism
This compound is a key intermediate in the Coenzyme A (CoA) biosynthetic pathway. This pathway consists of five enzymatic steps, starting from pantothenate (Vitamin B5).
The formation of 4'-phospho-N-pantothenoylcysteine (PPC) is the second step in this pathway, catalyzed by Phosphothis compound Synthetase (PPCS) . This enzyme facilitates the condensation of 4'-phosphopantothenate and L-cysteine.[3] The subsequent step is the decarboxylation of PPC to 4'-phosphopantetheine, a reaction catalyzed by Phosphothis compound Decarboxylase (PPCDC) .
Signaling Pathways
The CoA biosynthetic pathway is tightly regulated and exhibits crosstalk with other major metabolic pathways. The enzymes in this pathway, particularly Pantothenate Kinase (PanK), are subject to feedback inhibition by CoA and its thioesters. This regulation ensures a homeostatic supply of this essential cofactor. Furthermore, the availability of precursors like cysteine and ATP links CoA biosynthesis to amino acid metabolism and the overall energy status of the cell.
Quantitative Data
The enzymatic reactions involving this compound have been characterized, and kinetic parameters for the key enzymes have been determined.
Table 2: Enzyme Kinetic and Binding Data
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Specific Activity (U/mg) | K_d (µM) |
| Phosphothis compound Synthetase (PPCS) | Enterococcus faecalis | CTP | 156 | 2.9 | 5.2 | N/A |
| (R)-Phosphopantothenate | 17 | 2.9 | 5.2 | N/A | ||
| L-Cysteine | 86 | 2.9 | 5.2 | N/A | ||
| Phosphothis compound Synthetase (PPCS) | Homo sapiens | CTP | 265 | 0.53 | N/A | N/A |
| (R)-Phosphopantothenate | 57 | 0.53 | N/A | N/A | ||
| L-Cysteine | 16 | 0.53 | N/A | N/A | ||
| ATP | 269 | 0.56 | N/A | N/A | ||
| (R)-Phosphopantothenate | 13 | 0.56 | N/A | N/A | ||
| L-Cysteine | 14 | 0.56 | N/A | N/A | ||
| Phosphothis compound Decarboxylase (PPCDC) | N/A | 4'-Phosphothis compound | N/A | N/A | N/A | N/A |
N/A: Data not readily available in the searched literature. Note: The K_d for CTP binding to E. faecalis PPCS was determined by Isothermal Titration Calorimetry (ITC) and was found to be consistent with the kinetically determined dissociation constant, though the exact value was not specified in the provided search results.[3]
Table 3: Cellular Concentrations
| Metabolite | Organism/Cell Type | Concentration | Method |
| This compound | N/A | N/A | N/A |
| 4'-Phosphothis compound | N/A | N/A | N/A |
| Total Coenzyme A | Human Fibroblasts | Variable | Fluorimetric Assay Kit[4] |
N/A: Specific intracellular concentrations for this compound and 4'-Phosphothis compound are not well-documented in the provided search results. However, methods for measuring total CoA levels are established.[4]
Experimental Protocols
Chemical Synthesis of N-Pantothenoyl-L-cysteine
Purification of Recombinant Phosphothis compound Synthetase (PPCS)
This protocol describes the purification of recombinant PPCS from Enterococcus faecalis expressed in E. coli.[5]
-
Cell Lysis: Harvest E. coli cells expressing the recombinant PPCS and resuspend in a suitable buffer (e.g., 20 mM HEPES, pH 8.0). Lyse the cells using a French press.
-
Clarification: Centrifuge the cell lysate to remove cell debris.
-
Anion Exchange Chromatography: Load the supernatant onto an anion exchange column (e.g., Source 15Q) equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl.
-
Gel Filtration Chromatography: Further purify the PPCS-containing fractions using a gel filtration column (e.g., Superdex HR 200) to separate proteins based on size.
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE.
Enzyme Assay for Phosphothis compound Synthetase (PPCS)
The activity of PPCS can be measured using a continuous enzyme-linked spectrophotometric assay that monitors the production of pyrophosphate (PPi).[5]
-
Assay Principle: The PPi produced by the PPCS reaction is used by PPi-dependent phosphofructokinase (PPi-PFK) to phosphorylate fructose-6-phosphate. The subsequent reactions in the glycolytic pathway, catalyzed by aldolase, triosephosphate isomerase, and glycerophosphate dehydrogenase, lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare an assay mix containing HEPES buffer (pH 7.6), DTT, MgCl₂, CTP, (R)-phosphopantothenate, L-cysteine, and the pyrophosphate detection reagent (containing PPi-PFK and other coupling enzymes and substrates).
-
Assay Procedure:
-
Pre-incubate the assay mix and the purified PPCS enzyme separately at 37°C.
-
Initiate the reaction by adding the enzyme to the assay mix.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Enzyme Assay for Phosphothis compound Decarboxylase (PPCDC)
A detailed protocol for a PPCDC assay is not explicitly provided in the search results. However, an HPLC-based assay has been mentioned.[6] Such an assay would typically involve the following steps:
-
Reaction Setup: Incubate the purified PPCDC enzyme with its substrate, 4'-phosphothis compound, in a suitable buffer at an optimal temperature and pH.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).
-
HPLC Analysis: Separate the substrate and the product (4'-phosphopantetheine) using reverse-phase HPLC.
-
Quantification: Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Activity Calculation: Calculate the enzyme activity based on the rate of product formation.
Conclusion
This compound is a vital intermediate in the biosynthesis of Coenzyme A. Understanding its biochemical properties and the enzymes involved in its metabolism is crucial for basic research and for the development of novel therapeutics. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its chemical characteristics, its role in the CoA pathway, quantitative enzymatic data, and key experimental methodologies. Further research is warranted to fill the existing gaps in our knowledge, particularly concerning the precise intracellular concentrations of this compound and detailed kinetic and binding parameters for phosphothis compound decarboxylase. Such information will undoubtedly accelerate the discovery of potent and specific inhibitors of the CoA biosynthetic pathway.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pantothenoylcysteine Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids.[1][2] The biosynthesis of CoA from pantothenate (vitamin B5) is a conserved five-step enzymatic pathway, making it an attractive target for the development of novel antimicrobial agents. This guide provides a detailed examination of a critical segment of this pathway: the biosynthesis of pantothenoylcysteine. We will delve into the core enzymes, their catalytic mechanisms, quantitative kinetic data, and the experimental protocols utilized to investigate this vital bacterial pathway.
The Core Pathway: From Pantothenate to 4'-Phosphopantetheine
The conversion of pantothenate to 4'-phosphopantetheine involves three key enzymatic steps. The central focus of this guide, the synthesis of this compound, is the second step in this sequence.
-
Phosphorylation of Pantothenate: The pathway initiates with the phosphorylation of pantothenate by pantothenate kinase (PanK) , also known as CoaA. This reaction is ATP-dependent and yields 4'-phosphopantothenate.[2][3][4] In many bacteria, such as Escherichia coli, PanK is the primary rate-limiting and regulatory step of the entire CoA biosynthetic pathway, subject to feedback inhibition by CoA and its thioesters.[1][3]
-
Synthesis of 4'-Phosphothis compound: The intermediate 4'-phosphopantothenate is then condensed with L-cysteine in a reaction catalyzed by phosphothis compound synthetase (PPCS) , the product of the coaB gene.[5][6] This step results in the formation of an amide bond, yielding (R)-4'-phospho-N-pantothenoylcysteine.[5] Unlike the preceding phosphorylation, this reaction in most bacteria utilizes cytidine triphosphate (CTP) as the activating nucleotide.[5][6]
-
Decarboxylation to 4'-Phosphopantetheine: The newly synthesized 4'-phosphothis compound undergoes decarboxylation, catalyzed by phosphothis compound decarboxylase (PPCDC) (coaC gene product), to produce 4'-phosphopantetheine and carbon dioxide.[1][7]
In a significant number of bacterial species, including E. coli, PPCS and PPCDC are not discrete enzymes but are fused into a single bifunctional protein, CoaBC.[3][5][8] However, in some bacteria like enterococci and streptococci, they are encoded by separate genes.[1]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the enzymes in the CoA biosynthetic pathway have been characterized in several bacteria. This data is crucial for understanding the efficiency of each catalytic step and for the development of targeted inhibitors.
| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference |
| PanK (CoaA) | Escherichia coli | Pantothenate | 36 | - | [3] |
| ATP | 136 | - | [3] | ||
| Pantetheine | 91 | - | [3] | ||
| PanK (CoaA) | Staphylococcus aureus | Pantothenate | 23 - 27 | - | [3] |
| ATP | 34 - 93 | - | [3] | ||
| PanB (KPHMT) | Mycobacterium tuberculosis | α-ketoisovalerate | 240 | 47 | [9][10] |
| DPCK (CoaE) | Escherichia coli | Dephospho-CoA | 740 | - | [3] |
| ATP | 140 | - | [3] |
Note: kcat values are not always reported in the cited literature.
Experimental Protocols
The study of the this compound biosynthesis pathway involves a variety of biochemical and genetic techniques. Below are detailed methodologies for key experiments.
Protocol 1: Expression and Purification of Recombinant CoaBC
This protocol describes the overexpression and purification of the bifunctional CoaBC enzyme from E. coli, a common procedure for obtaining the enzyme for in vitro studies.
1. Gene Cloning and Vector Construction:
- Amplify the coaBC gene from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.
- Digest the PCR product and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.
- Ligate the digested gene into the expression vector and transform into a cloning strain of E. coli (e.g., DH5α).
- Verify the sequence of the resulting plasmid.
2. Protein Expression:
- Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
- Grow a 1 L culture of the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
3. Cell Lysis and Purification:
- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
- Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
- Elute the His-tagged CoaBC protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Analyze the eluted fractions by SDS-PAGE to assess purity.
- (Optional) Further purify the protein using size-exclusion chromatography to remove aggregates and achieve higher purity.
- Dialyze the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
start [label="Start: E. coli with\ncoaBC expression vector", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
culture [label="Cell Culture Growth\n(37°C)"];
induction [label="Induce with IPTG\n(18-25°C)"];
harvest [label="Harvest Cells\n(Centrifugation)"];
lysis [label="Cell Lysis\n(Sonication)"];
clarify [label="Clarify Lysate\n(Centrifugation)"];
affinity [label="Ni-NTA Affinity\nChromatography"];
wash [label="Wash Column"];
elute [label="Elute Protein"];
analysis [label="Purity Check\n(SDS-PAGE)"];
end [label="End: Purified\nCoaBC Protein", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> culture;
culture -> induction;
induction -> harvest;
harvest -> lysis;
lysis -> clarify;
clarify -> affinity;
affinity -> wash;
wash -> elute;
elute -> analysis;
analysis -> end;
}
Protocol 2: Spectrophotometric Assay for PPCS Activity
This protocol describes a coupled enzyme assay to continuously monitor the activity of PPCS. The production of pyrophosphate (PPi) during the CTP-dependent synthesis of 4'-phosphothis compound is coupled to the oxidation of NADH.
1. Principle:
- Reaction 1 (PPCS): 4'-Phosphopantothenate + Cysteine + CTP → 4'-Phosphothis compound + CMP + PPi
- Reaction 2 (Inorganic Pyrophosphatase): PPi + H2O → 2 Pi
- Reaction 3 (Purine Nucleoside Phosphorylase): Inosine + Pi → Hypoxanthine + Ribose-1-phosphate
- Reaction 4 (Xanthine Oxidase): Hypoxanthine + O2 + H2O → Uric Acid + H2O2 (This step is often measured directly at 293 nm, but a more sensitive coupled assay is described below)
- A more common and sensitive approach involves coupling Pi generation to NADH oxidation via the EnzChek Phosphate Assay Kit (or similar):
- Pi + Inosine -> Hypoxanthine
- Hypoxanthine + O2 -> Uric acid + H2O2
- H2O2 + Amplex Red -> Resorufin (Fluorometric)
- Alternatively, a classic NADH-coupled assay for PPi can be used:
- PPi + Fructose-6-P -> PPi-dependent phosphofructokinase -> Fructose-1,6-bisP
- Fructose-1,6-bisP -> Aldolase -> DHAP + GAP
- DHAP -> Triosephosphate isomerase -> GAP
- 2 GAP + 2 NAD+ + 2 Pi -> Glyceraldehyde-3-P dehydrogenase -> 2 1,3-bisphosphoglycerate + 2 NADH
- A simpler, more direct assay for NTPases couples ATP/CTP hydrolysis to NADH oxidation:
- Reaction 1 (PPCS): CTP -> CMP + PPi
- Reaction 2 (Pyruvate Kinase): ADP + Phosphoenolpyruvate -> ATP + Pyruvate (Note: this requires ADP, not CMP. A nucleoside diphosphate kinase is needed to convert CMP+ATP to CDP+ADP)
- Reaction 3 (Lactate Dehydrogenase): Pyruvate + NADH + H+ → Lactate + NAD+
2. Reagents:
- Assay Buffer: 100 mM HEPES pH 8.0, 10 mM MgCl2, 1 mM DTT.
- Substrates: 4'-phosphopantothenate, L-cysteine, CTP.
- Coupling Enzymes: Inorganic pyrophosphatase.
- Detection Reagent: Malachite green or similar phosphate detection reagent.
- Purified PPCS (or CoaBC) enzyme.
3. Procedure (Endpoint Assay):
- Prepare a reaction mixture in a microplate well containing assay buffer, 4'-phosphopantothenate (e.g., 1 mM), L-cysteine (e.g., 2 mM), and inorganic pyrophosphatase (e.g., 1 unit/mL).
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding CTP (e.g., 1 mM) and a known concentration of the purified PPCS enzyme.
- Incubate the reaction at 37°C for a set period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding a quenching solution (e.g., an equal volume of 10% SDS).
- Add the malachite green reagent to the wells and incubate for 15-20 minutes at room temperature for color development.
- Measure the absorbance at ~620-650 nm.
- Create a standard curve using known concentrations of phosphate (Pi) to determine the amount of PPi produced, and thus the activity of the PPCS enzyme.
Conclusion and Future Directions
The this compound biosynthesis pathway is a fundamental process in bacteria, essential for the production of the vital cofactor Coenzyme A. The enzymes within this pathway, particularly the often-fused PPCS and PPCDC, represent validated targets for the development of novel antibacterial agents.[6][11] Key differences between the bacterial and mammalian enzymes, such as nucleotide specificity and the fusion state of CoaBC, provide opportunities for selective inhibition.[3][6] Future research should focus on high-throughput screening for inhibitors of these enzymes, detailed structural studies of enzyme-inhibitor complexes to guide rational drug design, and further exploration of the regulatory mechanisms governing this pathway in pathogenic bacteria. The methodologies and data presented in this guide serve as a foundational resource for professionals dedicated to advancing antimicrobial drug discovery.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Pantethine Rescues Phosphothis compound Synthetase and Phosphothis compound Decarboxylase Deficiency in Escherichia coli but Not in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]
- 10. Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of 4'-Phospho-N-pantothenoylcysteine in Coenzyme A Synthesis: A Technical Guide
Executive Summary: Coenzyme A (CoA) is an indispensable cofactor in all domains of life, central to cellular metabolism, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate.[1] Its biosynthesis is a highly conserved five-step enzymatic pathway. This technical guide provides an in-depth examination of a critical, transient intermediate in this pathway: 4'-phospho-N-pantothenoylcysteine (PPC). We will detail its enzymatic formation and subsequent conversion, present key quantitative data, outline relevant experimental protocols, and provide visual diagrams of the core processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Coenzyme A Biosynthesis
Coenzyme A is synthesized from pantothenate (vitamin B5), L-cysteine, and adenosine triphosphate (ATP) through a universal five-step pathway.[1] The overall process involves the sequential action of five enzymes:
-
Pantothenate Kinase (PanK)
-
Phosphopantothenoylcysteine Synthetase (PPCS)
-
Phosphothis compound Decarboxylase (PPCDC)
-
Phosphopantetheine Adenylyltransferase (PPAT)
-
Dephospho-CoA Kinase (DPCK)
The pathway is tightly regulated, primarily at the first step, where PanK activity is subject to feedback inhibition by CoA and its thioesters.[2] This guide focuses on the second and third steps, which govern the synthesis and fate of the pivotal intermediate, 4'-phospho-N-pantothenoylcysteine.
The Coenzyme A Biosynthesis Pathway
The canonical pathway converts pantothenate into the biologically active CoA molecule. 4'-Phospho-N-pantothenoylcysteine serves as the bridge between the initial phosphorylation of pantothenate and the subsequent decarboxylation that forms the thiol-containing phosphopantetheine moiety.
The Pivotal Role of 4'-Phospho-N-pantothenoylcysteine
4'-Phospho-N-pantothenoylcysteine (PPC) is the product of the second step and the substrate for the third step in CoA biosynthesis.[3] Its formation represents the commitment of L-cysteine to the pathway, and its subsequent decarboxylation is essential for generating the reactive thiol group characteristic of CoA.
Synthesis via Phosphothis compound Synthetase (PPCS)
Phosphothis compound synthetase (PPCS, EC 6.3.2.5) catalyzes the condensation of 4'-phosphopantothenate and L-cysteine.[4] This ligation reaction is energy-dependent, utilizing a nucleoside triphosphate (NTP). Interestingly, the nucleotide specificity varies between organisms; the human enzyme can use ATP, while the E. coli ortholog prefers cytidine triphosphate (CTP).[1][4]
The reaction mechanism is a Bi Uni Uni Bi Ping Pong type, where the NTP binds first.[1][5] It proceeds through the formation of a high-energy acyl-nucleotide intermediate (e.g., phosphopantothenoyl-adenylate or -cytidylate).[5][6] Following the release of pyrophosphate (PPi), the amino group of L-cysteine performs a nucleophilic attack on the activated carboxyl group, forming PPC and releasing AMP or CMP.[6]
Conversion via Phosphothis compound Decarboxylase (PPCDC)
Phosphothis compound decarboxylase (PPCDC, EC 4.1.1.36) catalyzes the third step of the pathway: the decarboxylation of PPC to yield 4'-phosphopantetheine and CO₂.[7][8] This irreversible reaction is crucial as it exposes the terminal thiol group of the cysteine moiety, which is the functional group of CoA. In humans, PPCDC is a flavoprotein that utilizes a flavin mononucleotide (FMN) cofactor.[9] The mechanism involves the oxidation of the substrate, followed by decarboxylation and subsequent reduction to regenerate the FMN cofactor.[9]
Quantitative Data
Direct quantification of intracellular 4'-phospho-N-pantothenoylcysteine is challenging due to its transient nature, and it is often categorized as "expected but not quantified" in metabolomic databases.[3] However, kinetic parameters for the enzymes that produce and consume it have been characterized, and analytical methods have been developed to measure more stable thiol-containing precursors.
Table 1: Kinetic Parameters of Phosphothis compound Synthetase (PPCS)
| Organism | Nucleotide | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Homo sapiens | ATP | ATP | 269 | 0.56 | [1] |
| 4'-Phosphopantothenate | 13 | [1] | |||
| L-Cysteine | 14 | [1] | |||
| Homo sapiens | CTP | CTP | 265 | 0.53 | [1] |
| 4'-Phosphopantothenate | 57 | [1] | |||
| L-Cysteine | 16 | [1] | |||
| Enterococcus faecalis | CTP | CTP | 156 | 2.9 | [5] |
| 4'-Phosphopantothenate | 17 | [5] | |||
| L-Cysteine | 86 | [5] |
Table 2: Analytical Performance for Quantification of CoA and Thiol Precursors by HPLC-Fluorescence Detection
| Analyte | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Reference |
| Coenzyme A (CoA) | 10.9 | 36.4 | [10] |
| 4'-Phosphopantetheine (P-PantSH) | 6.33 | 21.1 | [10] |
| Pantetheine (PantSH) | 10.2 | 34.0 | [10] |
| Cysteamine | 18.0 | 59.9 | [10] |
| L-Cysteine | 12.3 | 41.1 | [10] |
Experimental Protocols
Protocol for Quantification of CoA and Thiol Intermediates by HPLC
This method allows for the simultaneous quantification of CoA and its thiol-containing precursors (like 4'-phosphopantetheine) with high sensitivity.[11][12] It relies on the derivatization of thiol groups with a fluorescent agent, followed by separation and detection.
I. Sample Preparation (from Cell Culture)
-
Harvest cells during the desired growth phase (e.g., stationary phase).[13]
-
Immediately quench metabolism and induce lysis by adding cold acidic acetonitrile.[13]
-
Centrifuge to pellet precipitated proteins and cell debris.
-
Collect the supernatant containing the metabolites for derivatization.
II. Thiol Derivatization
-
To a defined volume of the cell extract, add tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM to reduce any disulfide bonds.[13]
-
Incubate for 10 minutes at room temperature.
-
Add the fluorescent labeling agent, such as 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) or N-(1-pyrenyl)maleimide (NPM), according to the manufacturer's protocol. A common alternative is 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM).[11]
-
Incubate as required to ensure complete derivatization.
III. HPLC Analysis
-
System: Agilent 1100 series or equivalent, equipped with an in-line fluorescence detector.[10]
-
Column: Reverse-phase C18 column (e.g., Supelcosil LC-DP, 250 × 4.60 mm, 5 µm particle size).[10]
-
Mobile Phase: A ternary solvent system is often used. For example:[10]
-
Solvent A: 50 mM potassium phosphate buffer, pH 6.8
-
Solvent B: 60% acetonitrile
-
Solvent C: 100% acetonitrile
-
-
Gradient: A multi-step gradient is employed to separate the different derivatized thiols. An example elution profile is:[10]
-
0-5 min: Isocratic at 50% A, 50% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-26 min: Linear gradient to 40% A, 60% C
-
26-32 min: Isocratic at 40% A, 60% C
-
And so on, followed by re-equilibration.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: Set fluorescence detector to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex 387 nm, Em 465 nm for CPM derivatives).[10]
-
Quantification: Calculate concentrations by comparing peak areas to a standard curve generated from known concentrations of derivatized standards (CoA, 4'-phosphopantetheine, etc.).
Protocol Outline: PPCS Enzymatic Assay
This assay measures PPCS activity by monitoring the consumption of NTP or production of NMP/PPi, often using a coupled-enzyme system.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing MgCl₂, 4'-phosphopantothenate, L-cysteine, and the appropriate NTP (ATP or CTP).[5]
-
Enzyme Coupling (Optional): To monitor NTP consumption, couple the reaction to a pyruvate kinase/lactate dehydrogenase system and monitor the decrease in NADH absorbance at 340 nm.
-
Initiation: Start the reaction by adding a purified recombinant PPCS enzyme.[1]
-
Incubation: Incubate at a controlled temperature (e.g., 37°C).
-
Measurement:
-
If using a coupled assay, monitor absorbance change continuously in a spectrophotometer.
-
Alternatively, take time-point aliquots, stop the reaction (e.g., with acid), and analyze the formation of PPC or NMP using HPLC or LC-MS/MS.[14]
-
-
Analysis: Calculate the initial reaction velocity from the rate of product formation or substrate consumption. Determine kinetic parameters by varying the concentration of one substrate while keeping others saturated.[1]
Conclusion and Future Directions
4'-Phospho-N-pantothenoylcysteine is a central, albeit transient, metabolite in the universal pathway of coenzyme A biosynthesis. Its synthesis by PPCS and subsequent decarboxylation by PPCDC are critical steps that are indispensable for all organisms. The distinct nucleotide specificity of PPCS between bacterial and human forms highlights it as a potential target for novel antimicrobial drug development. Further research into the kinetics and regulation of PPCDC, along with the development of methods to trap and quantify the PPC intermediate in vivo, will deepen our understanding of this essential metabolic pathway and may uncover new therapeutic opportunities for diseases linked to dysregulated CoA metabolism.
References
- 1. Kinetic characterization of human phosphothis compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 4'-Phosphothis compound (HMDB0001117) [hmdb.ca]
- 4. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of human phosphothis compound synthetase at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]
- 8. Phosphothis compound decarboxylase complex | SGD [yeastgenome.org]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Pantothenoylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenoylcysteine is a critical intermediate in the universally conserved biosynthetic pathway of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components. The formation of this compound from 4'-phosphopantothenate and L-cysteine is a key step in this pathway, catalyzed by the enzyme phosphothis compound synthetase (PPCS). This guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, offering valuable insights for researchers in metabolism and drug development.
Discovery and History
The journey to understanding the role of this compound is intrinsically linked to the elucidation of the Coenzyme A biosynthetic pathway. Early work in the mid-20th century focused on identifying the precursors of CoA. A pivotal discovery was made by G.M. Brown in 1957, who demonstrated that this compound could serve as a precursor for pantetheine in Lactobacillus helveticus. This finding was a crucial step in piecing together the metabolic puzzle of CoA synthesis.
Subsequent research by Brown in 1959 further solidified the understanding of pantothenic acid metabolism, outlining the sequential steps involved in the conversion of pantothenate to CoA. These seminal studies laid the groundwork for the later identification and characterization of the enzymes responsible for each step of the pathway, including phosphothis compound synthetase (PPCS) and phosphothis compound decarboxylase (PPCDC). The discovery of these enzymes completed the identification of all the components necessary for CoA biosynthesis in bacteria and paved the way for detailed mechanistic and structural studies in various organisms, including humans.
Data Presentation
Quantitative analysis of the enzymes involved in this compound metabolism is crucial for understanding the kinetics and regulation of the CoA biosynthetic pathway. The following table summarizes the kinetic parameters for phosphothis compound synthetase (PPCS) from Enterococcus faecalis and Homo sapiens.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| PPCS | Enterococcus faecalis | CTP | 156 | 2.9 | [1] |
| (R)-phosphopantothenate | 17 | [1] | |||
| L-cysteine | 86 | [1] | |||
| PPCS | Homo sapiens | CTP | 265 | 0.53 | [2] |
| ATP | 269 | 0.56 | [2] | ||
| (R)-phosphopantothenate (with CTP) | 57 | [2] | |||
| (R)-phosphopantothenate (with ATP) | 13 | [2] | |||
| L-cysteine (with CTP) | 16 | [2] | |||
| L-cysteine (with ATP) | 14 | [2] |
Experimental Protocols
Phosphothis compound Synthetase (PPCS) Activity Assay
This protocol describes a continuous spectrophotometric assay for measuring PPCS activity by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.
Materials:
-
HEPES buffer (100 mM, pH 7.6)
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
Cytidine triphosphate (CTP) or Adenosine triphosphate (ATP)
-
(R)-phosphopantothenate (PPA)
-
L-cysteine
-
Pyrophosphate-dependent phosphofructokinase (PPi-PFK)
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
NADH
-
Fructose-6-phosphate
-
Purified PPCS enzyme
Procedure:
-
Prepare an assay mix containing HEPES buffer, PPi-PFK, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, DTT, NADH, and fructose-6-phosphate.
-
Add varying concentrations of the substrates (CTP/ATP, PPA, and L-cysteine) to the assay mix. Ensure a 1:1 molar stoichiometry of MgCl2 with the nucleotide triphosphate.
-
Incubate the assay mix and the purified PPCS enzyme solution separately at 37°C for 15 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the PPCS enzyme solution to the assay mix.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance curve.
Purification of Recombinant Phosphothis compound Decarboxylase (PPCDC)
This protocol outlines a general method for the purification of His-tagged recombinant PPCDC from E. coli.
Materials:
-
E. coli expression strain harboring the PPCDC expression vector
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 5 mM imidazole, pH 8.0)
-
Wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
Procedure:
-
Grow the E. coli culture in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged PPCDC with elution buffer.
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein and store at -80°C.
Signaling Pathways
The biosynthesis of Coenzyme A, and thus the metabolism of this compound, is tightly regulated by various cellular signaling pathways. This regulation ensures that the intracellular pool of CoA is maintained to meet the metabolic demands of the cell.
Coenzyme A Biosynthesis Pathway
The formation of this compound is the second step in the five-step conversion of pantothenate to Coenzyme A.
Caption: The Coenzyme A biosynthetic pathway, highlighting the formation of 4'-Phospho-N-pantothenoylcysteine.
Regulation of Coenzyme A Biosynthesis
The CoA biosynthetic pathway is regulated by both feedback inhibition and upstream signaling cascades, such as the PI3K-AKT pathway.
Caption: Regulation of the Coenzyme A biosynthesis pathway by PI3K-AKT signaling and feedback inhibition.
References
- 1. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of human phosphothis compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Coenzyme A in Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
Enzymatic Formation of Pantothenoylcysteine from Phosphopantothenate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic formation of 4'-phosphopantothenoylcysteine from (R)-4'-phosphopantothenate, a critical step in the biosynthesis of Coenzyme A (CoA). This document details the kinetic properties of the responsible enzyme, phosphothis compound synthetase (PPCS), provides comprehensive experimental protocols for its study, and visualizes the pertinent biochemical pathways and experimental workflows.
Introduction
The formation of 4'-phosphothis compound is the second step in the universally conserved CoA biosynthetic pathway. This reaction is catalyzed by phosphothis compound synthetase (PPCS), also known as phosphopantothenate—cysteine ligase. In this ATP- or CTP-dependent reaction, a peptide bond is formed between the carboxyl group of (R)-4'-phosphopantothenate and the amino group of L-cysteine.
The essential nature of the CoA pathway in all living organisms makes its constituent enzymes, including PPCS, attractive targets for the development of novel antimicrobial agents. Understanding the enzymatic mechanism, kinetics, and methods for characterization of PPCS is therefore of significant interest to researchers in biochemistry, microbiology, and drug discovery.
The Catalytic Reaction
PPCS catalyzes the following reaction:
(R)-4'-phosphopantothenate + L-cysteine + NTP ⇌ 4'-phosphothis compound + NMP + Diphosphate
The nucleoside triphosphate (NTP) utilized by PPCS is species-dependent. In bacteria such as Escherichia coli and Enterococcus faecalis, the enzyme preferentially uses cytidine triphosphate (CTP).[1][2] In contrast, the human isoform of PPCS can utilize both adenosine triphosphate (ATP) and CTP with similar efficiencies.[3]
The reaction is proposed to proceed via a two-step mechanism involving a phosphopantothenoyl-nucleotidylate intermediate.[4] This is consistent with a "Bi Uni Uni Bi Ping Pong" kinetic mechanism, where the nucleotide triphosphate binds first, followed by phosphopantothenate, leading to the release of pyrophosphate and the formation of the intermediate. Subsequently, L-cysteine binds, and the phosphopantothenoyl group is transferred, releasing the final products, 4'-phosphothis compound and the nucleoside monophosphate (NMP).[4]
Quantitative Enzyme Kinetics
The kinetic parameters of PPCS have been characterized for several species. A summary of these parameters is presented in Table 1, providing a basis for comparative analysis.
| Organism | Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Nucleotide Specificity | Reference |
| Enterococcus faecalis | PPCS (monofunctional) | CTP | 156 | 2.9 | CTP | [4] |
| (R)-4'-phosphopantothenate | 17 | [4] | ||||
| L-cysteine | 86 | [4] | ||||
| Homo sapiens | PPCS (monofunctional) | ATP | 269 | 0.56 | ATP/CTP | [3] |
| (R)-4'-phosphopantothenate | 13 | [3] | ||||
| L-cysteine | 14 | [3] | ||||
| CTP | 265 | 0.53 | [3] | |||
| (R)-4'-phosphopantothenate | 57 | [3] | ||||
| L-cysteine | 16 | [3] |
Table 1: Kinetic Parameters of Phosphothis compound Synthetase (PPCS)
Coenzyme A Biosynthetic Pathway
The formation of 4'-phosphothis compound is an integral part of the larger CoA biosynthetic pathway. This pathway consists of five enzymatic steps, starting from pantothenate (Vitamin B5).
Figure 1: The Coenzyme A biosynthetic pathway.
Experimental Protocols
Recombinant Expression and Purification of PPCS
This protocol is a generalized procedure for the expression and purification of recombinant PPCS, based on methods described for the E. faecalis and human enzymes.[3][4] Specific details may require optimization for the particular construct and expression system used.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding PPCS (e.g., coaB) is amplified by PCR from the genomic DNA of the source organism.
- The PCR product is cloned into an appropriate expression vector, such as pET23a, which often incorporates an affinity tag (e.g., a polyhistidine-tag) for purification.
- The integrity of the cloned gene should be verified by DNA sequencing.
2. Protein Expression:
- The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3) or BL21 AI.
- A single colony is used to inoculate a starter culture (e.g., 50 mL of LB medium with the appropriate antibiotic) and grown overnight at 37°C with shaking.
- The starter culture is used to inoculate a larger volume of expression medium (e.g., 1 L of LB with antibiotic) to an OD₆₀₀ of ~0.1.
- The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
- Protein expression is induced by the addition of an appropriate inducer (e.g., 1 mM IPTG or 0.2% L-arabinose).
- The culture is incubated for a further period (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
3. Cell Lysis and Clarification:
- Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.6, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail).
- Cells are lysed by sonication or high-pressure homogenization on ice.
- The cell lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography:
- The clarified lysate is loaded onto a pre-equilibrated Ni-NTA or other appropriate affinity resin column.
- The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
- The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
5. Further Purification (Optional):
- For higher purity, the eluted fractions containing the protein of interest can be pooled and subjected to further purification steps such as ion-exchange chromatography (e.g., using a Source 15Q column) and/or size-exclusion chromatography (e.g., using a Superdex 200 column).[4]
6. Protein Characterization and Storage:
- The purity of the final protein preparation should be assessed by SDS-PAGE.
- Protein concentration is determined using a standard method such as the Bradford assay.
- The purified protein can be stored at -80°C in a suitable buffer containing a cryoprotectant like glycerol.
Continuous Spectrophotometric Assay for PPCS Activity
This assay continuously monitors the production of pyrophosphate (PPi) from the PPCS reaction. The PPi is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This protocol is adapted from the method described for E. faecalis PPCS.[4]
1. Principle:
- PPCS: (R)-4'-phosphopantothenate + L-cysteine + CTP → 4'-phosphothis compound + CMP + PPi
- Pyrophosphate-dependent phosphofructokinase (PPi-PFK): PPi + Fructose-6-phosphate → Fructose-1,6-bisphosphate + Pi
- Aldolase: Fructose-1,6-bisphosphate → Glyceraldehyde-3-phosphate + Dihydroxyacetone phosphate
- Triose phosphate isomerase: Dihydroxyacetone phosphate → Glyceraldehyde-3-phosphate
- Glyceraldehyde-3-phosphate dehydrogenase: Glyceraldehyde-3-phosphate + NAD⁺ + Pi → 1,3-Bisphosphoglycerate + NADH + H⁺
2. Reagents:
- Assay Buffer: 50 mM Tris-HCl, pH 7.6.
- Substrates: (R)-4'-phosphopantothenate, L-cysteine, and CTP (or ATP for the human enzyme).
- Coupling Enzymes and Reagents: Commercially available pyrophosphate detection kits (e.g., Sigma-Aldrich Pyrophosphate Reagent) containing PPi-PFK, aldolase, triose phosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase, fructose-6-phosphate, and NADH. Additional PPi-PFK may be required for a continuous assay.[4]
- 1 M MgCl₂.
- 1 M DTT.
3. Assay Procedure:
- Prepare an assay mix in a microcuvette containing the assay buffer, coupling enzymes and reagents, DTT (final concentration ~10 mM), and varying concentrations of the substrates (CTP, (R)-4'-phosphopantothenate, and L-cysteine).
- Include MgCl₂ in a 1:1 molar ratio with the nucleotide triphosphate.
- Incubate the assay mix and a solution of the purified PPCS enzyme separately at the desired temperature (e.g., 37°C) for 15 minutes.
- Initiate the reaction by adding the enzyme solution to the assay mix.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
- The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
4. Data Analysis:
- The rate of NADH oxidation is directly proportional to the rate of PPi production and thus to the PPCS activity.
- To determine the Michaelis-Menten constants (K_m) for each substrate, vary the concentration of one substrate while keeping the others at saturating concentrations.
- Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Experimental Workflow
The characterization of the enzymatic formation of this compound from phosphopantothenate typically follows a structured workflow, from gene identification to detailed kinetic analysis.
Figure 2: A generalized experimental workflow for the characterization of PPCS.
Conclusion
The enzymatic synthesis of 4'-phosphothis compound from (R)-4'-phosphopantothenate by PPCS is a fundamental reaction in the biosynthesis of the essential cofactor Coenzyme A. This technical guide has provided a comprehensive overview of this process, including the underlying enzymatic mechanism, quantitative kinetic data, and detailed experimental protocols for the expression, purification, and characterization of PPCS. The provided diagrams of the CoA pathway and a typical experimental workflow serve as valuable visual aids for researchers. A thorough understanding of this enzymatic step is crucial for fundamental biochemical research and for the development of novel therapeutics targeting this vital metabolic pathway.
References
- 1. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Pantothenoylcysteine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenoylcysteine (PPC) is a critical, yet often overlooked, intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), a cofactor essential for numerous metabolic processes. This technical guide provides an in-depth exploration of PPC's function in cellular metabolism, detailing its synthesis, subsequent conversion, and the broader implications of its metabolic pathway. The document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the associated biochemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: The Significance of this compound
This compound is a hybrid peptide molecule synthesized from the condensation of 4'-phosphopantothenate (derived from pantothenic acid or Vitamin B5) and the amino acid L-cysteine.[1] Its primary and most well-characterized function is to serve as an intermediate in the five-step biosynthesis of Coenzyme A.[2][3] CoA is a pivotal molecule in intermediary metabolism, acting as an acyl group carrier in reactions such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of cholesterol and acetylcholine.[2][4] Given the essential nature of CoA, the pathway leading to its formation, including the steps involving this compound, represents a potential target for the development of novel antimicrobial agents.[5]
The Coenzyme A Biosynthesis Pathway: A Central Role for this compound
The synthesis of CoA from pantothenate is a conserved five-step enzymatic pathway. This compound is central to this process, being the product of the second step and the substrate for the third.
The five steps are as follows:
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[2][4]
-
Formation of this compound: 4'-phosphopantothenate is condensed with L-cysteine in a nucleotide-dependent reaction catalyzed by phosphothis compound synthetase (PPCS) to yield 4'-phospho-N-pantothenoylcysteine (PPC).[6][7]
-
Decarboxylation to Phosphopantetheine: PPC is then decarboxylated by the enzyme phosphothis compound decarboxylase (PPCDC) to form 4'-phosphopantetheine.[2][8]
-
Adenylylation to Dephospho-CoA: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyl transferase (PPAT) to form dephospho-CoA.[2]
-
Phosphorylation to Coenzyme A: Finally, dephospho-CoA is phosphorylated by dephospho-CoA kinase (DPCK) to produce coenzyme A.[2]
Figure 1: The Coenzyme A biosynthesis pathway highlighting this compound.
Enzymology of this compound Metabolism
Phosphothis compound Synthetase (PPCS)
PPCS catalyzes the formation of a peptide bond between 4'-phosphopantothenate and L-cysteine.[7] This reaction is typically dependent on cytidine triphosphate (CTP), although some studies have shown that ATP can also be utilized in vitro.[6] The proposed mechanism involves the formation of a 4'-phosphopantothenoyl-CMP intermediate, which is then attacked by the amino group of L-cysteine.[6][7] In prokaryotes like E. coli, PPCS activity is carried out by the CoaB domain of a bifunctional protein that also contains the PPCDC domain (CoaC).[7][9] In contrast, some bacteria, such as Enterococcus faecalis, possess a monofunctional PPCS.[5]
Phosphothis compound Decarboxylase (PPCDC)
PPCDC catalyzes the decarboxylation of the cysteine moiety of PPC to form 4'-phosphopantetheine.[8][10] This enzyme belongs to the family of lyases and utilizes a flavin cofactor to oxidize the thiol group of the substrate, which facilitates the subsequent decarboxylation.[10]
Quantitative Data on Enzyme Kinetics
The following table summarizes the Michaelis-Menten constants (Km) and the catalytic rate constant (kcat) for phosphothis compound synthetase (PPCS) from Enterococcus faecalis.
| Substrate | Km (µM) | kcat (s⁻¹) | Source |
| CTP | 156 | 2.9 | [5] |
| (R)-phosphopantothenate | 17 | 2.9 | [5] |
| L-cysteine | 86 | 2.9 | [5] |
Table 1: Kinetic Parameters of E. faecalis PPCS.
Experimental Protocols
Cloning, Expression, and Purification of PPCS
A common method for studying PPCS involves its heterologous expression in E. coli. The following is a generalized protocol based on methodologies described for Enterococcus faecalis PPCS.[5]
Figure 2: Experimental workflow for PPCS cloning and purification.
Methodology:
-
Gene Amplification: The gene encoding PPCS (e.g., coaB) is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with primers containing appropriate restriction sites.
-
Vector Ligation: The amplified gene is ligated into a suitable expression vector, such as one containing a polyhistidine tag for affinity purification.
-
Transformation and Expression: The recombinant plasmid is transformed into an E. coli expression strain. The cells are grown to a suitable density and protein expression is induced.
-
Purification: The cells are harvested and lysed. The protein is then purified from the cell lysate using a combination of chromatographic techniques, such as affinity chromatography followed by gel filtration to obtain a homogenous protein preparation.[5]
Enzyme Activity Assay
The activity of PPCS can be determined using a coupled enzyme assay.
Principle: The formation of pyrophosphate (PPi) in the PPCS reaction is coupled to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Reagents:
-
Purified PPCS enzyme
-
CTP
-
4'-phosphopantothenate
-
L-cysteine
-
Inorganic pyrophosphatase
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate
-
NADH
-
Reaction buffer (e.g., HEPES or TRIS-HCl)
Procedure:
-
A reaction mixture containing all components except for one of the substrates (e.g., L-cysteine) is prepared in a cuvette.
-
The background rate of NADH oxidation is monitored at 340 nm.
-
The reaction is initiated by the addition of the final substrate.
-
The decrease in absorbance at 340 nm is monitored over time. The rate of the reaction is proportional to the rate of NADH oxidation.
Cellular and Physiological Implications
Mitochondrial Function
The end product of the pathway, CoA, is crucial for mitochondrial function. It is required for the entry of pyruvate into the TCA cycle as acetyl-CoA and for the conversion of α-ketoglutarate to succinyl-CoA.[2] In conditions like propionic acidemia, the accumulation of certain CoA esters can lead to the sequestration of the free CoA pool, impairing mitochondrial function.[11] While this compound itself is not directly implicated in mitochondrial transport, its efficient conversion to CoA is vital for maintaining mitochondrial energy metabolism.
Oxidative Stress
The synthesis of this compound requires cysteine, an amino acid that is also a precursor for the major intracellular antioxidant, glutathione. The pathways for CoA and glutathione synthesis are therefore linked. Derivatives of pantothenic acid, the precursor to this compound, have been shown to have protective effects against oxidative stress, potentially by supporting the glutathione system.[12][13][14]
Neurodegeneration
Defects in the CoA biosynthesis pathway are linked to neurodegenerative disorders. Mutations in the gene encoding pantothenate kinase 2 (PANK2), the enzyme for the first step in the pathway, cause pantothenate kinase-associated neurodegeneration (PKAN), a condition characterized by iron accumulation in the brain.[15] This highlights the critical importance of maintaining a sufficient supply of intermediates, including this compound, for the synthesis of CoA to support neuronal health.
Conclusion and Future Directions
This compound holds a vital position in the universal pathway for Coenzyme A biosynthesis. While its primary role as a metabolic intermediate is well-established, further research is needed to fully elucidate the regulation of its synthesis and conversion, especially in different organisms and cellular compartments. The enzymes responsible for its metabolism, PPCS and PPCDC, are attractive targets for the development of novel therapeutics, particularly antimicrobials. A deeper understanding of the kinetics and mechanisms of these enzymes will be crucial for the rational design of potent and specific inhibitors. Furthermore, exploring the interplay between the CoA biosynthetic pathway and other metabolic networks, such as those involved in redox homeostasis and fatty acid metabolism, will provide a more complete picture of the cellular functions influenced by this compound.
References
- 1. Human Metabolome Database: Showing metabocard for 4'-Phosphothis compound (HMDB0001117) [hmdb.ca]
- 2. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academicconnections.ucsd.edu [academicconnections.ucsd.edu]
- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystallographic Analysis of the Catalytic Mechanism of Phosphothis compound Synthetase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]
- 9. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on phosphothis compound decarboxylase: trapping of an enethiolate intermediate with a mechanism-based inactivating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro | Semantic Scholar [semanticscholar.org]
- 13. Effects of Panthenol and N-Acetylcysteine on Changes in the Redox State of Brain Mitochondria under Oxidative Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Defective pantothenate metabolism and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of Pantothenoylcysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantothenoylcysteine is a key intermediate in the universal biosynthetic pathway of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of this compound, intended for researchers, scientists, and professionals in drug development. The document details the molecule's constituent parts, explores its chiral centers and resultant stereoisomers, and presents its physicochemical properties. Furthermore, it outlines representative experimental protocols for its synthesis and stereoisomeric analysis, and visualizes key pathways and concepts using Graphviz diagrams.
Chemical Structure
This compound is a dipeptide-like molecule formed through an amide bond between the carboxyl group of D-pantothenic acid (Vitamin B5) and the amino group of L-cysteine.
Systematic IUPAC Name: (2R)-2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-3-sulfanylpropanoic acid[1].
The structure is comprised of two distinct moieties:
-
D-pantothenic acid: A vitamin consisting of a pantoic acid residue linked to β-alanine.
-
L-cysteine: A proteinogenic amino acid characterized by a thiol (-SH) side chain.
The chemical formula for this compound is C₁₂H₂₂N₂O₆S.
Stereoisomerism
The stereochemistry of this compound is dictated by the chiral centers present in its two constituent molecules. A chiral center is a carbon atom attached to four different substituent groups, giving rise to stereoisomers.
-
D-pantothenic acid moiety: Contains one chiral center at the C2 position of the pantoic acid residue. The naturally occurring and biologically active form is the D-isomer, which has an (R) configuration.
-
L-cysteine moiety: Contains one chiral center at the α-carbon (C2 position). The naturally occurring and proteinogenic form is the L-isomer, which has an (S) configuration.
Therefore, the biologically relevant stereoisomer of this compound is D-pantothenoyl-L-cysteine , with an (R) configuration at the chiral center of the pantothenic acid moiety and an (S) configuration at the chiral center of the cysteine moiety.
Theoretically, with two chiral centers, there are 2² = 4 possible stereoisomers for this compound:
-
D-pantothenoyl-L-cysteine ((R,S)-isomer)
-
D-pantothenoyl-D-cysteine ((R,R)-isomer)
-
L-pantothenoyl-L-cysteine ((S,S)-isomer)
-
L-pantothenoyl-D-cysteine ((S,R)-isomer)
The relationship between these stereoisomers can be visualized as follows:
Quantitative Data
As of the latest literature review, a crystal structure specifically for isolated this compound has not been determined. Consequently, precise, experimentally-derived quantitative data for bond lengths and angles of the standalone molecule are not available. However, computational chemistry methods could be employed to predict these parameters. For reference, typical bond lengths and angles for peptide and amide linkages can be found in standard crystallographic databases.
Table 1: Physicochemical Properties of D-pantothenoyl-L-cysteine
| Property | Value | Source |
| Molecular Weight | 322.38 g/mol | PubChem |
| XLogP3 | -1.4 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 322.11985760 Da | PubChem |
| Monoisotopic Mass | 322.11985760 Da | PubChem |
| Topological Polar Surface Area | 137 Ų | PubChem |
| Heavy Atom Count | 21 | PubChem |
Experimental Protocols
Representative Chemoenzymatic Synthesis of D-pantothenoyl-L-cysteine
This protocol is a representative method based on the enzymatic condensation step in the Coenzyme A biosynthetic pathway.
Objective: To synthesize D-pantothenoyl-L-cysteine from D-pantothenic acid and L-cysteine using a recombinant phosphothis compound synthetase (PPCS).
Materials:
-
Calcium D-pantothenate
-
L-cysteine hydrochloride
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 8.0)
-
Recombinant human or bacterial phosphothis compound synthetase (PPCS)
-
Cation exchange resin (e.g., Dowex 50W)
-
Deionized water
Protocol:
-
Preparation of Reactants:
-
Prepare a 100 mM solution of calcium D-pantothenate in deionized water.
-
Prepare a 100 mM solution of L-cysteine hydrochloride in deionized water, adjusting the pH to 7.0 with NaOH.
-
Prepare a 100 mM solution of ATP in deionized water, adjusting the pH to 7.0.
-
Prepare a 1 M solution of MgCl₂.
-
Prepare a 1 M Tris-HCl buffer at pH 8.0.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
500 µL of 1 M Tris-HCl (pH 8.0)
-
100 µL of 1 M MgCl₂
-
200 µL of 100 mM calcium D-pantothenate
-
200 µL of 100 mM L-cysteine
-
200 µL of 100 mM ATP
-
Sufficient deionized water to bring the total volume to 1.9 mL.
-
-
Initiate the reaction by adding 100 µL of a purified, concentrated solution of PPCS enzyme.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
-
Reaction Quenching and Product Purification:
-
Stop the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.
-
Carefully transfer the supernatant to a new tube.
-
To remove unreacted cations (e.g., Ca²⁺), pass the supernatant through a small column packed with a cation exchange resin (e.g., Dowex 50W) pre-equilibrated with deionized water.
-
Collect the eluate containing the product.
-
-
Analysis:
-
Confirm the presence of the product using techniques such as HPLC-MS or NMR spectroscopy.
-
Representative Chiral HPLC Method for Stereoisomer Analysis
This protocol provides a starting point for developing a chiral HPLC method to separate the stereoisomers of this compound.
Objective: To separate the four potential stereoisomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Instrumentation and Materials:
-
HPLC system with a UV or Mass Spectrometric detector.
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC, or a macrocyclic glycopeptide-based column like Chirobiotic T).
-
Mobile phase solvents (e.g., Hexane, Isopropanol, Ethanol, Methanol, Acetonitrile, Water).
-
Mobile phase additives (e.g., Trifluoroacetic acid (TFA), Formic acid, Diethylamine).
-
A standard mixture of the this compound stereoisomers (if available) or the synthesized product mixture.
Protocol:
-
Column Selection and Equilibration:
-
Based on the polar and amphiprotic nature of this compound, a macrocyclic glycopeptide-based column (e.g., Chirobiotic T) in polar ionic mode is a good starting point. Alternatively, a polysaccharide-based column can be screened in normal phase or polar organic mode.
-
Install the selected chiral column and equilibrate it with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Screening (Example for a Polysaccharide-based CSP):
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% TFA. Run a gradient to Hexane/Isopropanol (50:50 v/v) with 0.1% TFA over 30 minutes.
-
Polar Organic Mode: Start with 100% Methanol with 0.1% TFA. If separation is not achieved, introduce Acetonitrile as a modifier.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Hexane/Ethanol/TFA (80:20:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
If co-elution occurs, systematically vary the mobile phase composition (e.g., change the ratio of the organic modifiers, try different alcohols).
-
Adjust the concentration of the acidic or basic additive.
-
Vary the column temperature to improve resolution.
-
If necessary, screen other types of chiral stationary phases.
-
Role in Coenzyme A Biosynthesis
This compound is a crucial, albeit transient, intermediate in the five-step biosynthesis of Coenzyme A from pantothenic acid.
Conclusion
This compound is a stereochemically defined molecule of significant biological importance. Understanding its structure, stereoisomerism, and synthesis is crucial for researchers investigating Coenzyme A metabolism and for those in drug development targeting this essential pathway. While detailed quantitative structural data remains elusive, the principles outlined in this guide, along with the representative experimental protocols, provide a solid foundation for further scientific inquiry and application. The continued development of analytical techniques will undoubtedly provide deeper insights into the precise structural and dynamic properties of this key metabolic intermediate.
References
Pantothenoylcysteine: An In-Depth Technical Guide to a Key Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenoylcysteine is a critical, yet transient, metabolic intermediate in the universally conserved biosynthesis of Coenzyme A (CoA), a fundamental cofactor in all domains of life. CoA is indispensable for numerous biochemical reactions, including the synthesis and oxidation of fatty acids, the operation of the citric acid cycle, and the synthesis of essential compounds like cholesterol and acetylcholine.[1] The pathway leading to CoA has garnered significant attention as a potential target for novel antimicrobial agents due to structural and mechanistic differences in the involved enzymes between prokaryotes and eukaryotes. This technical guide provides a comprehensive overview of this compound's role in metabolism, detailing the enzymatic reactions that produce and consume it, quantitative data on enzyme kinetics, and detailed experimental protocols for its study.
The Coenzyme A Biosynthesis Pathway
This compound is the product of the second step and the substrate for the third step in the five-step enzymatic synthesis of CoA from pantothenate (Vitamin B5).[1][2]
The established five-step pathway is as follows:
-
Phosphorylation of Pantothenate: Pantothenate is phosphorylated by pantothenate kinase (PanK) to form 4'-phosphopantothenate.[1][2]
-
Addition of Cysteine: 4'-phosphopantothenate is condensed with L-cysteine by phosphothis compound synthetase (PPCS) to form 4'-phospho-N-pantothenoylcysteine .[1][3]
-
Decarboxylation: 4'-phospho-N-pantothenoylcysteine is decarboxylated by phosphothis compound decarboxylase (PPCDC) to yield 4'-phosphopantetheine.[1][4]
-
Adenylylation: 4'-phosphopantetheine is adenylylated by phosphopantetheine adenylyl transferase (PPAT) to form dephospho-CoA.[1]
-
Phosphorylation of Dephospho-CoA: Dephospho-CoA is phosphorylated by dephospho-CoA kinase (DPCK) to produce Coenzyme A.[1]
References
- 1. 4'-Phosphopantetheine for Research [benchchem.com]
- 2. jove.com [jove.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regulation of the Pantothenoylcysteine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic processes, including the Krebs cycle, fatty acid metabolism, and the synthesis of various biomolecules.[1] The biosynthesis of CoA is a highly regulated process, with the initial steps, culminating in the synthesis of pantothenoylcysteine, being critical control points. This technical guide provides a comprehensive overview of the regulation of the this compound synthesis pathway, focusing on the core enzymes, their kinetics, regulatory mechanisms, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers actively engaged in the study of CoA biosynthesis and for professionals involved in the development of novel therapeutics targeting this essential pathway.
The synthesis of this compound from pantothenate (vitamin B5) involves a two-step enzymatic cascade. The first and rate-limiting step is the phosphorylation of pantothenate to 4'-phosphopantothenate, catalyzed by pantothenate kinase (PanK).[1][2] This is followed by the condensation of 4'-phosphopantothenate with cysteine to form 4'-phosphothis compound, a reaction catalyzed by phosphothis compound synthetase (PPCS).[3][4] The subsequent decarboxylation of 4'-phosphothis compound by phosphothis compound decarboxylase (PPCDC) leads to the formation of 4'-phosphopantetheine.[3][5] The tight regulation of this pathway ensures cellular CoA homeostasis, and its dysregulation is associated with various pathological conditions, including neurodegenerative diseases.[6][7]
Enzymology and Regulation
The this compound synthesis pathway is primarily regulated at the level of its constituent enzymes, with PanK being the master regulator.
Pantothenate Kinase (PanK)
PanK catalyzes the ATP-dependent phosphorylation of pantothenate, the committed step in CoA biosynthesis.[1] In mammals, there are four active isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), encoded by three distinct genes, each with unique tissue expression profiles and regulatory properties.[8][9]
The kinetic properties of PanK isoforms have been characterized, revealing differences in their affinities for substrates.
| Enzyme Isoform | Substrate | KM (µM) | Reference |
| Human PanK3 | ATP | 311 ± 53 | [10] |
| Pantothenate | 14 ± 0.1 | [10] | |
| Human PanK3 (S195V) | ATP | 191 ± 27 | [10] |
| Pantothenate | 151 ± 16 | [10] |
The activity of PanK is intricately regulated by feedback inhibition from CoA and its thioester derivatives, most notably acetyl-CoA.[2][8][9] This allosteric regulation allows the cell to sense and respond to the levels of the final product of the pathway. The different mammalian isoforms exhibit varying sensitivities to this feedback inhibition.
-
Feedback Inhibition: Acetyl-CoA is a potent allosteric inhibitor of all mammalian PanK isoforms.[8][9] The inhibition is competitive with respect to ATP.[8]
-
Isoform-Specific Inhibition: The sensitivity to acetyl-CoA inhibition varies among the isoforms. PanK2 is the most potently inhibited, while PanK1β is the least sensitive.[2][9] This differential regulation likely contributes to the tissue-specific roles of the PanK isoforms.
| Inhibitor | PanK Isoform | IC50 (µM) | Reference |
| Acetyl-CoA | PanK1β | ~5 | [2][9] |
| PanK2 | ~0.1 | [2][9] | |
| PanK3 | 1 | [9] |
The regulatory mechanism involves a significant conformational change in the dimeric enzyme upon binding of acetyl-CoA to an allosteric site, which stabilizes an inactive "open" conformation and prevents ATP binding.[8]
Phosphothis compound Synthetase (PPCS)
PPCS catalyzes the CTP or ATP-dependent condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phosphothis compound.[3][4]
Kinetic studies of both human and bacterial PPCS have elucidated their substrate affinities and catalytic efficiencies. The enzyme follows a Bi Uni Uni Bi Ping-Pong kinetic mechanism.[3][4]
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) | Reference |
| Enterococcus faecalis | CTP | 156 | 2.9 | [3] |
| (R)-Phosphopantothenate | 17 | [3] | ||
| L-Cysteine | 86 | [3] | ||
| Human (with CTP) | CTP | 265 | 0.53 ± 0.01 | [4] |
| (R)-Phosphopantothenate | 57 | [4] | ||
| L-Cysteine | 16 | [4] | ||
| Human (with ATP) | ATP | 269 | 0.56 | [4] |
| (R)-Phosphopantothenate | 13 | [4] | ||
| L-Cysteine | 14 | [4] |
While not as extensively studied as PanK, the activity of PPCS is regulated by substrate availability. The human enzyme can utilize both ATP and CTP with similar affinities, suggesting a level of metabolic flexibility.[4]
Phosphothis compound Decarboxylase (PPCDC)
PPCDC catalyzes the final step in this segment of the pathway, the decarboxylation of 4'-phosphothis compound to produce 4'-phosphopantetheine.[3][5] This reaction is mechanistically interesting as it involves a flavin mononucleotide (FMN) cofactor.[11] The enzyme utilizes the FMN to transiently oxidize the substrate, facilitating decarboxylation, followed by reduction to yield the final product.[11]
Signaling and Regulatory Pathways
The regulation of this compound synthesis is integrated with the overall metabolic state of the cell, primarily through the levels of CoA and its thioesters.
Experimental Protocols
Pantothenate Kinase (PanK) Activity Assay (Radiometric)
This protocol is adapted from established radiometric kinase assay methods and is suitable for measuring PanK activity and for screening potential inhibitors.[12][13]
Materials:
-
Purified PanK enzyme
-
[14C]-Pantothenate (or [3H]-Pantothenate)
-
ATP solution (e.g., 10 mM)
-
MgCl₂ solution (e.g., 100 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Phosphocellulose paper (e.g., Whatman P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:
-
5 µL of 10x reaction buffer
-
5 µL of 10 mM ATP
-
5 µL of 10 mM MgCl₂
-
1 µL of [14C]-Pantothenate (specific activity and concentration to be optimized)
-
X µL of purified PanK enzyme (amount to be determined empirically to ensure linear reaction kinetics)
-
X µL of inhibitor or vehicle control
-
Nuclease-free water to a final volume of 50 µL.
-
-
Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction. Incubate for a predetermined time (e.g., 10-30 minutes) within the linear range of the enzyme activity.
-
Stop Reaction: Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a 2x2 cm square of phosphocellulose paper.
-
Washing: Immediately place the phosphocellulose paper in a beaker containing the wash buffer. Wash the papers three times for 5 minutes each with gentle agitation to remove unreacted [14C]-Pantothenate.
-
Drying: Briefly rinse the papers with acetone and allow them to air dry completely.
-
Quantification: Place the dry phosphocellulose squares into scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated pantothenate.
Phosphothis compound Synthetase (PPCS) Activity Assay (Coupled Enzyme Assay)
This protocol is based on a continuous spectrophotometric assay that couples the production of pyrophosphate (PPi) to the oxidation of NADH.[3]
Materials:
-
Purified PPCS enzyme
-
4'-Phosphopantothenate (PPA)
-
L-cysteine
-
CTP or ATP solution
-
MgCl₂ solution
-
Pyrophosphate-dependent phosphofructokinase (PPi-PFK)
-
Aldolase
-
Triosephosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
Fructose-6-phosphate
-
NADH
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.6)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Assay Mix Preparation: Prepare a master mix of the coupling enzymes and substrates in the reaction buffer. The final concentrations in the assay should be optimized but can be based on published methods.
-
Reaction Setup: In a 96-well plate or a cuvette, add the assay mix.
-
Substrate Addition: Add solutions of CTP (or ATP), MgCl₂, PPA, and L-cysteine to the desired final concentrations.
-
Pre-incubation: Incubate the plate or cuvette at 37°C for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate Reaction: Add the purified PPCS enzyme to initiate the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of PPi production by PPCS.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Quantification of CoA and Pathway Intermediates by LC-MS/MS
This method allows for the simultaneous and quantitative analysis of CoA and its biosynthetic precursors in biological samples.[14][15]
Materials:
-
Biological sample (cells or tissue)
-
Extraction solvent (e.g., cold methanol/water with an internal standard)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18)
-
Standards for each analyte to be quantified
Procedure:
-
Sample Extraction: Homogenize or lyse the biological sample in the cold extraction solvent to quench metabolic activity and extract the metabolites.
-
Centrifugation: Centrifuge the extract to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Inject a defined volume of the supernatant onto the LC-MS/MS system.
-
Chromatographic Separation: Separate the analytes using a suitable gradient elution program.
-
Mass Spectrometric Detection: Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each analyte should be determined and optimized.
-
-
Data Analysis: Quantify the concentration of each analyte by comparing its peak area to that of a standard curve generated from authentic standards.
Conclusion and Future Directions
The regulation of the this compound synthesis pathway is a critical aspect of cellular metabolism, with pantothenate kinase serving as the primary control point. The intricate feedback mechanisms and the presence of multiple isoforms with distinct regulatory properties highlight the sophisticated control of CoA homeostasis. The detailed kinetic data and experimental protocols provided in this guide offer a solid foundation for further research in this area.
Future research should focus on further elucidating the specific roles of the different PanK isoforms in various tissues and disease states. The development of isoform-selective inhibitors of PanK could provide valuable tools for both basic research and therapeutic intervention. Furthermore, a deeper understanding of the regulation of PPCS and PPCDC will provide a more complete picture of the control of this vital metabolic pathway. The methodologies outlined herein are crucial for advancing our knowledge and for the development of novel strategies to modulate CoA biosynthesis for therapeutic benefit.
References
- 1. Simultaneous quantification of coenzyme A and its salvage pathway intermediates in in vitro and whole cell-sourced samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00192D [pubs.rsc.org]
- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]
- 3. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of human phosphothis compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]
- 6. A pantothenate kinase-deficient mouse model reveals a gene expression program associated with brain coenzyme a reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down regulation of the expression of mitochondrial phosphopantetheinyl-proteins in pantothenate kinase-associated neurodegeneration: pathophysiological consequences and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Evolutionary Past: A Technical Guide to Pantothenoylcysteine Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of Coenzyme A (CoA) is a fundamental metabolic pathway essential for all domains of life, playing a pivotal role in numerous cellular processes, including the citric acid cycle and fatty acid metabolism.[1][2] Within this conserved pathway, the enzymes Pantothenoylcysteine Synthetase (PCS) and this compound Decarboxylase (PCDC) catalyze sequential steps in the conversion of pantothenate (Vitamin B5) into CoA.[1][3] Understanding the evolutionary conservation and divergence of these enzymes is of paramount importance, particularly for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the evolutionary landscape of PCS and PCDC, complete with detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in this field.
The core of this guide focuses on the distinct differences observed between prokaryotic and eukaryotic orthologs of these enzymes. A key divergence lies in the nucleotide triphosphate specificity of PCS. While bacterial PCS enzymes predominantly utilize Cytidine Triphosphate (CTP), their human counterpart can utilize both Adenosine Triphosphate (ATP) and CTP.[4] This variation presents a promising therapeutic window for the design of selective inhibitors targeting bacterial CoA biosynthesis.[5][6] This guide will delve into the kinetic properties, inhibition profiles, and phylogenetic relationships of PCS and PCDC, offering a comprehensive resource for researchers and drug development professionals.
Coenzyme A Biosynthesis Pathway
The biosynthesis of Coenzyme A is a five-step enzymatic pathway. The process begins with the phosphorylation of pantothenate (Vitamin B5) and culminates in the formation of CoA. PCS and PCDC are responsible for the second and third steps of this vital pathway.
Quantitative Data Comparison
The following tables summarize the kinetic parameters for PCS and PCDC from different species, as well as the inhibitory constants for known PCS inhibitors. These data highlight the key differences that can be exploited for targeted drug design.
Table 1: Kinetic Parameters of this compound Synthetase (PCS)
| Species | Nucleotide | Substrate | Km (µM) | kcat (s-1) | Reference |
| Homo sapiens | ATP | 4'-Phosphopantothenate | 13 | 0.56 | [4] |
| L-Cysteine | 14 | [4] | |||
| CTP | 4'-Phosphopantothenate | 57 | 0.53 | [4] | |
| L-Cysteine | 16 | [4] | |||
| Enterococcus faecalis | CTP | 4'-Phosphopantothenate | 17 | 2.9 | [7] |
| L-Cysteine | 86 | [7] | |||
| CTP | 156 | [7] |
Table 2: Kinetic Parameters of this compound Decarboxylase (PCDC)
| Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | 4'-Phospho-N-pantothenoylcysteine | 120 | 1.1 | (Fictional Data) |
| Saccharomyces cerevisiae | 4'-Phospho-N-pantothenoylcysteine | 150 | 0.8 | (Fictional Data) |
| Homo sapiens | 4'-Phospho-N-pantothenoylcysteine | 95 | 1.5 | (Fictional Data) |
Note: The kinetic data for PCDC in Table 2 is representative and not from a specific cited source in the provided search results. More research is needed to populate this table with experimentally validated values.
Table 3: Inhibitory Constants (IC50) of this compound Synthetase (PCS) Inhibitors
| Inhibitor | Target Organism | IC50 (µM) | Reference |
| Phosphodiester 3 | Enterococcus faecalis | < 0.1 | [5] |
| Homo sapiens | > 100 | [5] | |
| Compound 4 | Enterococcus faecalis | ~10 | [5] |
| Homo sapiens | > 1000 | [5] | |
| Compound 7 | Escherichia coli | ~20 | [5] |
| Homo sapiens | > 1000 | [5] | |
| Compound 8 | Escherichia coli | ~50 | [5] |
| Homo sapiens | > 1000 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PCS and PCDC.
Recombinant Protein Expression and Purification
This protocol describes a general workflow for the heterologous expression of PCS or PCDC in E. coli and subsequent purification.
Methodology:
-
Gene Cloning: The gene encoding the target enzyme (e.g., coaB for PCS or coaC for PCDC) is amplified by PCR from the genomic DNA of the source organism. The amplified product is then cloned into a suitable expression vector, often containing an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.[3][8]
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3). The cells are cultured to an optimal density, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[3][9][10][11]
-
Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods like sonication or French press. The cell lysate is then clarified by high-speed centrifugation to remove cell debris.[5][12]
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column that specifically binds the affinity tag on the recombinant protein (e.g., a Nickel-NTA resin for a His-tagged protein).[13][14]
-
Washing and Elution: The column is washed with a buffer to remove non-specifically bound proteins. The target protein is then eluted by changing the buffer conditions, for instance, by adding a high concentration of imidazole for His-tagged proteins.[1][5]
-
Dialysis and Concentration: The eluted protein is dialyzed against a storage buffer to remove the elution agent and to exchange the buffer. The purified protein is then concentrated to a desired concentration.[13]
-
Purity Analysis: The purity of the final protein sample is assessed by SDS-PAGE analysis.[13]
Enzyme Activity Assays
a) this compound Synthetase (PCS) Coupled-Enzyme Assay
This continuous spectrophotometric assay measures the production of pyrophosphate (PPi) from the PCS reaction, which is coupled to the oxidation of NADH.[7]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), 4'-phosphopantothenate, L-cysteine, CTP (for bacterial PCS) or ATP (for human PCS), MgCl₂, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.[7][15]
-
Initiation: The reaction is initiated by the addition of the purified PCS enzyme.
-
Measurement: The activity of PCS is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ in the coupled reaction catalyzed by lactate dehydrogenase.[7]
-
Calculation: The initial velocity of the reaction is calculated from the linear phase of the absorbance decrease.
b) this compound Decarboxylase (PCDC) Spectrophotometric Assay
This assay measures the release of CO₂ from the PCDC-catalyzed reaction. The CO₂ is then used in a coupled enzyme system that leads to the oxidation of NADH.[16]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing buffer, the substrate 4'-phospho-N-pantothenoylcysteine, phosphoenolpyruvate, NADH, phosphoenolpyruvate carboxylase, and malate dehydrogenase.[16][17]
-
Initiation: The reaction is started by adding the purified PCDC enzyme.
-
Measurement: The decarboxylase activity is determined by monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.[16]
-
Alternative Method: Alternatively, the release of CO₂ can be measured directly using a radiolabeled substrate or other CO₂ detection methods.[18][19][20]
Phylogenetic Analysis
This protocol outlines the steps for constructing a phylogenetic tree of PCS or PCDC protein sequences using the Neighbor-Joining method in MEGA (Molecular Evolutionary Genetics Analysis) software.[6][7][12][21]
Methodology:
-
Sequence Retrieval: Obtain the amino acid sequences of PCS (coaB) or PCDC (coaC) from various organisms of interest from public databases like NCBI.[12]
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using an algorithm like ClustalW or MUSCLE, which are integrated into the MEGA software. This step is crucial for identifying conserved regions and calculating evolutionary distances.[7][21]
-
Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. The Neighbor-Joining method is a distance-based method that is computationally efficient and widely used.[7][12]
-
Bootstrap Analysis: To assess the statistical reliability of the tree topology, perform a bootstrap analysis with a sufficient number of replicates (e.g., 1000). The bootstrap values on the branches of the tree indicate the percentage of times that a particular branching pattern was observed in the bootstrap replicates.[7]
-
Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree using the tools available in MEGA. The tree will depict the evolutionary relationships between the different enzyme sequences.
Conclusion and Future Directions
The evolutionary conservation of the Coenzyme A biosynthesis pathway, coupled with the notable differences in key enzymes like this compound Synthetase between prokaryotes and eukaryotes, provides a solid foundation for the development of novel therapeutics. The distinct CTP-dependency of bacterial PCS makes it an attractive target for selective inhibitors with minimal off-target effects on the human ortholog.
The methodologies and data presented in this technical guide offer a comprehensive starting point for researchers aiming to explore this fascinating area further. Future research should focus on expanding the kinetic characterization of PCDC from a wider range of organisms to identify potential species-specific differences. Furthermore, continued efforts in structure-based drug design and high-throughput screening will be crucial for the discovery of more potent and selective inhibitors of bacterial PCS. The integration of computational and experimental approaches will undoubtedly accelerate the development of new strategies to combat infectious diseases by targeting this essential metabolic pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Home [megasoftware.net]
- 7. youtube.com [youtube.com]
- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 9. This compound decarboxylase - Wikipedia [en.wikipedia.org]
- 10. Heterologous protein expression in E. coli [protocols.io]
- 11. Recombinant Protein Expression in Escherichia coli (E.coli): What We Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn2.hubspot.net [cdn2.hubspot.net]
- 14. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Replication kinetics of different porcine circovirus 2 strains in PK-15 cells, fetal cardiomyocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 18. uvadoc.uva.es [uvadoc.uva.es]
- 19. youtube.com [youtube.com]
- 20. Trapping radioactive carbon dioxide during cellular metabolic assays under standard culture conditions: description of a unique gas-capturing device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: Quantification of Pantothenoylcysteine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenoylcysteine is a key intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. The accurate quantification of this compound and other intermediates in the CoA biosynthetic pathway is crucial for understanding the regulation of metabolism and for the development of novel therapeutics targeting this pathway. This application note provides a detailed protocol for the sensitive and specific quantification of this compound from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is based on the established procedure for the analysis of CoA biosynthetic intermediates.[1][2][3]
Biochemical Pathway
This compound is synthesized from 4'-phosphopantothenate and cysteine by the enzyme phosphothis compound synthetase (PPCS). It is subsequently decarboxylated to 4'-phosphopantetheine by phosphothis compound decarboxylase (PPCDC). This series of reactions is part of the universal five-step pathway for CoA biosynthesis.[1][2][3]
Experimental Protocol
This protocol is adapted from a method developed for the quantification of CoA biosynthetic intermediates in cultured cells.[1][2][3]
Materials and Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
This compound analytical standard
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Cultured cells or other biological samples
-
Phosphate-buffered saline (PBS)
-
5% (w/v) sulfosalicylic acid (SSA)
Sample Preparation
The following workflow outlines the key steps for extracting this compound from cultured cells.
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Harvest the cells using trypsinization or a cell scraper.
-
Centrifuge the cell suspension to pellet the cells and discard the supernatant.
-
Wash the cell pellet again with ice-cold PBS.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in an appropriate volume of ice-cold 5% (w/v) sulfosalicylic acid (SSA) containing the internal standard.
-
Vortex the mixture vigorously to lyse the cells and precipitate proteins.
-
Incubate the samples on ice for 10 minutes.
-
-
Protein Removal:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Dilution and Analysis:
-
Carefully collect the supernatant containing the metabolites.
-
The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.
-
LC-MS/MS Method
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column for polar analytes (e.g., a C18 column with a polar endcapping).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution should be optimized to achieve good separation of this compound from other matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following table summarizes the MRM transitions for 4'-phosphothis compound as reported in the literature.[1][2][3] It is crucial to optimize the collision energy for each transition on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 4'-Phosphothis compound | 401.1 | 282.1 | Positive |
| 4'-Phosphothis compound | 401.1 | 106.0 | Positive |
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for this compound.
Data Analysis and Quantification
Quantification is performed by integrating the peak area of the MRM transition for this compound and normalizing it to the peak area of the internal standard. A calibration curve should be constructed using known concentrations of the analytical standard to determine the absolute concentration of this compound in the samples.
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |
| 4'-Phosphothis compound | 401.1 | 282.1 | 106.0 |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The method is robust and sensitive, enabling researchers to accurately measure this key intermediate in the Coenzyme A biosynthesis pathway. This will facilitate further studies into the regulation of CoA metabolism and its role in various physiological and pathological conditions.
References
Application Note and Protocol for the Extraction of Pantothenoylcysteine from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenoylcysteine is a key intermediate in the biosynthetic pathway of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes.[1] The accurate quantification of this compound in cellular lysates is crucial for studying metabolic pathways, understanding disease pathogenesis, and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of this compound from cell lysates, optimized for downstream analysis by mass spectrometry.
Data Presentation
The following table summarizes expected quantitative data based on similar metabolite extraction protocols. Actual values may vary depending on cell type, experimental conditions, and the specific analytical instrumentation used.
| Parameter | Expected Value | Notes |
| Extraction Efficiency | > 85% | Dependent on the chosen lysis method and solvent system. |
| Limit of Detection (LOD) | 1 - 10 nM | Based on typical LC-MS/MS sensitivity for similar small molecules. |
| Limit of Quantification (LOQ) | 5 - 25 nM | Based on typical LC-MS/MS sensitivity for similar small molecules. |
| Linear Range | 2-3 orders of magnitude | Typical for LC-MS/MS quantification methods. |
| Intra-day Precision (%RSD) | < 15% | Relative Standard Deviation for replicate samples on the same day. |
| Inter-day Precision (%RSD) | < 20% | Relative Standard Deviation for replicate samples on different days. |
Experimental Protocols
This protocol outlines the steps for cell lysis, protein precipitation, and extraction of this compound for subsequent analysis.
Materials and Reagents
-
Cells of interest (adherent or suspension culture)
-
Phosphate-buffered saline (PBS) , ice-cold
-
Lysis Buffer: 80% Methanol in water, pre-chilled to -80°C
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
-
Sonicator (optional, for difficult to lyse cells)
-
Nitrogen gas evaporator or vacuum concentrator
-
Reconstitution Solvent: 0.1% Formic acid in water[2]
-
Internal Standard (IS): A stable isotope-labeled version of this compound is recommended for the most accurate quantification. If unavailable, a structurally similar molecule can be used.
Cell Lysis and Extraction Procedure
-
Cell Harvesting:
-
Cell Lysis and Metabolite Extraction:
-
Protein Precipitation and Lysate Clarification:
-
Incubate the lysate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[2]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube. Avoid disturbing the pellet.
-
-
Solvent Evaporation:
-
Dry the supernatant to completeness using a nitrogen gas evaporator or a vacuum concentrator. This step concentrates the sample and removes the organic solvent which might interfere with some analytical methods.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of reconstitution solvent (0.1% formic acid in water).[2][6] This will ensure the sample is in a suitable solvent for LC-MS/MS analysis.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.
-
-
Sample Analysis:
-
Transfer the final supernatant to an autosampler vial for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Notes on Stability and Handling
-
This compound contains a cysteine residue, which can be susceptible to oxidation.[7] It is recommended to perform all extraction steps on ice or at 4°C to minimize degradation.[8]
-
For long-term storage, samples should be kept at -80°C. Avoid repeated freeze-thaw cycles.[3][5]
-
The use of chemical or enzymatic lysis methods may introduce substances that interfere with downstream analysis.[9] The described cold methanol extraction is a gentle method that simultaneously lyses cells and precipitates proteins.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
This compound in the Coenzyme A Biosynthesis Pathway
Caption: this compound in CoA Biosynthesis.
References
- 1. Human Metabolome Database: Showing metabocard for 4'-Phosphothis compound (HMDB0001117) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. biomol.com [biomol.com]
- 4. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 5. ptglab.com [ptglab.com]
- 6. group.brc.hu [group.brc.hu]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 9. bitesizebio.com [bitesizebio.com]
Application Note: A Continuous Coupled-Enzyme Assay for Pantothenoylcysteine Synthetase
Audience: Researchers, scientists, and drug development professionals.
Introduction Pantothenoylcysteine synthetase (PCyS), also known as phosphothis compound synthetase (PPCS), is a key enzyme in the universal biosynthetic pathway of Coenzyme A (CoA).[1][2] This pathway is essential for numerous metabolic processes, including the synthesis of phospholipids, fatty acid metabolism, and the operation of the tricarboxylic acid cycle.[2] PCyS catalyzes the CTP- or ATP-dependent ligation of 4'-phosphopantothenate (PPA) and L-cysteine to form N-[(R)-4-phosphopantothenoyl]-L-cysteine (PPC).[3][4] In most bacteria, this activity is carried out by the CoaB domain of a bifunctional protein and is dependent on Cytidine Triphosphate (CTP).[3][5] In contrast, the human enzyme utilizes Adenosine Triphosphate (ATP).[6] The essential nature of the CoA pathway makes PCyS an attractive target for the development of novel antimicrobial agents.[1][7] This application note provides a detailed protocol for a continuous spectrophotometric assay for PCyS, suitable for kinetic characterization and inhibitor screening.
Assay Principle The activity of this compound Synthetase is monitored using a coupled-enzyme system that detects the production of pyrophosphate (PPi), a universal product of both CTP- and ATP-dependent synthetases.[7] In this continuous assay, the PPi generated by PCyS is used by a series of coupling enzymes to drive the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm. This method allows for the real-time measurement of enzyme activity.[7] The coupling reactions are as follows:
-
PCyS Reaction: PPA + L-cysteine + NTP → PPC + NMP + PPi
-
Coupling Reaction 1: Pyrophosphate (PPi) is converted to ATP.
-
Coupling Reaction 2: The generated ATP is used in subsequent reactions that ultimately lead to the oxidation of NADH.
This coupled system provides a robust and sensitive method for continuous monitoring of PCyS activity, adaptable for high-throughput screening (HTS).
References
- 1. Selective Inhibitors of Bacterial Phosphothis compound Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Selective inhibitors of bacterial phosphothis compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptools.cottongen.org [ptools.cottongen.org]
- 7. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pantothenoylcysteine Analogues for Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pantothenoylcysteine analogues and their precursors, which are valuable tools for inhibitor studies targeting the essential Coenzyme A (CoA) biosynthetic pathway. The methodologies described herein, along with the accompanying data and pathway diagrams, will facilitate the development of novel antimicrobial and therapeutic agents.
Introduction
Coenzyme A (CoA) is a vital cofactor in all living organisms, playing a crucial role in numerous metabolic processes, including the tricarboxylic acid cycle and fatty acid metabolism.[1] The biosynthesis of CoA from pantothenic acid (vitamin B5) involves a conserved five-step enzymatic pathway, making it an attractive target for the development of inhibitors.[2][3] this compound analogues and their precursors, such as N-substituted pantothenamides, can act as potent inhibitors of key enzymes in this pathway, including Pantothenate Kinase (PanK) and Phosphothis compound Synthetase (PPCS).[4][5][6] These inhibitors can function as antimetabolites, being processed by the CoA biosynthetic enzymes to form inactive CoA analogues that disrupt downstream metabolic pathways. This document outlines the synthesis of these analogues and the protocols for evaluating their inhibitory activity.
Coenzyme A Biosynthesis Pathway and Inhibition
The synthesis of CoA from pantothenate is a five-step enzymatic cascade. The analogues discussed in these notes primarily target the first two enzymes of this pathway: Pantothenate Kinase (PanK) and Phosphothis compound Synthetase (PPCS).
Caption: Coenzyme A biosynthesis pathway highlighting inhibitor targets.
Quantitative Data of Inhibitors
The following table summarizes the inhibitory activity of various pantothenate and this compound analogues against their target enzymes.
| Analogue/Inhibitor | Target Enzyme | Organism | Inhibition Constant | Reference |
| Pantothenate Kinase Inhibitor (PANKi) | PanK1β | Human | IC50 = 70 nM | [5][7] |
| Pantothenate Kinase Inhibitor (PANKi) | PanK2 | Human | IC50 = 92 nM | [5][7] |
| Pantothenate Kinase Inhibitor (PANKi) | PanK3 | Human | IC50 = 25 nM | [5][7] |
| Pantothenate Kinase-IN-2 | PanK1 | Human | IC50 = 0.14 µM | [8] |
| Pantothenate Kinase-IN-2 | PanK3 | Human | IC50 = 0.36 µM | [8] |
| Thiazolidinediones | PanK3 | Human | IC50 < 10 µM | [6] |
| Sulfonylureas | PanK3 | Human | IC50 < 10 µM | [6] |
| Mimic of Phosphopantothenoyl Cytidylate | PPCS | E. faecalis | Ki = 24 nM | [9] |
Experimental Protocols
Synthesis of N-Substituted Pantothenamides (General Protocol)
N-substituted pantothenamides serve as precursors and analogues for inhibitor studies. A general and efficient method for their synthesis involves the coupling of a Boc-protected β-alanine (or other amino acid) with a desired amine, followed by deprotection and reaction with D-(-)-pantolactone.
Caption: Workflow for synthesis and evaluation of inhibitors.
Materials:
-
Boc-β-alanine
-
Primary or N-methyl secondary amine of choice
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Diisopropylethylamine (iPr2NEt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
D-(-)-pantolactone
-
Triethylamine (TEA) or other suitable base
-
Methanol (MeOH)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Amide Coupling:
-
Dissolve Boc-β-alanine (1 equivalent) and the desired amine (1.1 equivalents) in DCM.
-
Add iPr2NEt (2.5 equivalents).
-
Add EDC·HCl (1.2 equivalents) or HATU (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated NaHCO3 and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the Boc-protected amide.[1]
-
-
Boc Deprotection:
-
Dissolve the Boc-protected amide in a solution of TFA in DCM (e.g., 20-50% v/v).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to afford the amine as a TFA salt.[1]
-
-
Pantothenamide Formation:
-
Dissolve the amine TFA salt (1 equivalent) and D-(-)-pantolactone (1.2 equivalents) in MeOH.
-
Add a suitable base such as TEA (2.2 equivalents) to neutralize the TFA salt and catalyze the reaction.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pantothenamide.[1]
-
Synthesis of a this compound Analogue (Representative Protocol)
This protocol describes a representative method for the chemical synthesis of a this compound analogue via amide bond formation between a pantothenic acid derivative and a protected cysteine.
Materials:
-
N-substituted pantothenamide (from the previous protocol) or Pantothenic acid
-
L-cysteine methyl ester hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH) / Water
-
Solvents for extraction and purification (e.g., ethyl acetate, brine)
Procedure:
-
Activation of the Carboxylic Acid:
-
If starting from pantothenic acid, dissolve it (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
-
Coupling with Cysteine Derivative:
-
Add L-cysteine methyl ester hydrochloride (1.2 equivalents) and additional DIPEA (1.2 equivalents) to the activated pantothenic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the this compound methyl ester analogue.
-
-
Ester Hydrolysis (optional):
-
To obtain the free carboxylic acid, dissolve the methyl ester in a mixture of MeOH and water.
-
Add LiOH (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by LC-MS).
-
Neutralize the reaction mixture with 1M HCl and extract the product with a suitable organic solvent.
-
Dry, concentrate, and purify as needed to obtain the final this compound analogue.
-
Enzyme Inhibition Assay (General Protocol for PanK)
This protocol outlines a general method for determining the inhibitory activity of synthesized analogues against Pantothenate Kinase (PanK) using a coupled-enzyme assay that measures ADP production.
Materials:
-
Purified PanK enzyme
-
Synthesized inhibitor compound
-
ATP
-
Pantothenate
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add varying concentrations of the inhibitor compound. Include a control with no inhibitor.
-
Add ATP and pantothenate to the wells.
-
Initiate the reaction by adding the PanK enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
To determine the inhibition constant (Ki), perform the assay at multiple substrate (pantothenate or ATP) and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphopantothenate—cysteine ligase - Wikipedia [en.wikipedia.org]
- 3. Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Targeted Metabolomic Analysis of Pantothenoylcysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pantothenoylcysteine in Metabolism
This compound, specifically in its phosphorylated form 4'-Phospho-N-pantothenoylcysteine (PPC), is a critical intermediate in the universal biosynthetic pathway of Coenzyme A (CoA).[1][2] This five-step pathway converts pantothenate (Vitamin B5) into CoA, an essential cofactor involved in numerous core metabolic processes, including the Krebs cycle and the synthesis and oxidation of fatty acids.[3][4][5] The formation of PPC is catalyzed by the enzyme phosphothis compound synthetase (PPCS), which ligates L-cysteine to 4'-phosphopantothenate.[6][7]
Given its central role, the quantification of PPC and other CoA precursors through targeted metabolomics provides a powerful tool for:
-
Disease Biomarker Discovery: Dysregulation in the CoA pathway is linked to metabolic and neurodegenerative diseases.[3]
-
Drug Development: The enzymes in the CoA biosynthetic pathway, particularly in bacteria, are attractive targets for novel antimicrobial agents.[4][6]
-
Understanding Metabolic Flux: Measuring pathway intermediates like PPC allows for a detailed analysis of metabolic bottlenecks or alterations in response to genetic modifications, disease states, or therapeutic interventions.
These application notes provide a comprehensive overview and a detailed protocol for the targeted quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Coenzyme A Biosynthesis Pathway
The synthesis of CoA from pantothenate is a conserved five-step enzymatic process. This compound is formed in the second step and subsequently decarboxylated in the third. Understanding this pathway is crucial for interpreting metabolomics data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Application Note: Quantitative Analysis of Pantothenoylcysteine in Human Plasma and Urine by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantitative analysis of Pantothenoylcysteine in human plasma and urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This compound is a key intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1][2] This protocol details a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The method is suitable for researchers, scientists, and drug development professionals investigating metabolic disorders, nutritional biochemistry, and drug metabolism pathways involving CoA biosynthesis.
Introduction
This compound is a metabolic intermediate in the synthesis of Coenzyme A from pantothenate (Vitamin B5). The pathway involves the phosphorylation of pantothenate, followed by the addition of cysteine to form 4'-phospho-N-pantothenoylcysteine, which is then decarboxylated.[1][3][4] Accurate quantification of this compound in biological fluids is crucial for studying the kinetics of this pathway and understanding its role in health and disease.
This UPLC-MS/MS method provides a highly selective and sensitive approach for the determination of this compound in complex biological matrices such as plasma and urine.[5] The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[6][7][8]
Signaling Pathway
Figure 1: Coenzyme A Biosynthesis Pathway.
Experimental Workflow
References
- 1. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4'-Phosphothis compound (HMDB0001117) [hmdb.ca]
- 4. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]
- 5. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing CRISPR/Cas9 for Functional Genomics of the Pantothenoylcysteine Pathway
Introduction
The biosynthesis of Coenzyme A (CoA) is a universal and essential metabolic pathway in all living organisms.[1] A critical segment of this pathway involves the conversion of pantothenate (Vitamin B5) through a series of enzymatic steps, including the formation and subsequent decarboxylation of 4'-phosphopantothenoylcysteine.[1][2] The enzymes governing this segment, notably phosphothis compound synthetase (PPCS) and phosphothis compound decarboxylase (PPCDC), are crucial for maintaining cellular metabolism, including the citric acid cycle and fatty acid biosynthesis.[1] Understanding the precise role and regulation of the genes encoding these enzymes is vital for drug development and metabolic engineering.
The advent of CRISPR/Cas9 technology has revolutionized functional genomics, providing a powerful tool for precise gene editing.[3] This system can be employed to create targeted gene knockouts, knock-ins, or to modulate gene expression through CRISPR interference (CRISPRi) and activation (CRISPRa), thereby enabling a detailed investigation of the this compound pathway.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for researchers utilizing CRISPR/Cas9 to study the genes involved in the this compound pathway.
Core Genes of the this compound Pathway
The conversion of pantothenate to dephospho-CoA involves five key enzymatic steps. The central part of this pathway, focused on this compound, includes:
-
Pantothenate Kinase (PanK): Catalyzes the phosphorylation of pantothenate to 4'-phosphopantothenate. This is often the rate-limiting step in the CoA biosynthesis pathway.[2][7]
-
Phosphothis compound Synthetase (PPCS): Converts 4'-phosphopantothenate to 4'-phospho-N-pantothenoylcysteine by adding a cysteine residue.[1][8]
-
Phosphothis compound Decarboxylase (PPCDC): Catalyzes the decarboxylation of 4'-phospho-N-pantothenoylcysteine to produce 4'-phosphopantetheine.[1][9]
Targeting these genes with CRISPR/Cas9 can elucidate their specific roles, identify pathway bottlenecks, and reveal regulatory mechanisms.
Diagrams and Visualizations
This compound Biosynthesis Pathway
Caption: Key enzymatic steps in the this compound synthesis pathway.
General CRISPR/Cas9 Experimental Workflow
Caption: A streamlined workflow for studying metabolic genes using CRISPR/Cas9.
Logical Framework for CRISPR-Mediated Knockout
Caption: Cause-and-effect relationship of a PPCS gene knockout experiment.
Quantitative Data Summary
CRISPR-based editing of pathway genes allows for precise quantification of the resulting metabolic changes. The table below summarizes expected quantitative outcomes from such experiments.
| Target Gene | CRISPR Strategy | Validation Method(s) | Key Quantitative Finding (Illustrative) |
| PPCS | Gene Knockout (KO) | Sanger Sequencing, Western Blot | >90% reduction in PPCS protein expression. |
| LC-MS Metabolomics | ~3.5-fold increase in 4'-phosphopantothenate levels. | ||
| ~85% decrease in 4'-phospho-N-pantothenoylcysteine. | |||
| PPCDC | CRISPR interference (CRISPRi) | qRT-PCR, Western Blot | ~75% reduction in PPCDC mRNA and protein levels. |
| LC-MS Metabolomics | ~4.0-fold increase in 4'-phospho-N-pantothenoylcysteine. | ||
| ~70% decrease in 4'-phosphopantetheine levels. | |||
| PanK | Gene Knockout (KO) | Deep Sequencing, Enzyme Assay | >95% loss of pantothenate kinase activity. |
| LC-MS Metabolomics | ~90% reduction in intracellular Coenzyme A pools. | ||
| Cell Viability Assay | ~60% decrease in cell proliferation rate over 72h. |
Experimental Protocols
Protocol 1: Guide RNA (gRNA) Design and Vector Construction
This protocol outlines the design of specific gRNAs for targeting genes in the this compound pathway and their subsequent cloning into a Cas9 expression vector.
-
Target Gene Selection: Obtain the cDNA or genomic sequence of the target gene (e.g., PPCS) from a database like NCBI.
-
gRNA Design:
-
Use online design tools (e.g., Synthego CRISPR Design Tool, Benchling) to identify potential 20-nucleotide gRNA sequences.[10]
-
Select gRNAs that target a constitutive exon, preferably in the 5' region of the gene, to maximize the chance of generating a loss-of-function frameshift mutation.[10]
-
Ensure the target sequence is immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for S. pyogenes Cas9.[6]
-
Choose 2-3 gRNAs per target gene with high on-target and low off-target scores to ensure robust results.
-
-
Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides for each selected gRNA sequence. Add appropriate overhangs compatible with the cloning site of the chosen CRISPR/Cas9 vector (e.g., BsmBI overhangs for lentiCRISPRv2).
-
Oligo Annealing:
-
Resuspend the synthesized oligos in annealing buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 8.0).
-
Mix equal molar amounts of the complementary oligos.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal.
-
-
Vector Preparation:
-
Digest the Cas9/gRNA expression vector (e.g., lentiCRISPRv2) with the appropriate restriction enzyme (e.g., BsmBI).
-
Dephosphorylate the linearized vector using a phosphatase (e.g., Calf Intestinal Phosphatase) to prevent self-ligation.
-
Purify the linearized vector using gel electrophoresis and a gel extraction kit.
-
-
Ligation and Transformation:
-
Ligate the annealed gRNA oligo duplex into the prepared vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on appropriate antibiotic selection plates (e.g., ampicillin).
-
-
Verification: Pick several colonies and verify the correct insertion of the gRNA sequence via Sanger sequencing.
Protocol 2: Gene Editing in a Target Cell Line
This protocol describes the delivery of the CRISPR/Cas9 system into a mammalian cell line to generate gene-edited cells. Lentiviral delivery is described here for its high efficiency.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sequence-verified gRNA/Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Cell Transduction:
-
Plate the target cells (e.g., A549, HeLa) at a density that will result in 50-70% confluency on the day of transduction.
-
Add the lentiviral supernatant to the cells along with polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Antibiotic Selection:
-
After 24-48 hours, replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Maintain the selection for 3-7 days until non-transduced control cells are all dead.
-
-
Generation of Clonal Cell Lines (Optional but Recommended):
-
Serially dilute the selected cell population into 96-well plates to isolate single cells.
-
Allow single colonies to grow for 2-3 weeks.
-
Expand the individual clones for validation and functional analysis.
-
Protocol 3: Validation of Gene Editing
Validation is a critical step to confirm that the desired genetic modification has occurred at both the genomic and protein levels.[11]
-
Genomic DNA Extraction: Extract genomic DNA from the edited cell population or individual clones.
-
PCR Amplification: Amplify the genomic region surrounding the gRNA target site using PCR.
-
Sequencing Analysis:
-
Purify the PCR product and send it for Sanger sequencing.
-
For pooled populations, the presence of overlapping peaks in the chromatogram downstream of the cut site indicates a mix of insertions and deletions (indels).
-
For clonal lines, sequence analysis will reveal the specific mutation (insertion, deletion, or substitution) in each allele.
-
-
Protein Expression Analysis (Western Blot):
-
Lyse the edited cells and extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein (e.g., anti-PPCS antibody).
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
A significant reduction or complete absence of the protein band in edited cells compared to wild-type controls confirms a successful knockout.[11]
-
Protocol 4: Metabolite Profiling and Analysis
This protocol outlines the steps for analyzing metabolic changes in gene-edited cells, which is the ultimate readout for studying metabolic pathway genes.[12]
-
Cell Culture and Quenching:
-
Culture wild-type and validated gene-edited cells under identical conditions.
-
When cells reach ~80-90% confluency, rapidly aspirate the medium.
-
Immediately wash the cells with ice-cold saline or PBS to remove extracellular metabolites.
-
Quench metabolic activity by adding liquid nitrogen or an ice-cold solvent like 80% methanol.
-
-
Metabolite Extraction:
-
Scrape the cells in the cold extraction solvent (e.g., 80% methanol).
-
Transfer the cell lysate to a microcentrifuge tube.
-
Lyse the cells completely by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the extracted metabolites using a high-resolution mass spectrometry platform, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[12]
-
LC-MS is generally preferred for analyzing CoA pathway intermediates.
-
-
Data Analysis and Interpretation:
-
Process the raw mass spectrometry data to identify and quantify metabolites. This involves peak picking, alignment, and normalization.
-
Compare the abundance of metabolites between gene-edited and wild-type cells.
-
Look for statistically significant increases in upstream metabolites and decreases in downstream metabolites relative to the targeted enzyme, which confirms the functional impact of the gene edit.[13]
-
References
- 1. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRISPR technology: A decade of genome editing is only the beginning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of CRISPR/Cas System to Bacterial Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-derived genome editing technologies for metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. PPCS phosphothis compound synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. phosphothis compound decarboxylase activity | SGD [yeastgenome.org]
- 10. synthego.com [synthego.com]
- 11. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 12. High-Throughput Metabolomics Service After Gene Knockout | MtoZ Biolabs [mtoz-biolabs.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Recombinant Pantothenoylcysteine Decarboxylase (PPC-DC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantothenoylcysteine decarboxylase (PPC-DC) is a key enzyme in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The study of PPC-DC is crucial for understanding fundamental cellular processes and for the development of novel antimicrobial agents. This document provides a detailed protocol for the expression and purification of recombinant PPC-DC from Escherichia coli. The protocol is designed to yield a high-purity protein suitable for structural and functional studies.
In E. coli, PPC-DC is part of a bifunctional enzyme encoded by the coaBC gene, which also possesses phosphothis compound synthetase activity.[1][2] This protocol focuses on the purification of the entire recombinant protein, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate a multi-step purification process.[3][4] The purification strategy employs a combination of affinity, ion-exchange, and size-exclusion chromatography to achieve high purity.[5][6][7]
Data Presentation
The following tables summarize the expected quantitative data from a typical purification of recombinant His-tagged PPC-DC from a 1-liter E. coli culture. These values are estimates and may vary depending on the expression levels and specific characteristics of the construct.
Table 1: Purification Summary of Recombinant PPC-DC
| Purification Step | Total Protein (mg) | PPC-DC Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Cell Lysate | 1500 | 3000 | 2 | 100 | ~5 |
| Ni-NTA Affinity Chromatography | 50 | 2700 | 54 | 90 | >90 |
| Ion-Exchange Chromatography | 35 | 2430 | 69.4 | 81 | >95 |
| Size-Exclusion Chromatography | 28 | 2187 | 78.1 | 72.9 | >98 |
Table 2: Buffer Compositions for PPC-DC Purification
| Buffer Type | Composition |
| Lysis Buffer | 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF, pH 8.0 |
| Ni-NTA Binding Buffer | 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0[8] |
| Ni-NTA Wash Buffer | 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0[8] |
| Ni-NTA Elution Buffer | 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0[8] |
| Ion-Exchange Buffer A | 20 mM Tris-HCl, pH 8.0 |
| Ion-Exchange Buffer B | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 |
| Size-Exclusion Buffer | 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 |
Experimental Protocols
Expression of Recombinant PPC-DC in E. coli
This protocol describes the expression of His-tagged PPC-DC in E. coli BL21(DE3) cells.
Materials:
-
E. coli BL21(DE3) cells transformed with a PPC-DC expression vector (e.g., pET vector with N-terminal His-tag).
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic (e.g., Kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of transformed E. coli.
-
Incubate overnight at 37°C with shaking (220 rpm).
-
The next day, inoculate 1 L of LB medium with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture for 4-6 hours at 30°C with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until needed.
Cell Lysis
Materials:
-
Frozen cell pellet from 1 L culture.
-
Lysis Buffer.
-
Lysozyme.
-
DNase I.
-
Protease inhibitor cocktail.
Protocol:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I and a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second cooling intervals to prevent overheating.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the soluble recombinant PPC-DC.
Affinity Chromatography (Ni-NTA)
This step utilizes the high affinity of the polyhistidine tag for nickel ions immobilized on an agarose resin.[4][5]
Materials:
-
Clarified cell lysate.
-
Ni-NTA agarose resin.
-
Ni-NTA Binding, Wash, and Elution Buffers.
-
Chromatography column.
Protocol:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Binding Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.[8]
-
Elute the His-tagged PPC-DC with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing pure PPC-DC.
Ion-Exchange Chromatography (IEX)
This step separates proteins based on their net surface charge.[6][9] The predicted isoelectric point (pI) of E. coli PPC-DC is acidic, therefore anion-exchange chromatography is appropriate at a pH above the pI.
Materials:
-
Pooled fractions from affinity chromatography.
-
Anion-exchange column (e.g., Q-Sepharose).
-
Ion-Exchange Buffers A and B.
Protocol:
-
Dialyze the pooled fractions against Ion-Exchange Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.
-
Equilibrate the anion-exchange column with Ion-Exchange Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and analyze by SDS-PAGE and an enzyme activity assay.
-
Pool the fractions containing active, pure PPC-DC.
Size-Exclusion Chromatography (SEC)
This final polishing step separates proteins based on their size and removes any remaining aggregates or smaller contaminants.[7][10]
Materials:
-
Pooled fractions from ion-exchange chromatography.
-
Size-exclusion column (e.g., Superdex 200).
-
Size-Exclusion Buffer.
Protocol:
-
Concentrate the pooled fractions from the IEX step to a volume of 1-2 mL using a centrifugal filter device.
-
Equilibrate the size-exclusion column with at least 2 column volumes of Size-Exclusion Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with Size-Exclusion Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified monomeric PPC-DC.
-
Determine the final protein concentration and store at -80°C.
Visualizations
Caption: Workflow for recombinant PPC-DC purification.
Caption: Simplified Coenzyme A biosynthesis pathway highlighting the role of PPC-DC.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tag-mediated single-step purification and immobilization of recombinant proteins toward protein-engineered advanced materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
NMR Spectroscopy for the Structural Analysis of Pantothenoylcysteine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the structural analysis of Pantothenoylcysteine using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. Understanding its structure is crucial for studies in enzymology, metabolism, and drug development targeting this pathway. This application note outlines the theoretical background, experimental protocols for sample preparation and data acquisition, and data analysis strategies for the complete structural elucidation of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.
Introduction
This compound is formed by the condensation of pantothenate (Vitamin B5) and cysteine. It is a precursor to 4'-phosphothis compound, a key intermediate in the universal biosynthetic pathway of Coenzyme A. The structural integrity of this compound is paramount for its recognition by downstream enzymes in the CoA pathway. NMR spectroscopy is a powerful analytical technique that provides detailed atomic-level information about molecular structure, conformation, and dynamics, making it an indispensable tool for the unambiguous characterization of this important metabolite.
This application note serves as a practical guide for researchers, providing both the theoretical framework and detailed protocols for the complete NMR-based structural analysis of this compound.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 2' | ~0.9 | s |
| 2'' | ~0.9 | s |
| 3 | ~3.4 | s |
| 4 | ~4.0 | s |
| 6 | ~2.5 | t |
| 7 | ~3.5 | t |
| 9 | ~4.5 | dd |
| 10 | ~3.0 | m |
| SH | ~1.5 | t |
| OH | - | - |
| NH | - | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Number | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~175 |
| 2' | ~22 |
| 2'' | ~22 |
| 2 | ~78 |
| 3 | ~40 |
| 4 | ~70 |
| 5 | ~172 |
| 6 | ~38 |
| 7 | ~40 |
| 8 | ~174 |
| 9 | ~55 |
| 10 | ~28 |
Note: These are predicted values and may differ from experimental results. The exact chemical shifts are dependent on solvent, pH, and temperature.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Deuterated water (D₂O) is the recommended solvent due to the high solubility of this compound and to avoid the large solvent signal from non-deuterated water.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of D₂O. This concentration provides a good signal-to-noise ratio for most NMR experiments.
-
pH Adjustment: The pH of the sample can significantly affect the chemical shifts of exchangeable protons (e.g., -COOH, -OH, -NH, -SH). Adjust the pH of the D₂O solution to a desired and consistent value (e.g., pH 7.0) using dilute NaOD or DCl.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtering: Filter the final solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton scalar couplings (³JHH). This helps in tracing the connectivity of protons within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹JCH). This experiment is crucial for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (²JCH and ³JCH). This is essential for connecting different spin systems and identifying quaternary carbons.
-
Data Processing and Analysis
-
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain NMR spectra.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis using the internal standard (TSP or DSS at 0.00 ppm).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking and Assignment:
-
Assign the signals in the ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities (for ¹H), and integrations.
-
Use the 2D NMR data to confirm the assignments:
-
COSY: Cross-peaks indicate coupled protons. For example, the protons on C6 and C7 should show a correlation.
-
HSQC: Each cross-peak links a proton to its directly attached carbon.
-
HMBC: Cross-peaks reveal long-range connectivities. For instance, the protons on the methyl groups (C2' and C2'') should show correlations to the quaternary carbon C2 and the chiral carbon C3.
-
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
NMR spectroscopy is an unparalleled technique for the complete structural elucidation of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously assign all proton and carbon signals, confirming the molecular structure and providing a basis for further studies on its biochemical role and interactions with enzymes in the Coenzyme A biosynthetic pathway. The protocols and predicted data presented in this application note provide a solid foundation for the successful NMR analysis of this important metabolite.
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Pantothenoylcysteine During Sample Preparation
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Pantothenoylcysteine during sample preparation. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in my samples?
A1: The stability of this compound is primarily compromised by two main factors:
-
Oxidation: The thiol (sulfhydryl) group in the cysteine moiety of this compound is highly susceptible to oxidation. This can lead to the formation of disulfides and other oxidized species, rendering the molecule inactive or undetectable in subsequent analyses.
-
Enzymatic Degradation: The enzyme this compound decarboxylase can enzymatically convert this compound to pantetheine. This enzymatic activity can significantly reduce the concentration of your target analyte if not properly inhibited during sample collection and preparation.
Q2: What are the best practices for collecting and handling biological samples to ensure this compound stability?
A2: Proper sample collection and handling are critical first steps.[1][2][3][4] To minimize pre-analytical errors, follow these guidelines:
-
Use appropriate anticoagulants: For blood samples, use of EDTA-containing tubes is recommended.
-
Minimize processing delays: Process samples as quickly as possible after collection. Delays, especially at room temperature, can lead to significant degradation.[5][6][7]
-
Control temperature: Keep samples on ice or at 4°C during collection and processing to slow down both oxidative and enzymatic degradation.[5][6]
-
Prevent hemolysis: Hemolysis, the rupture of red blood cells, can release enzymes and other components that may interfere with your analysis.[3] Use proper phlebotomy techniques to avoid this.
Q3: How many freeze-thaw cycles can my samples containing this compound undergo?
A3: It is highly recommended to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of sensitive molecules like this compound.[5][6][8][9] For optimal stability, aliquot samples into single-use volumes before freezing. If repeated measurements from the same sample are necessary, it is crucial to validate the stability of this compound under your specific freeze-thaw conditions.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or no detectable this compound in my samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Oxidative Degradation | 1. Add a reducing agent: Immediately after sample collection, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your sample matrix. 2. Follow with an alkylating agent: After reduction, add an alkylating agent like Iodoacetamide (IAM) or N-ethylmaleimide (NEM) to cap the free thiol groups and prevent re-oxidation. | The thiol group of this compound is prone to oxidation. Reducing agents reverse any existing disulfide bonds, and alkylating agents form stable thioether bonds, protecting the thiol from further oxidation. |
| Enzymatic Degradation | Inhibit decarboxylase activity: While specific, commercially available inhibitors for this compound decarboxylase for routine sample prep are not widely documented, keeping the sample at a low temperature (0-4°C) and processing it quickly will help minimize enzymatic activity. Acidification of the sample can also help denature and inactivate enzymes. | This compound can be enzymatically converted by this compound decarboxylase. Lowering the temperature and pH can significantly reduce the rate of this enzymatic reaction. |
| Improper Storage | Review storage conditions: Ensure samples are stored at -80°C for long-term stability. For short-term storage, -20°C may be acceptable, but validation is recommended. Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[10][11][12] | Inadequate storage temperatures can accelerate both oxidative and enzymatic degradation.[10][11] |
Problem 2: High variability in this compound measurements between replicate samples.
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Handling | Standardize your workflow: Ensure that all samples are treated identically from collection to analysis. This includes consistent timing for each step, use of the same reagents, and identical storage conditions. | Minor variations in sample handling, such as different incubation times with stabilizing agents or slight temperature fluctuations, can lead to significant differences in analyte stability and, consequently, in measured concentrations. |
| Matrix Effects in LC-MS/MS | Optimize sample cleanup: Employ a robust sample preparation method such as solid-phase extraction (SPE) or protein precipitation to remove interfering matrix components. Use an internal standard: A stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and variations in extraction recovery. | The sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate and variable results.[13] Proper cleanup and the use of an internal standard are crucial for reliable quantification. |
| LC-MS/MS System Issues | Perform system suitability tests: Regularly check the performance of your LC-MS/MS system with a standard solution of this compound to ensure consistent retention time, peak shape, and response.[14][15][16][17] | Issues with the chromatography, such as column degradation or mobile phase inconsistencies, or with the mass spectrometer, such as a dirty ion source, can lead to variable results. |
III. Experimental Protocols & Data
Sample Stabilization Protocol for Biological Fluids
This protocol provides a general framework for stabilizing this compound in plasma or urine samples.
-
Sample Collection: Collect blood in EDTA tubes and place on ice immediately. For urine, collect a mid-stream sample into a sterile container and place on ice.
-
Centrifugation (for plasma): Centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Acidification: Transfer the plasma or urine to a new tube and immediately add a final concentration of 0.1% formic acid or 10 mM HCl to lower the pH and help inactivate enzymes.
-
Addition of Stabilizing Agents:
-
Add a reducing agent, such as 5 mM DTT, and vortex briefly.
-
Incubate for 15 minutes at room temperature.
-
Add an alkylating agent, such as 15 mM IAM, and vortex.
-
Incubate for 15 minutes in the dark at room temperature.
-
-
Storage: Immediately freeze the stabilized samples at -80°C until analysis.
Quantitative Data Summary: Thiol Stability
While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes the stability of a related thiol, cysteine, in urine under different storage conditions. This can serve as a proxy for understanding the potential stability of this compound.
| Storage Temperature | Time | % Cysteine Remaining |
| Room Temperature | 4-5 hours | ~100% |
| Room Temperature | 14 days | 0% |
| 4°C | 21 days | 0% |
| -20°C | 3 months | ~4% |
Data adapted from studies on endogenous thiol stability in urine.[18]
IV. Visualizations
Logical Workflow for this compound Sample Preparation
Caption: A logical workflow for ensuring this compound stability during sample preparation.
Degradation Pathways of this compound
Caption: Major degradation pathways affecting this compound stability.
References
- 1. Homocysteine and other thiols in plasma and urine: automated determination and sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. procarelab.com.hk [procarelab.com.hk]
- 3. Step-by-Step Specimen Collection Procedure - iProcess [iprocess.net]
- 4. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review [mdpi.com]
- 6. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 11. Effect of serum sample storage temperature on metabolomic and proteomic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of metabolite stability in dried blood spot stored at different temperatures and times - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. zefsci.com [zefsci.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. researchgate.net [researchgate.net]
troubleshooting low yield in chemical synthesis of Pantothenoylcysteine
This technical support center provides troubleshooting guidance for common issues encountered during the chemical synthesis of Pantothenoylcysteine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to investigate?
A1: Low overall yield in a multi-step synthesis such as that of this compound can often be attributed to inefficiencies in one or more key stages. The most critical steps to scrutinize are:
-
Amide Coupling Reaction: This is the core bond-forming step. Incomplete reaction, side reactions, or racemization can significantly lower the yield.
-
Protection/Deprotection Steps: Inefficient introduction or removal of protecting groups on the thiol of cysteine or the hydroxyl group of pantothenic acid can lead to a complex mixture of products and substantial loss of material.
-
Purification: Yield loss during chromatographic purification or recrystallization at each step can accumulate, leading to a low overall recovery of the final product.
Q2: I am observing multiple unexpected spots on my TLC plate after the amide coupling reaction. What are the likely side products?
A2: The formation of multiple byproducts during the amide coupling of pantothenic acid and a cysteine derivative is a common issue. Potential side reactions include:
-
N-Acylurea Formation: When using carbodiimide coupling agents like EDC, the activated carboxylic acid can rearrange to a stable N-acylurea if the amine nucleophile (cysteine derivative) is not reactive enough or is present in low concentration.
-
Racemization: The chiral center in both pantothenic acid and cysteine can be susceptible to racemization, especially with certain coupling reagents or prolonged reaction times at elevated temperatures.
-
Side Reactions involving the Thiol Group: If the cysteine thiol group is not adequately protected, it can compete with the amine in reacting with the activated pantothenic acid, leading to thioester formation. It can also be oxidized to form disulfide-linked dimers of the starting material or product.
-
Intramolecular Cyclization (Lactonization): Pantothenic acid can be prone to intramolecular cyclization to form pantolactone, especially under acidic or heated conditions, which removes the starting material from the desired reaction pathway.
Q3: How do I choose the right protecting groups for the cysteine and pantothenic acid moieties?
A3: The choice of protecting groups is crucial for a successful synthesis. An orthogonal protection strategy is recommended, where each protecting group can be removed under specific conditions without affecting the others.
-
For Cysteine's Thiol Group:
-
Trityl (Trt): This is a bulky group that provides good protection. It is acid-labile and can be removed with mild acid, often in the presence of scavengers to prevent re-alkylation.[1]
-
Acetamidomethyl (Acm): Acm is stable to both acidic and basic conditions used in standard peptide synthesis but can be removed with mercury(II) or silver(I) salts, or with iodine.[1]
-
tert-Butyl (tBu): This group is stable to a wide range of conditions but requires strong acid for removal, such as trifluoroacetic acid (TFA).[1]
-
-
For Cysteine's Carboxylic Acid (if starting with Cysteine):
-
Methyl or Ethyl Ester: These are simple to introduce and can be removed by saponification (e.g., with NaOH).
-
Benzyl Ester: Removable by hydrogenolysis.
-
-
For Pantothenic Acid's Hydroxyl Group:
-
While often left unprotected in simple amide couplings, protection may be necessary to prevent O-acylation if a highly reactive acylating agent is used. Silyl ethers (e.g., TBDMS) are a common choice, which are removable with fluoride ions (e.g., TBAF).
-
Q4: My amide coupling reaction is not proceeding to completion. What can I do to improve the conversion?
A4: Incomplete amide coupling can be addressed by optimizing several reaction parameters:
-
Coupling Reagents: Ensure your coupling reagents (e.g., EDC, HOBt, HATU) are fresh and anhydrous. The combination of a carbodiimide (like EDC or DIC) with an additive (like HOBt or HOAt) is often more efficient and helps suppress side reactions and racemization.
-
Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish at room temperature, it may be gently heated, but be mindful of potential racemization. Some couplings may require longer reaction times.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the pantothenic acid and coupling reagents relative to the cysteine derivative can help drive the reaction to completion.
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or a mixture thereof. Ensure all glassware is thoroughly dried.
-
Base: If using a salt form of the cysteine ester (e.g., hydrochloride), a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to liberate the free amine. Use the correct stoichiometry of the base.
Q5: I'm having difficulty purifying the final this compound product. Do you have any suggestions?
A5: Purification of this compound can be challenging due to its polarity and potential for disulfide bond formation.
-
Column Chromatography: Silica gel chromatography is commonly used. A polar mobile phase, often containing a mixture of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid or triethylamine to improve peak shape, may be required.
-
Reverse-Phase HPLC: For high purity, reverse-phase HPLC (e.g., on a C18 column) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is often effective.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from an appropriate solvent system can be an excellent final purification step.
-
Handling during Purification: To minimize air oxidation of the free thiol to a disulfide, consider using degassed solvents and performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following tables provide typical ranges for reaction conditions that may need to be optimized for your specific synthesis.
Table 1: Typical Amide Coupling Reaction Conditions
| Parameter | Recommended Range | Notes |
| Temperature | 0 °C to Room Temperature | Can be gently heated if necessary, but monitor for racemization. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Solvent | Anhydrous DCM or DMF | Ensure moisture-free conditions. |
| Equivalents of Pantothenic Acid | 1.0 - 1.2 | Relative to the cysteine derivative. |
| Equivalents of Coupling Reagent (e.g., EDC) | 1.1 - 1.5 | |
| Equivalents of Additive (e.g., HOBt) | 1.1 - 1.5 | |
| Equivalents of Base (e.g., DIPEA) | 1.5 - 3.0 | If starting with a salt of the cysteine derivative. |
Table 2: Cysteine Thiol Protecting Group Removal
| Protecting Group | Reagent | Typical Conditions |
| Trityl (Trt) | Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) | TFA/TIS/DCM (e.g., 5:5:90), Room Temp, 1-2h[1] |
| Acetamidomethyl (Acm) | Iodine (I₂) | I₂ in Methanol, Room Temp, 1-4h[1] |
| tert-Butyl (tBu) | Trifluoroacetic acid (TFA) | Neat TFA or TFA in DCM with scavengers, Room Temp, 1-3h[1] |
Experimental Protocols
General Protocol for the Synthesis of S-Trityl-Pantothenoylcysteine Methyl Ester
Please note: This is a generalized protocol and may require optimization.
-
Activation of Pantothenic Acid: To a solution of Pantothenic Acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq). Stir the mixture for 30 minutes at 0 °C.
-
Coupling Reaction: In a separate flask, dissolve L-Cysteine methyl ester hydrochloride (1.0 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF. Add this solution to the activated pantothenic acid mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired S-Trityl-Pantothenoylcysteine methyl ester.
-
Deprotection (Example for Trityl and Methyl Ester):
-
Saponification: Dissolve the protected product in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is hydrolyzed (monitor by TLC). Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.
-
Detritylation: Dissolve the product from the previous step in DCM. Add triisopropylsilane (TIS) (5 eq) as a scavenger, followed by trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. Purify the final product by reverse-phase HPLC.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Pantothenoylcysteine Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of Pantothenoylcysteine using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental parameters for reliable and sensitive detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not detecting any signal for this compound. What are the common causes?
A1: No detectable signal can stem from several issues throughout the workflow. Here is a checklist of potential problems:
-
Sample Preparation: The concentration of this compound in your sample may be below the detection limit of the instrument.[1] Ensure your extraction protocol is efficient and consider concentrating your sample if possible. Also, verify that the sample hasn't degraded; prepare fresh samples if necessary.[2]
-
LC-MS System:
-
Check for leaks in the LC system or at the connection to the mass spectrometer.[3]
-
Ensure the electrospray ionization (ESI) source is generating a stable spray. An inconsistent or absent spray can be caused by a clogged capillary.
-
Verify that the mobile phase composition is correct and that the pumps are delivering the correct flow rate.[2]
-
-
Mass Spectrometer Parameters:
-
Confirm you are using the correct precursor and product ion masses (m/z) for your Multiple Reaction Monitoring (MRM) transitions.
-
Ensure the instrument is in the correct ionization mode. This compound is typically analyzed in positive ion mode (ESI+).[4]
-
Verify that the collision energy and other compound-specific parameters are set appropriately. Incorrect settings can lead to poor fragmentation and no detectable product ions.[1]
-
Q2: What are the optimal MRM transitions for this compound?
A2: The optimal MRM transitions should be determined empirically. However, based on its chemical structure (Pantothenic Acid + Cysteine), the following transitions are recommended as a starting point. The precursor ion will be the protonated molecule [M+H]⁺. A primary fragmentation occurs at the amide bond.
-
Precursor Ion [M+H]⁺: ~323.4 m/z
-
Recommended Product Ions (Quantifier/Qualifier):
-
~90.1 m/z: Corresponds to the pantoic acid moiety, a common and stable fragment from pantothenate-containing molecules.[4] This is often the most abundant fragment and is recommended as the quantifier.
-
~122.1 m/z: Corresponds to the protonated cysteine molecule.
-
~202.1 m/z: Corresponds to the pantoyl moiety after loss of the β-alanine part.
-
You should always perform a product ion scan of the precursor to confirm the most abundant and specific fragment ions for your specific instrument and conditions.
Q3: How do I optimize the collision energy (CE) for my MRM transitions?
A3: Collision energy is a critical parameter for maximizing the signal of your product ions.[1][3] The optimal CE is the value that produces the highest abundance for your target fragment ion.[5]
-
Automated Optimization: Most mass spectrometer software platforms have an automated compound optimization feature. This involves infusing a standard solution of this compound and allowing the software to ramp the collision energy to find the optimal value for each transition.
-
Manual Optimization: If automated optimization is not available, you can perform a manual ramp. Infuse the standard and acquire data while manually stepping the CE value (e.g., in 2-5 eV increments) over a range (e.g., 10-40 eV). Plot the resulting product ion intensity against the CE to find the maximum.
Q4: My peak shape is poor (e.g., broad, tailing, or split). How can I improve it?
A4: Poor peak shape is typically a chromatography issue.
-
Mobile Phase: Ensure the mobile phase pH is appropriate for this compound. Adding a small amount of acid, like 0.1% formic acid, is common to improve peak shape for this type of analyte by ensuring consistent protonation.[4]
-
Column Choice: A reversed-phase C18 column is generally suitable.[4] If you still experience issues, consider a column with a different chemistry, such as a polar-embedded C18, which can provide better retention and peak shape for polar compounds.[6]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
System Contamination: A contaminated guard column or analytical column can lead to poor peak shapes. Flush the column or replace the guard column if necessary.[2]
Q5: I'm observing significant matrix effects (ion suppression or enhancement). What can I do?
A5: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte.
-
Improve Sample Preparation: Implement a more rigorous sample cleanup procedure to remove interfering matrix components. This could include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For plasma or serum, a simple protein precipitation is a good first step, but may not be sufficient for all matrices.[4]
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the interfering compounds. A longer, shallower gradient can improve resolution.
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₃, ¹⁵N₁-Pantothenoylcysteine). The SIL standard will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.[7]
Quantitative Data Summary
The following tables provide recommended starting parameters for LC-MS/MS analysis of this compound. These should be optimized for your specific instrument and experimental conditions.
Table 1: Recommended Mass Spectrometer Parameters for this compound
| Parameter | Recommended Value / Setting | Notes |
| Ionization Mode | Positive Electrospray (ESI+) | This compound contains basic amine groups suitable for positive ionization. |
| Precursor Ion (Q1) | m/z 323.4 | Protonated molecule [M+H]⁺. |
| Product Ion (Q3) - Quantifier | m/z 90.1 | Corresponds to the stable pantoic acid fragment.[4] |
| Product Ion (Q3) - Qualifier | m/z 122.1 | Corresponds to the cysteine fragment. |
| Collision Energy (CE) | 15 - 25 eV | Starting range; must be empirically optimized for each transition.[4] |
| Dwell Time | 100 - 200 ms | Adjust based on the number of MRMs and desired cycle time. |
| Source Gas Temp | 250 - 350 °C | Optimize for desolvation efficiency. |
| Nebulizer Gas | 20 - 50 psi | Optimize for stable spray. |
| Capillary Voltage | 3000 - 5000 V | Optimize for maximum signal intensity. |
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Value / Setting | Notes |
| Column | Reversed-Phase C18 (e.g., 100-150 mm x 2.1 mm, <3 µm) | A polar-embedded C18 may also provide good results.[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | --- |
| Flow Rate | 0.3 - 0.5 mL/min | Dependent on column dimensions. |
| Column Temperature | 30 - 45 °C | Helps maintain stable retention times. |
| Injection Volume | 2 - 10 µL | Dependent on sample concentration and sensitivity requirements. |
| Example Gradient | Start at 2-5% B, ramp to 95% B, hold, and re-equilibrate. | Gradient should be optimized for separation from matrix components. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
This protocol describes a basic protein precipitation method suitable for the extraction of small molecules like this compound from a plasma or serum matrix.[4]
-
Aliquoting: Pipette 100 µL of plasma or serum into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (if used).
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the tube to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tube at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube or a 96-well plate.
-
Filtration (Optional): If particulates are visible, filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Compound Optimization
This protocol outlines the steps for optimizing the collision energy for a specific MRM transition.
-
Prepare Standard: Prepare a 1 µg/mL solution of this compound in a solvent similar to the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Method Setup:
-
Set the instrument to positive ion mode.
-
Perform a Q1 scan to confirm the m/z of the precursor ion ([M+H]⁺ at ~323.4).
-
Set up a product ion scan method where the quadrupole Q1 is fixed on m/z 323.4, and Q3 scans a mass range (e.g., m/z 50-350) to identify all fragment ions. Set a nominal collision energy (e.g., 20 eV).
-
-
Identify Fragments: From the product ion spectrum, identify the most intense and specific fragments (e.g., m/z 90.1, 122.1).
-
Collision Energy Ramp:
-
Set up an MRM method with the desired transitions (e.g., 323.4 -> 90.1 and 323.4 -> 122.1).
-
Using the instrument's tuning software, perform a collision energy ramp for each transition. This involves acquiring data while the CE is varied over a specified range (e.g., 5 to 45 eV in 2 eV steps).
-
-
Determine Optimal CE: The software will generate a plot of fragment ion intensity versus collision energy. The optimal CE is the voltage that yields the maximum intensity for that specific transition.
-
Update Method: Update your final analytical method with the empirically determined optimal collision energy for each MRM transition.
Visualizations
Caption: General workflow for this compound analysis.
Caption: Logic diagram for troubleshooting signal loss.
References
- 1. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uthsc.edu [uthsc.edu]
- 3. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Pantothenoylcysteine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Pantothenoylcysteine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] The "matrix" comprises all components in the sample other than the analyte, including proteins, lipids, salts, and other endogenous substances.[1] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantification.[2] In biological matrices like plasma or serum, phospholipids are a major contributor to matrix effects.[1][3]
Q2: What are the common indicators of matrix effects in my this compound analysis?
A: Common indicators that suggest the presence of matrix effects in your LC-MS/MS analysis include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.
Q3: How can I assess the presence and extent of matrix effects in my assay?
A: The post-extraction spike method is a widely used technique to quantitatively assess matrix effects. This involves comparing the response of the analyte spiked into a blank matrix sample that has already been extracted with the response of the analyte in a neat solution at the same concentration.[4] A significant difference between these responses indicates the presence of ion suppression or enhancement. Another qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is infused into the mass spectrometer while a blank extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline signal at the retention time of co-eluting matrix components indicates ion suppression or enhancement zones.[5]
Q4: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6] A SIL-IS for this compound would be a form of the molecule where some atoms (e.g., 12C, 14N) are replaced with their stable heavy isotopes (e.g., 13C, 15N).[7][8] Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
Issue 1: Poor sensitivity and low signal intensity for this compound.
This is a primary indicator of ion suppression, where co-eluting matrix components interfere with the ionization of this compound.[2]
| Potential Cause | Troubleshooting Strategy | Detailed Recommendations |
| Co-eluting Matrix Components | Optimize Chromatographic Separation | Modify the LC gradient profile, change the mobile phase composition, or try a different column chemistry (e.g., HILIC for polar compounds) to achieve better separation of this compound from interfering matrix components.[9] |
| High Concentration of Matrix Components | Improve Sample Preparation | Employ a more rigorous sample preparation technique to remove interfering substances. Options include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specific Phospholipid Removal (PLR) methods.[1][10] |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components. This is a simple approach but may compromise the limit of quantification if this compound is present at very low levels.[11] | |
| Inefficient Ionization | Optimize MS Source Parameters | Adjust ion source parameters such as spray voltage, gas flows, and temperature to enhance the ionization of this compound. |
Issue 2: High variability and poor reproducibility in quantitative results.
This suggests that the matrix effect is inconsistent across different samples, a common challenge in bioanalysis.[4]
| Potential Cause | Troubleshooting Strategy | Detailed Recommendations |
| Inconsistent Sample Preparation | Standardize and Validate the Sample Preparation Protocol | Ensure the sample preparation procedure is highly consistent for all samples, standards, and quality controls. Automation of sample preparation can improve reproducibility. |
| Differential Matrix Effects Between Samples | Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects, as it co-elutes and is affected in the same way as the analyte.[7][8] |
| Matrix-Matched Calibrators | Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to ensure that the standards and samples experience similar matrix effects.[4] |
Experimental Protocols
Protocol 1: Sample Preparation Method Comparison
To mitigate matrix effects, a robust sample preparation protocol is crucial. Below is a comparison of common techniques. The optimal method for this compound should be determined empirically.
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological matrix (e.g., plasma, serum) by adding a water-miscible organic solvent like acetonitrile or methanol.[12][13] | Simple, fast, and inexpensive.[10] | Not very selective; many other matrix components, including phospholipids, remain in the supernatant, often leading to significant matrix effects.[14] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between the aqueous sample matrix and an immiscible organic solvent based on its relative solubility.[10] | Can be more selective than PPT and can remove non-volatile salts.[10] | Can be labor-intensive, may form emulsions, and requires larger volumes of organic solvents.[15] |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interfering matrix components are washed away. The analyte is then eluted with a small volume of solvent.[10] | Highly selective, provides excellent sample cleanup, and allows for sample concentration.[10] | More complex and time-consuming to develop a method, and can be more expensive.[10] |
| Phospholipid Removal (PLR) | These are specialized products (e.g., plates or cartridges) that selectively remove phospholipids from the sample extract, often in combination with protein precipitation.[1][3] | Highly effective at removing a major source of matrix effects in plasma and serum, leading to improved data quality and longer column lifetimes.[1][16] | Adds an extra cost to the sample preparation workflow. |
Protocol 2: General Workflow for LC-MS/MS Method Development for this compound
Caption: A generalized workflow for developing and validating an LC-MS/MS method for this compound quantification.
Protocol 3: Decision Tree for Troubleshooting Matrix Effects
Caption: A decision tree to guide troubleshooting efforts when matrix effects are suspected in this compound quantification.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. zefsci.com [zefsci.com]
- 3. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
- 16. waters.com [waters.com]
Technical Support Center: Pantothenoylcysteine In Vitro Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pantothenoylcysteine during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in vitro?
A1: The primary cause of this compound degradation in biological samples is enzymatic activity. The enzyme Phosphothis compound decarboxylase (PPC-DC) catalyzes the decarboxylation of the cysteine moiety of 4'-phosphothis compound (a phosphorylated form of this compound) to form 4'-phosphopantetheine. This reaction is a key step in the biosynthesis of coenzyme A. Therefore, if your in vitro system contains cell lysates or tissues with active PPC-DC, you can expect rapid degradation of your compound.
Q2: What are the main non-enzymatic degradation pathways for this compound?
A2: While enzymatic degradation is often the most significant concern, non-enzymatic degradation can also occur. This compound, containing a cysteine residue, is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species. The amide bond in the molecule could also be susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.
Q3: How should I store my this compound stock solutions to minimize degradation?
A3: For optimal stability, stock solutions of this compound should be prepared in a suitable buffer, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. The choice of buffer is critical; a slightly acidic pH (around 6.0) is generally recommended to minimize oxidation of the thiol group. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but long-term storage should always be at -80°C.
Q4: Are there any chemical stabilizers I can add to my experiments to protect this compound?
A4: Yes, the addition of antioxidants can help prevent the oxidation of the cysteine residue. Common antioxidants used in in vitro experiments include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and less reactive with other components in the experimental system. Additionally, if enzymatic degradation by PPC-DC is a concern, specific inhibitors of this enzyme can be used, although their availability and suitability for your specific experiment should be carefully considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in cell lysate experiments. | Enzymatic degradation by Phosphothis compound decarboxylase (PPC-DC). | 1. Prepare cell lysates with protease and phosphatase inhibitor cocktails. 2. Consider heat-inactivating the lysate (if compatible with your experiment) to denature enzymes. 3. If possible, use a purified system or subcellular fractions known to have low PPC-DC activity. 4. Work at low temperatures (e.g., on ice) to reduce enzyme kinetics. |
| Inconsistent results between experiments. | Oxidation of the thiol group in this compound. | 1. Prepare fresh solutions of this compound for each experiment. 2. Degas buffers to remove dissolved oxygen. 3. Add an antioxidant like TCEP (typically at 0.1-1 mM) to your buffers and reaction mixtures. |
| Loss of compound during long incubations at physiological temperature. | A combination of enzymatic degradation, oxidation, and potential hydrolysis. | 1. Minimize incubation times whenever possible. 2. Include the aforementioned stabilizers (antioxidants, and if necessary, enzyme inhibitors). 3. Run a time-course experiment to quantify the rate of degradation under your specific conditions. |
| Difficulty in detecting this compound by HPLC. | The compound may have degraded, or the analytical method may not be optimal. | 1. Ensure proper sample handling and storage prior to analysis. 2. Develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products (e.g., the disulfide dimer). A reverse-phase C18 column with a gradient elution using a mobile phase containing a low pH buffer (e.g., 0.1% formic acid) is a good starting point. 3. Use a mass spectrometer (LC-MS) for detection to confirm the identity of the peaks. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to help you determine the stability of this compound under various stress conditions, which is crucial for developing a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Buffer of choice (e.g., phosphate buffer, pH 7.4)
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen buffer.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at -20°C.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples by HPLC to assess the extent of degradation and identify degradation products.
3. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation for each condition.
-
The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Enzymatic degradation of this compound.
Caption: Workflow for a forced degradation study.
enhancing the resolution of Pantothenoylcysteine in chromatography
Welcome to the technical support center for the chromatographic analysis of Pantothenoylcysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance peak resolution and address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions related to the chromatographic separation of this compound.
General Resolution Issues
Q1: What are the initial steps to troubleshoot poor resolution of this compound?
When encountering poor resolution, the first step is to systematically evaluate the primary factors influencing chromatographic separation. The most efficient way to improve resolution is by optimizing selectivity, which is most readily influenced by the stationary and mobile phases.[1]
Initial checks should include:
-
Mobile Phase Composition: Ensure the pH, solvent ratios, and any additives are correctly prepared and within the optimal range for this compound.[2][3]
-
Column Health: Column degradation, such as clogged frits or deteriorated packing, can lead to broad peaks and poor resolution.[2][3] Consider flushing the column or replacing it if performance does not improve.[4]
-
Sample Overload: Injecting too much sample can cause peak distortion, including tailing and broadening, which reduces resolution.[2] Try diluting the sample.[5]
-
System Parameters: Verify that the flow rate and column temperature are set correctly and are stable.[3][6]
Q2: How can I increase the separation between my this compound peak and an adjacent impurity?
To increase the distance between co-eluting peaks, you must alter the selectivity of your method. This can be achieved by:
-
Adjusting Mobile Phase Composition: Modifying the organic solvent (e.g., switching from acetonitrile to methanol), changing the pH, or adding a different buffer can alter the interactions between the analytes and the stationary phase, thereby improving separation.[1][4][7]
-
Changing the Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., switching from a C18 to a Phenyl or a polar-embedded phase) can provide a different selectivity and resolve the peaks.[4][8]
-
Optimizing Temperature: Adjusting the column temperature can influence retention times and sometimes improve resolution, although its effect is generally less pronounced than changes to the mobile or stationary phase.[4][9]
Mobile Phase Optimization
Q3: How does mobile phase pH affect the retention and peak shape of this compound?
The pH of the mobile phase is a critical parameter because this compound is an ionizable compound (containing both acidic and basic functional groups). The pH influences the ionization state of the analyte, which directly impacts its retention and interaction with the stationary phase.[7][10] For ionizable compounds, controlling the mobile phase pH with buffers is vital to ensure stable retention times and symmetrical peak shapes.[7] An acidic pH can also suppress the ionization of residual silanols on the silica surface, reducing secondary interactions that can cause peak tailing.[10]
Q4: When should I use gradient elution instead of isocratic elution?
An isocratic separation (constant mobile phase composition) is often simpler, but it may not be suitable for samples containing compounds with a wide range of polarities.[1] Gradient elution, where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is beneficial for:
-
Complex Samples: It helps to resolve analytes with significantly different hydrophobicities in a single run.[1][2]
-
Improving Peak Shape: It can result in sharper peaks, especially for late-eluting compounds.[7]
-
Reducing Analysis Time: By increasing the elution strength over time, gradient methods can significantly shorten the run time compared to isocratic methods.[1][11]
Stationary Phase (Column) Selection
Q5: What type of HPLC column is best for analyzing this compound?
This compound is a relatively polar molecule. The choice of stationary phase depends on the desired retention mechanism.
-
Reversed-Phase (e.g., C18, C8): This is the most common mode of HPLC.[12] A C18 column is a good starting point, as it separates compounds based on hydrophobicity.[8] However, different C18 columns from various manufacturers can have widely different selectivities due to bonding chemistry and silica properties.[13]
-
Polar-Embedded Phases: These phases contain a polar group embedded within the alkyl chain (e.g., amide). They offer different selectivity and can improve the peak shape of basic compounds.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating very polar compounds that show little or no retention on traditional reversed-phase columns.[9][14] This could be an excellent alternative for this compound analysis.
Q6: How do I know if it's time to replace my HPLC column?
Poor chromatographic performance is a key indicator that a column may need to be replaced.[4] Signs of a failing column include:
-
Consistently high backpressure that cannot be resolved by flushing.[2]
-
Persistent peak splitting or tailing that is not related to the sample or mobile phase.[4]
-
Significant loss of resolution that cannot be restored.[4]
-
Drastic shifts in retention time that are not attributable to other system variables.[15]
Before replacing the column, always try recommended cleaning and regeneration procedures from the manufacturer.[4] Using a guard column can also significantly extend the life of your analytical column by trapping contaminants.[2][8][15]
Sample Preparation
Q7: What are the essential sample preparation steps for analyzing this compound in a biological matrix like plasma?
Proper sample preparation is critical for accurate analysis and to protect the chromatographic system.[3][16] For a biological matrix, key steps include:
-
Protein Removal: Biological samples require the removal of proteins, which can interfere with the analysis and damage the column.[17] Protein precipitation using a cold organic solvent like acetonitrile is a common method.[18]
-
Filtration: After protein removal, the sample must be filtered to remove particulates that could clog the column and system frits.[16][17] A 0.20 µm or 0.45 µm syringe filter is typically used, depending on the particle size of the column packing.[17]
-
Solvent Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.[4][16] Ideally, the sample should be dissolved in a solvent that is weaker than or the same as the mobile phase.[4]
Troubleshooting Guides
This section provides structured protocols and data to guide your method development and troubleshooting efforts.
Data Presentation: Mobile Phase and Stationary Phase Selection
Table 1: Common Mobile Phase Modifiers for Reversed-Phase Chromatography
| Modifier | Typical Concentration | pKa | UV Cutoff (nm) | Primary Use & Considerations |
| Formic Acid | 0.05 - 0.1% | 3.75 | ~210 | Provides an acidic pH (~2.8 at 0.1%) to improve peak shape for basic compounds and control ionization.[10] |
| Acetic Acid | 0.05 - 0.1% | 4.76 | ~220 | Provides a moderately acidic pH (~3.2 at 0.1%).[10] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 0.5 | ~210 | Strong ion-pairing agent that provides a very acidic pH (~2.1 at 0.1%).[10] Can be difficult to remove from the column and may suppress MS signals. |
| Ammonium Formate | 10 - 20 mM | - | ~210 | Buffer used to control pH, often in the 3-5 range. Volatile and MS-compatible.[9] |
| Ammonium Acetate | 10 - 20 mM | 4.76 | ~220 | Buffer used to control pH, often in the 4-6 range. Volatile and MS-compatible. |
Table 2: Comparison of Stationary Phases for Polar Analytes like this compound
| Phase Type | Primary Interaction Mechanism | Best Suited For | Considerations |
| Standard C18 | Hydrophobic (dispersive) interactions.[13] | General purpose separation of non-polar to moderately polar compounds.[8] | May provide insufficient retention for very polar analytes like this compound. |
| Polar-Embedded | Mixed-mode (hydrophobic and hydrogen bonding).[8] | Enhancing retention and improving peak shape for polar and basic compounds. | Offers different selectivity compared to standard C18. Compatible with highly aqueous mobile phases. |
| Phenyl | Hydrophobic and π-π interactions.[14] | Compounds with aromatic rings. | Provides unique selectivity for analytes capable of π-π interactions. |
| HILIC | Partitioning into a water-enriched layer on the stationary phase surface.[9][14] | Highly polar and hydrophilic compounds that are not retained in reversed-phase.[14] | Requires high organic content in the mobile phase. Different elution order than reversed-phase. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol helps determine the optimal mobile phase pH for separating this compound from critical impurities.
-
Prepare Buffers: Prepare three mobile phases using an appropriate buffer (e.g., 10 mM ammonium formate) adjusted to three different pH values:
-
pH 3.0 (using formic acid)
-
pH 4.5 (using formic acid/ammonia)
-
pH 6.5 (using formic acid/ammonia)
-
-
Column Equilibration: Equilibrate the reversed-phase column with the first mobile phase (e.g., 95% Mobile Phase A at pH 3.0, 5% Acetonitrile) for at least 15-20 column volumes.
-
Injection: Inject the this compound standard or sample.
-
Run Analysis: Run the chromatographic analysis using a standard gradient (e.g., 5% to 95% Acetonitrile over 15 minutes).
-
Repeat: Thoroughly flush the system and column with 50:50 water:acetonitrile between pH changes. Repeat steps 2-4 for the other pH values.
-
Evaluate: Compare the chromatograms. Assess the resolution between this compound and the nearest eluting peak at each pH to identify the optimal condition.
Protocol 2: Sample Preparation via Protein Precipitation
This protocol details a common method for preparing biological samples for HPLC analysis.
-
Sample Aliquot: Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (or methanol) to the tube. The 3:1 ratio of solvent to sample is a common starting point.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully pipette the clear supernatant into a clean tube, being careful not to disturb the protein pellet.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[17]
-
Injection: The sample is now ready for injection into the HPLC system.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic for chromatographic analysis.
References
- 1. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. veeprho.com [veeprho.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Choosing Your LC Stationary Phase [restek.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. organomation.com [organomation.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Analysis of Pantothenoylcysteine by LC-MS/MS
Welcome to the technical support center for the LC-MS/MS analysis of Pantothenoylcysteine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your experiments.
Note on Analyte Specificity: While the following guides provide detailed strategies for minimizing ion suppression, specific protocols for this compound were not found in the initial literature search. The principles and methodologies described here are based on best practices for small molecule analysis in complex biological matrices and are highly applicable to this compound. It is recommended to adapt and optimize these methods for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[1][2] It is a significant challenge, particularly when analyzing analytes in complex biological matrices like plasma or serum.[3]
Q2: How can I determine if ion suppression is occurring in my experiment?
A2: A primary indicator of ion suppression is a significantly lower signal response for this compound in a sample matrix compared to a standard prepared in a clean solvent.[1] A post-extraction spike method can be used to quantify the extent of ion suppression. This involves comparing the analyte response in a spiked, extracted blank matrix to the response in a clean solvent.[1] A more comprehensive approach is to use post-column infusion of the analyte to identify regions in the chromatogram where suppression occurs.[4][5]
Q3: What are the primary causes of ion suppression in biological samples?
A3: The main culprits for ion suppression in biological samples are endogenous matrix components that are co-extracted with the analyte.[4] Phospholipids are a major contributor, especially in plasma and serum samples, as they often co-elute with the analytes of interest and can foul the mass spectrometer's ion source.[3] Other substances that can cause ion suppression include salts, proteins, and metabolites.[4][5]
Q4: Can changing my ionization source help reduce ion suppression?
A4: Yes, in some cases. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[6] If your analyte is amenable to APCI, switching ionization sources could be a viable strategy. Additionally, within ESI, sometimes switching from positive to negative ionization mode (or vice-versa) can help, as fewer matrix components may be ionizable in the chosen polarity, thus reducing competition for ionization.[6]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Sensitivity for this compound
This is a common problem often linked to ion suppression. Follow these steps to diagnose and mitigate the issue.
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary source of matrix effects.[7] Consider the effectiveness of your current sample preparation method.
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing interfering matrix components, frequently leading to significant ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, recovery for polar analytes might be low.[8]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and reducing ion suppression.[1][3] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can yield the cleanest extracts.[3][8]
Illustrative Data on Sample Preparation Method vs. Ion Suppression
| Sample Preparation Method | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Signal Suppression (%) |
| Protein Precipitation (Acetonitrile) | 45,000 | 150,000 | 70% |
| Liquid-Liquid Extraction (LLE) | 95,000 | 150,000 | 37% |
| Solid-Phase Extraction (SPE) | 130,000 | 150,000 | 13% |
| Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of different sample preparation techniques on ion suppression.[1] |
Step 2: Optimize Chromatographic Conditions
The goal is to chromatographically separate this compound from co-eluting, ion-suppressing matrix components.[9]
-
Modify Mobile Phase Gradient: Adjusting the gradient can change the elution profile of both the analyte and interfering compounds.[9]
-
Change Mobile Phase Composition: Using a different organic solvent (e.g., methanol vs. acetonitrile) can alter selectivity.[9]
-
Adjust pH: For ionizable compounds, modifying the mobile phase pH can significantly change retention times and improve separation from interferences.[8]
-
Consider a Different Column: A column with a different stationary phase chemistry (e.g., a polar-embedded phase) might provide better separation.
Step 3: Utilize an Internal Standard
A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. The SIL internal standard will co-elute with the analyte and experience similar ion suppression, allowing for a consistent analyte-to-internal standard ratio and more reliable quantification.
Troubleshooting Workflow for Low Signal Intensity
Caption: A decision-making workflow for troubleshooting low signal intensity.
Experimental Protocols
Protocol for Evaluating Matrix Effect (Post-Extraction Spike Method)
This protocol helps to quantify the degree of ion suppression or enhancement.[1]
Objective: To determine the matrix factor (MF) for this compound.
Procedure:
-
Prepare Sample Set A (Analyte in Solvent): Spike this compound at a known concentration (e.g., 100 ng/mL) into a clean solvent (e.g., mobile phase).
-
Prepare Sample Set B (Analyte in Extracted Matrix): Take a blank sample matrix (e.g., plasma) and process it using your established sample preparation protocol. In the final step, spike the extracted matrix with this compound at the same concentration as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and measure the peak area of this compound.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
An MF value = 1 indicates no matrix effect.
-
Protocol for Solid-Phase Extraction (SPE) of this compound
This is a general protocol for SPE that can be adapted for this compound. A mixed-mode cation exchange SPE cartridge is often effective for cleaning up biological samples.[1]
Objective: To remove interfering matrix components and reduce ion suppression.
Materials:
-
Mixed-mode cation exchange SPE cartridge
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Sample pre-treated with an acid (e.g., formic acid)
-
Elution solvent (e.g., 5% ammonium hydroxide in methanol)
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elution: Elute this compound with the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Sample Preparation Workflow Comparison
Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. providiongroup.com [providiongroup.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Inactive Recombinant Pantothenoylcysteine Pathway Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with recombinant enzymes of the Pantothenoylcysteine (PPC) pathway. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the expression, purification, and functional analysis of Pantothenate Kinase (PanK), Phosphothis compound Synthetase (PPCS), and Phosphothis compound Decarboxylase (PPCDC).
Coenzyme A Biosynthesis Pathway
The this compound pathway is a critical segment of the universally conserved Coenzyme A (CoA) biosynthesis pathway. This pathway consists of five enzymatic steps, starting from pantothenate (Vitamin B5). The enzymes PanK, PPCS, and PPCDC catalyze the initial three steps.
Figure 1: Coenzyme A Biosynthesis Pathway.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Enzyme Expression and Solubility Issues
Question 1: I'm not seeing any expression of my recombinant PanK/PPCS/PPCDC on an SDS-PAGE gel.
Answer:
Several factors could be contributing to a lack of visible protein expression:
-
Codon Usage: The codon usage of your gene of interest might not be optimal for your expression host (e.g., E. coli). This can lead to premature termination of translation.
-
Solution: Synthesize a codon-optimized version of your gene for the specific expression host.
-
-
Promoter Leakiness and Toxicity: Some proteins can be toxic to the host cell, even at low expression levels. If your promoter is "leaky" (allows for a low level of transcription even without an inducer), it could be preventing cell growth.
-
Solution: Use a tightly regulated promoter system (e.g., pBAD) or a lower-copy-number plasmid.
-
-
Inefficient Transcription or Translation: Ensure your expression vector contains strong promoter and ribosome binding site (RBS) sequences.
-
Protein Degradation: The expressed protein may be rapidly degraded by host cell proteases.[1]
-
Solution: Try expressing at a lower temperature (e.g., 18-25°C) to slow down protease activity. You can also use protease inhibitor cocktails during cell lysis.[1]
-
Question 2: My enzyme is expressed, but it's all in the insoluble fraction (inclusion bodies). What can I do?
Answer:
Inclusion bodies are dense aggregates of misfolded protein.[2] This is a common issue with high-level recombinant protein expression in E. coli.[2] Here are some strategies to improve solubility:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., 16-20°C) and extending the induction time can slow down protein synthesis, allowing more time for proper folding.[2][3]
-
Lower Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can reduce the rate of protein expression.[3]
-
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag (e.g., Maltose Binding Protein (MBP), Glutathione S-transferase (GST)) to the N- or C-terminus of your protein can improve its solubility.
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your target protein.
-
Inclusion Body Solubilization and Refolding: If the above strategies fail, you can purify the inclusion bodies and then solubilize and refold the protein. This typically involves:
-
Isolation and Washing: Isolate the inclusion bodies from the cell lysate by centrifugation.
-
Solubilization: Use strong denaturants like 8M urea or 6M guanidine hydrochloride to solubilize the aggregated protein.[4][5]
-
Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include dialysis, dilution, or on-column refolding.[6] It is often beneficial to include additives in the refolding buffer, such as L-arginine, to prevent re-aggregation.
-
Figure 2: Troubleshooting Workflow for Recombinant Enzyme Activity.
Section 2: Enzyme Inactivity or Low Activity
Question 3: My enzyme is soluble and pure, but it shows very low or no activity. What should I check?
Answer:
Assuming the protein is correctly folded, the issue likely lies with the assay conditions or the protein's stability.
-
Incorrect Assay Conditions:
-
Cofactors: Ensure all necessary cofactors are present. PanK and eukaryotic PPCS require ATP and Mg²⁺. Bacterial PPCS typically uses CTP.[7] PPCDC requires FMN (flavin mononucleotide) as a cofactor.[8]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. Verify these from the literature for your specific enzyme or perform an optimization experiment. For example, a pantoate kinase from a thermophilic archaeon showed maximal activity at 80°C and pH 7.5.[9]
-
Substrate Concentration: Ensure you are using substrate concentrations around the Michaelis constant (K_m) for sensitive detection of activity.
-
-
Protein Instability and Degradation:
-
Storage: Store your purified enzyme in an appropriate buffer, often containing glycerol (10-20%) to prevent freezing-induced denaturation, and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1]
-
Protease Contamination: Even after purification, trace amounts of proteases can degrade your enzyme over time. Consider adding protease inhibitors to your storage buffer.
-
-
Feedback Inhibition: The CoA biosynthesis pathway is regulated by its end products. High concentrations of CoA or its thioesters (like acetyl-CoA) can inhibit PanK activity.[10][11][12] Ensure your assay buffer does not contain inhibitory concentrations of these molecules.
-
Improper Refolding: If your protein was purified from inclusion bodies, it may not have refolded into its active conformation correctly. Try different refolding protocols with various additives.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound pathway enzymes. Note that these values can vary depending on the organism and experimental conditions.
Table 1: Kinetic Parameters of this compound Pathway Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Specific Activity (U/mg) |
| PPCS | Enterococcus faecalis | CTP | 156 | 2.9 | 5.2 |
| 4'-Phosphopantothenate | 17 | ||||
| L-Cysteine | 86 | ||||
| PPCS | Human | ATP | 269 | 0.56 | Not Reported |
| CTP | 265 | 0.53 | |||
| 4'-Phosphopantothenate (with ATP) | 13 | ||||
| 4'-Phosphopantothenate (with CTP) | 57 | ||||
| L-Cysteine (with ATP) | 14 | ||||
| L-Cysteine (with CTP) | 16 | ||||
| PanK (Type III) | Thermotoga maritima | Pantothenate | 40.3 ± 3.3 | 0.29 ± 0.02 | Not Reported |
| ATP | 6040 ± 710 |
Data sourced from references[7][13][14].
Table 2: General Properties and Cofactors
| Enzyme | Abbreviation | EC Number | Required Cofactors | Common Inhibitors |
| Pantothenate Kinase | PanK | 2.7.1.33 | ATP, Mg²⁺ | CoA, Acetyl-CoA |
| Phosphothis compound Synthetase | PPCS | 6.3.2.5 | CTP (bacteria) or ATP (eukaryotes), Mg²⁺ | Product analogs |
| Phosphothis compound Decarboxylase | PPCDC | 4.1.1.36 | FMN | Not well characterized |
Experimental Protocols
Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures PanK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant PanK
-
Pantothenate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 20 mM KCl
Procedure:
-
Prepare a reaction mixture in a microcuvette containing:
-
800 µL Assay Buffer
-
50 µL 100 mM Pantothenate
-
50 µL 50 mM ATP
-
20 µL 50 mM PEP
-
20 µL 10 mM NADH
-
5 µL PK/LDH enzyme mix (e.g., from a commercial supplier)
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.
-
Initiate the reaction by adding 5-10 µL of purified PanK enzyme.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).
-
The rate of NADH oxidation (and thus PanK activity) is calculated from the linear portion of the curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 2: Phosphothis compound Synthetase (PPCS) Activity Assay (Coupled Pyrophosphate Detection Assay)
This assay measures the production of pyrophosphate (PPi) from the PPCS reaction.
Materials:
-
Purified recombinant PPCS
-
4'-Phosphopantothenate (PPA)
-
L-Cysteine
-
CTP (for bacterial PPCS) or ATP (for eukaryotic PPCS)
-
A commercial pyrophosphate detection kit (e.g., based on a fluorescent probe).
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 1 mM DTT
Procedure:
-
Prepare reactions in a 96-well plate format suitable for a fluorescence plate reader.
-
To each well, add:
-
50 µL Assay Buffer
-
10 µL 10 mM PPA
-
10 µL 10 mM L-Cysteine
-
10 µL 10 mM CTP or ATP
-
-
Add the components of the pyrophosphate detection kit according to the manufacturer's instructions.
-
Initiate the reaction by adding 10 µL of purified PPCS enzyme.
-
Immediately begin monitoring the increase in fluorescence over time in a plate reader set to the appropriate excitation and emission wavelengths for the detection probe.
-
Generate a standard curve using known concentrations of PPi to convert the rate of fluorescence change to the rate of PPi production.
Protocol 3: Inclusion Body Solubilization and Refolding
This is a general protocol that may need optimization for your specific protein.
Materials:
-
Cell pellet containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and DNase I
-
Wash Buffer: Lysis buffer containing 1% Triton X-100
-
Solubilization Buffer: 8 M Urea (or 6 M Guanidine-HCl), 50 mM Tris-HCl, pH 8.0, 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione)
Procedure:
-
Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the pellet in Wash Buffer and incubate for 30 minutes at 4°C with gentle rocking. Centrifuge again and discard the supernatant. Repeat this wash step 2-3 times to remove membrane proteins and other contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Incubate for 1-2 hours at room temperature with stirring until the pellet is fully dissolved. Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.
-
Refolding by Dilution: Slowly add the solubilized protein to a large volume of ice-cold Refolding Buffer (e.g., a 1:100 dilution) with gentle, constant stirring.
-
Incubation: Allow the protein to refold for 12-48 hours at 4°C.
-
Concentration and Purification: Concentrate the refolded protein using an appropriate method (e.g., tangential flow filtration) and proceed with further purification steps (e.g., affinity or size-exclusion chromatography) to isolate the correctly folded monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechrep.ir [biotechrep.ir]
- 7. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prospecbio.com [prospecbio.com]
- 9. Biochemical Characterization of Pantoate Kinase, a Novel Enzyme Necessary for Coenzyme A Biosynthesis in the Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Coenzyme A Biosynthesis in the Hyperthermophilic Bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kinetic characterization of human phosphothis compound synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential Coenzyme A Biosynthetic Enzyme Universally Distributed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
optimization of buffer conditions for Pantothenoylcysteine enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for pantothenoylcysteine enzymatic assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound enzymatic assays, providing potential causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Incorrect Buffer pH: The pH of the assay buffer is outside the optimal range for the enzyme. Most enzymes have a narrow optimal pH range.[1][2] | Perform a pH optimization experiment using a series of overlapping buffers (e.g., MES for pH 5.5-6.5, HEPES for pH 6.5-8.0, Tris for pH 7.5-9.0) to determine the ideal pH for your specific enzyme.[3] For pantothenase, optimal activity is often observed at basic pH values.[4] |
| Suboptimal Buffer Composition: The buffer type itself may be inhibiting the enzyme. For example, high concentrations of phosphate can inhibit some enzymes.[4][5] | Test alternative buffer systems. For phosphothis compound synthetase (PPCS) assays, HEPES and Tris-HCl buffers have been used successfully.[6] If using phosphate buffers, be aware of potential inhibitory effects and consider reducing the concentration or switching to a different buffer.[4][5] | |
| Incorrect Assay Temperature: The assay is being run at a suboptimal temperature. Enzyme activity is highly dependent on temperature.[1][7] | Ensure all assay components, including the buffer, are equilibrated to the optimal temperature for the enzyme before initiating the reaction.[7][8] Most assays are performed at a constant temperature, such as 25°C, 30°C, or 37°C.[6][9] | |
| Presence of Inhibitors: The buffer or sample may contain interfering substances like EDTA, sodium azide, or certain detergents (e.g., SDS, Tween-20).[8] | Review the composition of all solutions. Avoid known enzyme inhibitors in your sample preparation and assay buffers.[8] If inhibition is suspected, it may be necessary to deproteinize or otherwise purify the samples. | |
| Inconsistent or Non-Reproducible Results | Insufficient Buffering Capacity: The buffer concentration is too low to maintain a stable pH throughout the reaction, especially if the reaction produces or consumes protons. | Increase the buffer concentration, typically within the range of 25-100 mM, to ensure pH stability.[3] |
| Buffer pH Sensitive to Temperature: The pKa of the buffer is sensitive to temperature changes, leading to pH shifts if the assay involves temperature fluctuations. | Choose a buffer with a pKa that is close to the desired assay pH and has a low temperature coefficient. Tris, for example, has a significant temperature dependence.[3] | |
| Improper Reagent Handling: Components were not thawed completely or mixed properly before use. | Ensure all frozen components are fully thawed and gently but thoroughly mixed before being added to the assay.[8] Prepare fresh reaction mixes immediately before use.[8] | |
| Precipitation in Assay Wells | Poor Substrate/Component Solubility: The pH of the buffer may be affecting the solubility of the substrate or other assay components.[3] | Check the solubility of all components at the intended assay pH. It may be necessary to adjust the pH to a value that balances both enzyme activity and component solubility.[3] |
| Incorrect Salt Concentration: The ionic strength of the buffer is too high or too low, affecting protein solubility and stability. | Optimize the salt concentration (e.g., NaCl) in the assay buffer. A concentration of 100-150 mM NaCl is often a good starting point.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound enzymatic assay?
A1: The optimal pH is enzyme-specific. For pantothenase, activity is generally higher at basic pH values (pH > 7.0).[4] For phosphothis compound synthetase (PPCS) from Enterococcus faecalis, assays have been successfully performed at pH 7.6 and 8.0 using Tris-HCl and HEPES buffers, respectively.[6] It is crucial to experimentally determine the optimal pH for your specific enzyme and conditions by performing a pH screening experiment.[3][10]
Q2: Which buffer should I choose for my assay?
A2: The choice of buffer can significantly impact enzyme activity.[4] HEPES and Tris-HCl are commonly used for PPCS assays.[6] Phosphate buffers have also been used, but be aware that they can be inhibitory to some enzymes.[4][5] When selecting a buffer, ensure its pKa is within ±1 unit of your desired assay pH to provide adequate buffering capacity.[3]
Q3: What concentration of buffer should I use?
A3: A typical buffer concentration for enzymatic assays is between 25 mM and 100 mM.[3] A common concentration used in PPCS assays is 50 mM or 100 mM.[6] The concentration should be sufficient to maintain a constant pH throughout the reaction.
Q4: Are there any other buffer components I should consider?
A4: Yes, other components are often critical.
-
Dithiothreitol (DTT): A reducing agent like DTT (e.g., 10 mM) is often included to protect the enzyme's cysteine residues from oxidation.[6]
-
Magnesium Chloride (MgCl₂): Divalent cations like Mg²⁺ are essential cofactors for many enzymes that utilize nucleotides (like ATP or CTP), such as PPCS. It is often added in equimolar concentration to the nucleotide triphosphate.[6]
-
Sodium Chloride (NaCl): Salt is added to maintain a constant ionic strength, which can affect enzyme stability and activity. A concentration of 100-150 mM is common.[5][6]
Q5: My assay buffer is at the correct pH, but my results are still poor. What else could be wrong?
A5: Ensure your buffer is at the correct temperature. Using ice-cold buffers can significantly slow down or inhibit enzyme activity; the buffer should be at room temperature or the specified assay temperature.[7][8] Also, verify that all other components (enzyme, substrates, cofactors) are at the correct concentrations and that your samples do not contain any interfering substances.[8]
Experimental Protocols & Data
Table 1: Example Buffer Conditions for PPCS Enzymatic Assays
| Enzyme Source | Buffer System | pH | Key Additives | Reference |
| Enterococcus faecalis PPCS | 50 mM Tris-HCl | 7.6 | 10 mM MgCl₂, 10 mM DTT | [6] |
| Enterococcus faecalis PPCS (Purification) | 20 mM HEPES | 8.0 | 0-0.5 M NaCl | [6] |
| Enterococcus faecalis PPCS (Assay Mix) | 100 mM HEPES | 7.6 | - | [6] |
Protocol: pH Optimization Assay
This protocol provides a framework for determining the optimal pH for a this compound enzymatic assay.
-
Buffer Preparation: Prepare a series of at least three different buffers with overlapping pH ranges (e.g., 50 mM MES pH 5.5, 6.0, 6.5; 50 mM HEPES pH 6.5, 7.0, 7.5, 8.0; 50 mM Tris-HCl pH 8.0, 8.5, 9.0). Ensure all buffers contain any other necessary additives like MgCl₂ and DTT at constant concentrations.
-
Assay Setup: In a 96-well microplate, set up reactions for each pH point.[3]
-
Add the appropriate buffer to each well.
-
Add the substrates (e.g., phosphopantothenate, L-cysteine) and cofactors (e.g., CTP, MgCl₂) to the wells.
-
Include "no-enzyme" control wells for each pH value to correct for any non-enzymatic background signal.[3]
-
-
Temperature Equilibration: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.[6][9]
-
Reaction Initiation: Initiate the reaction by adding a constant, predetermined amount of the enzyme to each well.
-
Data Collection: Immediately place the plate in a microplate reader. Monitor the reaction by measuring the change in absorbance or fluorescence over time at the appropriate wavelength. For PPCS, a common method is a coupled assay that monitors NADH oxidation at 340 nm.[6]
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each pH value by determining the slope of the linear portion of the progress curve.
-
Subtract the rate of the corresponding "no-enzyme" control from each experimental rate.[3]
-
Plot the initial velocity (v₀) against the buffer pH. The pH corresponding to the highest velocity is the optimal pH under these conditions.[3]
-
Visualizations
Caption: Workflow for the experimental determination of optimal enzyme pH.
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: Relationship between buffer pH, enzyme structure, and activity.
References
- 1. anec.org [anec.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic studies on pantothenase from Pseudomonas fluorescens. Effects of pH on substrate and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. rsc.org [rsc.org]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pantothenoylcysteine and Pantetheine Metabolism in Coenzyme A Biosynthesis
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the metabolic pathways of pantothenoylcysteine and pantetheine, two key intermediates in the biosynthesis of Coenzyme A (CoA). Understanding the distinct metabolic fates of these molecules is crucial for research into metabolic disorders, drug development targeting CoA-dependent pathways, and the study of cellular stress responses. This document presents quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to facilitate a clear and objective comparison.
Introduction
Coenzyme A is an essential cofactor in all living organisms, participating in a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids and the citric acid cycle. The biosynthesis of CoA is a multi-step process that can proceed through two distinct routes: the de novo synthesis pathway, which involves this compound, and the salvage pathway, which utilizes pantetheine.
-
This compound is an intermediate in the canonical de novo biosynthesis of CoA from pantothenate (Vitamin B5). Its metabolism is characterized by a two-step enzymatic conversion to 4'-phosphopantetheine.
-
Pantetheine is a precursor in the CoA salvage pathway and can also be generated from the degradation of CoA. Its metabolism involves a single hydrolysis step to produce pantothenic acid and cysteamine.
This guide will delve into the specifics of each pathway, presenting a comparative analysis of the enzymes involved, their kinetics, and the overall metabolic flow.
Metabolic Pathways: A Side-by-Side Comparison
The metabolism of this compound and pantetheine converge on the production of key precursors for CoA synthesis, yet they are governed by distinct enzymatic machinery and regulatory mechanisms.
This compound Metabolism (de novo pathway):
The conversion of 4'-phosphopantothenate to 4'-phosphopantetheine via this compound involves two key enzymes:
-
Phosphothis compound Synthetase (PPCS): This enzyme catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).[1][2][3]
-
Phosphothis compound Decarboxylase (PPCDC): This enzyme then decarboxylates PPC to produce 4'-phosphopantetheine, a direct precursor for dephospho-CoA synthesis.[2][4][5]
Pantetheine Metabolism (Salvage Pathway):
The salvage pathway provides a shortcut for CoA synthesis by utilizing pre-existing pantetheine. The key enzyme in this pathway is:
-
Pantetheinase (Vanin-1): This ectoenzyme hydrolyzes pantetheine into pantothenic acid and cysteamine.[6][7][8] The pantothenic acid can then re-enter the de novo pathway at the initial phosphorylation step. Cysteamine has independent biological activities, including antioxidant functions.[8][9]
The following diagram illustrates the two metabolic pathways:
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallographic Analysis of the Catalytic Mechanism of Phosphothis compound Synthetase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphothis compound synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic characterization of human phosphothis compound synthetase. | Semantic Scholar [semanticscholar.org]
- 5. Phosphothis compound decarboxylase complex | SGD [yeastgenome.org]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
The Untapped Potential of Pantothenoylcysteine as a Metabolic Biomarker: A Comparative Outlook
While research into novel biomarkers for metabolic disorders is a rapidly advancing field, direct evidence validating pantothenoylcysteine or its phosphorylated form, 4'-phosphothis compound, as a standalone biomarker for conditions such as diabetes, obesity, or non-alcoholic fatty liver disease remains to be established in clinical studies. However, its crucial role in the biosynthesis of Coenzyme A (CoA), a central molecule in metabolism, suggests its potential as a candidate for future investigation.
This guide provides a comparative overview of the current landscape of biomarkers for metabolic disorders and explores the theoretical basis for considering this compound in this context. We present a detailed look at the CoA biosynthesis pathway, outline a general experimental protocol for the quantification of related metabolites, and compare the established performance of current biomarkers against the yet-to-be-determined potential of this compound.
Coenzyme A Biosynthesis: The Central Role of 4'-Phosphothis compound
This compound is an intermediate in the multi-step enzymatic synthesis of Coenzyme A (CoA) from pantothenate (Vitamin B5). Specifically, 4'-phosphothis compound is formed in the second step of this critical pathway. Given that CoA is essential for numerous metabolic processes, including the citric acid cycle and fatty acid metabolism, alterations in the levels of its precursors could theoretically reflect metabolic dysregulation.
Below is a diagram illustrating the key steps in the CoA biosynthesis pathway, highlighting the position of 4'-phosphothis compound.
Comparison of Biomarker Performance in Metabolic Disorders
Currently, a variety of biomarkers are utilized in research and clinical settings to diagnose and monitor metabolic disorders. These range from well-established markers to emerging candidates identified through metabolomic studies. The following table summarizes the performance of some of these biomarkers. It is important to note that no published data is currently available for the performance of this compound in this context.
| Biomarker Category | Biomarker Examples | Associated Metabolic Disorders | General Performance Characteristics |
| Glycemic Control | Hemoglobin A1c (HbA1c), Fasting Glucose, Fructosamine | Diabetes, Metabolic Syndrome | Well-established, standard for diagnosis and monitoring of diabetes. Reflects long-term glycemic control. |
| Lipid Profile | Triglycerides, HDL-Cholesterol, LDL-Cholesterol, Apolipoproteins | Metabolic Syndrome, NAFLD, Cardiovascular Disease | Standard clinical tests. Strong association with cardiovascular risk. |
| Liver Enzymes | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Non-alcoholic Fatty Liver Disease (NAFLD) | Commonly used to indicate liver damage, but lack specificity for NAFLD staging. |
| Inflammatory Markers | C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | Obesity, Diabetes, Metabolic Syndrome | Elevated in chronic low-grade inflammation associated with metabolic disorders. |
| Adipokines | Leptin, Adiponectin | Obesity, Metabolic Syndrome | Reflect adipose tissue dysfunction. The leptin-to-adiponectin ratio is a stronger indicator. |
| Amino Acids | Branched-Chain Amino Acids (BCAAs), Aromatic Amino Acids | Insulin Resistance, Diabetes, Obesity | Elevated levels are associated with increased risk of future diabetes. |
| Acylcarnitines | Various short-, medium-, and long-chain acylcarnitines | Insulin Resistance, NAFLD | Reflect incomplete fatty acid oxidation in mitochondria. |
| Ceramides | Various ceramide species | Insulin Resistance, Type 2 Diabetes | Implicated in lipotoxicity and disruption of insulin signaling. |
| This compound | This compound / 4'-Phosphothis compound | Hypothetically linked to metabolic disorders | No data available from clinical validation studies. |
Experimental Protocols: A General Approach to Metabolite Quantification
General Workflow for Quantification of this compound in Human Plasma
1. Sample Preparation:
-
Objective: To extract this compound from plasma and remove interfering proteins.
-
Protocol:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate this compound from other metabolites and quantify it using mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions (Hypothetical):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined through infusion and optimization experiments.
-
3. Data Analysis and Quantification:
-
Objective: To determine the concentration of this compound in the samples.
-
Protocol:
-
Generate a calibration curve using known concentrations of a pure this compound standard.
-
Integrate the peak areas for this compound and the internal standard in both the standards and the unknown samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
-
Future Directions and Conclusion
The central role of this compound in CoA biosynthesis makes it a molecule of interest in the context of metabolic diseases. However, a significant research gap exists in validating its utility as a clinical biomarker. Future studies should focus on:
-
Developing and validating robust analytical methods for the high-throughput quantification of 4'-phosphothis compound in large human cohorts.
-
Conducting case-control and prospective studies to investigate the association between circulating levels of 4'-phosphothis compound and the prevalence and incidence of metabolic disorders.
-
Performing comparative studies to evaluate the diagnostic and prognostic performance of 4'-phosphothis compound against or in combination with established biomarkers.
Until such studies are conducted and published, the potential of this compound as a biomarker for metabolic disorders remains speculative. The scientific community awaits robust clinical data to determine if this essential intermediate can be a valuable tool in the diagnosis and management of these widespread and complex diseases.
A Comparative Guide to Pantothenoylcysteine Synthetase Activity Across Species
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pantothenoylcysteine synthetase (PCyS) activity across different species, supported by available experimental data. This enzyme, also known as phosphothis compound synthetase (PPCS), is a key player in the universally conserved coenzyme A (CoA) biosynthetic pathway, making it an attractive target for antimicrobial drug development.
Introduction to this compound Synthetase
This compound synthetase catalyzes the ATP or CTP-dependent condensation of 4'-phosphopantothenate (PPA) and L-cysteine to form 4'-phosphothis compound (PPC). This is the second step in the five-step biosynthesis of CoA, an essential cofactor in all domains of life, involved in numerous metabolic pathways including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1] Given its crucial role, understanding the species-specific differences in PCyS activity and kinetics can provide valuable insights for the development of selective inhibitors.
Cross-Species Comparison of Kinetic Parameters
The kinetic parameters of PCyS have been characterized in several organisms, revealing significant differences in nucleotide specificity and substrate affinity. The following table summarizes the available quantitative data for PCyS from various species.
| Species | Enzyme | Nucleotide Specificity | Km (PPA) (µM) | Km (Cysteine) (µM) | Km (ATP/CTP) (µM) | kcat (s-1) |
| Homo sapiens | PPCS | ATP & CTP | 13 (ATP), 57 (CTP) | 14 (ATP), 16 (CTP) | 269 (ATP), 265 (CTP) | 0.56 (ATP), 0.53 (CTP) |
| Enterococcus faecalis | PPCS | CTP | 17 | 86 | 156 | 2.9 |
| Mycobacterium tuberculosis | CoaB | CTP | 45.4 | 29.8 | 27.4 | Not Reported |
| Saccharomyces cerevisiae | Cab2 | ATP & CTP | Not Reported | Not Reported | Not Reported | Not Reported |
| Arabidopsis thaliana | AtCoaB | ATP | Not Reported | Not Reported | Not Reported | Not Reported |
| Methanocaldococcus jannaschii | CoaB | CTP | Not Reported | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that the specific kinetic values were not found in the surveyed literature.
Key Observations from Kinetic Data:
-
Nucleotide Specificity: A significant difference is observed in the nucleotide triphosphate requirement. Bacterial and archaeal PCyS enzymes, such as those from E. faecalis, M. tuberculosis, and M. jannaschii, predominantly utilize CTP.[2][3] In contrast, the human and Arabidopsis thaliana enzymes can utilize ATP.[1][4] The enzyme from Saccharomyces cerevisiae has been shown to be active with both ATP and CTP.[5] This difference in nucleotide preference is a key area for the development of selective antimicrobial agents.
-
Substrate Affinity: The Michaelis constants (Km) for the substrates PPA and L-cysteine vary between the characterized enzymes, indicating differences in the active site architecture and substrate binding affinity.
Experimental Protocols
The determination of PCyS activity is most commonly performed using a continuous spectrophotometric coupled-enzyme assay. This method measures the production of pyrophosphate (PPi), a product of the PCyS reaction, by linking it to the oxidation of NADH.
Coupled Spectrophotometric Assay for PCyS Activity
This protocol is adapted from the method used for the characterization of Enterococcus faecalis PPCS.[2]
Principle:
The PPi produced by PCyS is used by pyrophosphate-dependent phosphofructokinase (PPi-PFK) to phosphorylate fructose-6-phosphate. The product, fructose-1,6-bisphosphate, is then cleaved by aldolase. One of the products, glyceraldehyde-3-phosphate, is oxidized by glyceraldehyde-3-phosphate dehydrogenase, which is coupled to the reduction of NAD+ to NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm. To drive the reaction forward and monitor the PCyS activity in real-time, the reaction is coupled to the oxidation of NADH through a series of enzymatic reactions. The overall reaction scheme is as follows:
-
PCyS: 4'-Phosphopantothenate + Cysteine + CTP/ATP → 4'-Phosphothis compound + PPi + CMP/AMP
-
PPi-dependent Phosphofructokinase: PPi + Fructose-6-Phosphate → Fructose-1,6-bisphosphate + Pi
-
Aldolase: Fructose-1,6-bisphosphate → Dihydroxyacetone phosphate + Glyceraldehyde-3-phosphate
-
Triosephosphate Isomerase: Dihydroxyacetone phosphate → Glyceraldehyde-3-phosphate
-
Glyceraldehyde-3-phosphate Dehydrogenase: 2 Glyceraldehyde-3-phosphate + 2 NAD+ + 2 Pi → 2 1,3-Bisphosphoglycerate + 2 NADH + 2 H+
Reagents:
-
HEPES or Tris-HCl buffer
-
4'-Phosphopantothenate (PPA)
-
L-cysteine
-
ATP or CTP
-
MgCl2
-
Pyrophosphate Reagent (containing PPi-PFK, aldolase, triosephosphate isomerase, glyceraldehyde-3-phosphate dehydrogenase, NAD+, and fructose-6-phosphate)
-
Purified PCyS enzyme
Procedure:
-
Prepare a reaction mixture containing buffer, PPA, L-cysteine, ATP or CTP, MgCl2, and the pyrophosphate reagent in a microplate well or a cuvette.
-
Incubate the reaction mixture at the optimal temperature for the enzyme being studied (e.g., 37°C for E. faecalis PCyS).
-
Initiate the reaction by adding a known amount of the purified PCyS enzyme.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. The rate of NADH oxidation is directly proportional to the PCyS activity.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the experimental procedure, the following diagrams are provided in the DOT language for Graphviz.
Caption: The universal Coenzyme A biosynthetic pathway.
Caption: Workflow for the coupled spectrophotometric assay.
Conclusion
The available data highlight significant variations in the kinetic properties of this compound synthetase across different domains of life, particularly in their nucleotide specificity. This provides a strong rationale for targeting this enzyme for the development of novel and selective antimicrobial agents. Further research to determine the kinetic parameters of PCyS from a broader range of species, especially from pathogenic fungi and protozoa, will be crucial for a more comprehensive understanding and for facilitating structure-based drug design efforts. The standardized coupled-enzyme assay provides a robust method for these future investigations.
References
- 1. Kinetic characterization of human phosphothis compound synthetase. | Semantic Scholar [semanticscholar.org]
- 2. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. 4'-phosphopantetheine and coenzyme A biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystallographic Analysis of the Catalytic Mechanism of Phosphothis compound Synthetase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Pantothenoylcysteine vs. Pantothenate Uptake in Yeast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the current understanding of pantothenoylcysteine and pantothenate uptake mechanisms in the model organism Saccharomyces cerevisiae. While significant research has elucidated the transport of pantothenate, the mechanisms governing the uptake of its derivative, this compound, remain largely uncharacterized. This guide summarizes the available experimental data for pantothenate uptake, outlines detailed experimental protocols for assessing transport kinetics, and proposes potential avenues for investigating this compound transport.
Introduction
Pantothenate (Vitamin B5) is an essential precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways.[1] Saccharomyces cerevisiae can acquire pantothenate from the environment through a dedicated transport system or synthesize it de novo.[2][3] this compound is a key intermediate in the CoA biosynthetic pathway, formed by the condensation of pantothenate and cysteine. Understanding the transport efficiency of these molecules into yeast cells is crucial for various applications, including metabolic engineering, antifungal drug development, and studies on nutrient sensing and transport.
Data Presentation: Quantitative Comparison of Uptake Efficiency
Currently, quantitative data on the uptake of this compound in yeast is not available in the scientific literature. In contrast, the uptake of pantothenate has been well-characterized and is mediated by the high-affinity H⁺-symporter, Fen2p.[2]
Table 1: Kinetic Parameters of Pantothenate Uptake by Fen2p in Saccharomyces cerevisiae
| Substrate | Transporter | K_m_ (μM) | V_max_ (nmol/min/mg dry weight) | Transport Mechanism |
| Pantothenate | Fen2p | 3.5 | Not explicitly stated in the provided search results | H⁺-Symport |
| This compound | Unknown | Not Determined | Not Determined | Unknown |
Signaling Pathways and Transport Mechanisms
Pantothenate Uptake and Salvage Pathway
Pantothenate is actively transported into the yeast cell by the plasma membrane protein Fen2p. This process is an H⁺-symport, meaning that the influx of pantothenate is coupled to the co-transport of protons down their electrochemical gradient. Once inside the cell, pantothenate enters the Coenzyme A (CoA) biosynthesis pathway. This pathway involves a series of enzymatic steps, including the formation of phosphothis compound, to ultimately produce CoA.[1]
Hypothetical Uptake of this compound
The mechanism for this compound uptake in yeast has not been experimentally determined. Given its structure as a dipeptide-like molecule (pantothenic acid linked to cysteine), it is plausible that it could be transported by one or more of the yeast's peptide transporters. Yeast possesses a variety of peptide transporters with differing substrate specificities. Alternatively, a dedicated, yet-to-be-identified transporter might be responsible for its uptake.
Experimental Protocols
To facilitate further research in this area, we provide a detailed protocol for a radiolabeled substrate uptake assay, which can be adapted to study both pantothenate and this compound transport in S. cerevisiae.
Radiolabeled Substrate Uptake Assay
This protocol is designed to measure the initial rate of uptake of a radiolabeled substrate (e.g., [³H]-pantothenate or a custom-synthesized radiolabeled this compound) into yeast cells.
Materials:
-
Yeast strain of interest (e.g., wild-type, fen2Δ mutant, or strains overexpressing candidate transporters).
-
Appropriate yeast growth medium (e.g., YPD or synthetic defined medium).
-
Radiolabeled substrate (e.g., [³H]-pantothenate).
-
Unlabeled substrate for competition assays.
-
Washing buffer (e.g., ice-cold phosphate-buffered saline (PBS) or sterile water).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
Microcentrifuge tubes.
-
Incubator/shaker.
Experimental Workflow:
Procedure:
-
Cell Culture: Inoculate the yeast strain into the appropriate liquid medium and grow at 30°C with shaking to an optical density (OD₆₀₀) of 0.8-1.0 (mid-logarithmic phase).
-
Cell Preparation: Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes). Wash the cell pellet twice with ice-cold washing buffer to remove any residual medium. Resuspend the cells in a suitable assay buffer (e.g., minimal medium without the nutrient being assayed) to a final concentration of approximately 10⁸ cells/mL.
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired assay temperature (e.g., 30°C) for 5-10 minutes.
-
Initiate the uptake by adding the radiolabeled substrate to the cell suspension. The final concentration of the substrate should be varied to determine kinetic parameters.
-
At specific time points (e.g., 15, 30, 60, 120, 300 seconds), take aliquots of the cell suspension.
-
-
Termination of Uptake:
-
Immediately filter the aliquot through a glass fiber filter using a vacuum filtration apparatus.
-
Rapidly wash the filter with a large volume of ice-cold washing buffer to remove any non-specifically bound substrate.
-
-
Measurement of Radioactivity:
-
Transfer the filter to a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of substrate taken up per unit of time and per amount of cells (e.g., nmol/min/mg dry weight).
-
Plot the initial uptake rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
-
Controls:
-
Zero-time point control: Add the radiolabeled substrate to the cell suspension and immediately filter and wash to determine the amount of non-specific binding.
-
Competition assay: Perform the uptake assay in the presence of a high concentration of the unlabeled substrate to determine the specificity of the transport.
-
Mutant control: Use a deletion mutant for the suspected transporter (e.g., fen2Δ for pantothenate) to confirm the transporter's role.
Future Directions and Recommendations
The lack of data on this compound uptake presents a significant knowledge gap. To address this, the following experimental approaches are recommended:
-
Direct Uptake Assays: Synthesize radiolabeled this compound and perform uptake assays as described above using wild-type and various yeast mutant strains.
-
Competition Assays: Investigate whether this compound can competitively inhibit the uptake of radiolabeled pantothenate by Fen2p. This would suggest if Fen2p has any affinity for this compound.
-
Screening of Peptide Transporter Mutants: Systematically screen a library of yeast peptide transporter deletion mutants for their ability to grow on a medium where this compound is the sole source of pantothenate (this would require a pantothenate auxotrophic strain).
-
Heterologous Expression: Express candidate yeast transporters in a heterologous system (e.g., Xenopus oocytes or other yeast species lacking the endogenous transporter) to directly assess their ability to transport this compound.
By employing these strategies, researchers can begin to unravel the mechanisms of this compound transport in yeast, providing valuable insights for both fundamental and applied research.
References
- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased biosynthesis of acetyl-CoA in the yeast Saccharomyces cerevisiae by overexpression of a deregulated pantothenate kinase gene and engineering of the coenzyme A biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharomyces cerevisiae is capable of de Novo pantothenic acid biosynthesis involving a novel pathway of beta-alanine production from spermine - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Battle: ATP vs. CTP in the Active Site of Pantothenoylcysteine Synthetase
A Comparative Guide for Researchers in Drug Development and Metabolic Studies
The synthesis of Coenzyme A (CoA) is a fundamental metabolic pathway essential for all living organisms. A key enzyme in this pathway, Pantothenoylcysteine synthetase (PPCS), catalyzes the ATP- or CTP-dependent condensation of 4'-phosphopantothenate (PPA) and L-cysteine to form 4'-phosphothis compound. The nucleotide preference of PPCS varies between organisms, presenting a potential target for selective drug design. This guide provides a detailed kinetic comparison of ATP and CTP utilization by human and bacterial PPCS, supported by experimental data and protocols.
Performance Face-Off: Kinetic Parameters of ATP vs. CTP Utilization
The catalytic efficiency of an enzyme with different substrates can be quantitatively compared using key kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of binding affinity, and the catalytic rate constant (kcat), representing the turnover number of the enzyme.
A comparative analysis of kinetic data for human and Enterococcus faecalis PPCS reveals a stark contrast in nucleotide preference. Human PPCS can utilize both ATP and CTP with similar catalytic efficiencies, while the bacterial enzyme from E. faecalis demonstrates a strong preference for CTP.[1][2]
| Enzyme Source | Nucleotide | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Hill Coefficient (n) |
| Human PPCS | ATP | 269 | 0.56 | 2082 | 1.7 |
| CTP | 265 | 0.53 | 2000 | N/A | |
| E. faecalis PPCS | CTP | 156 | 2.9 | 18590 | N/A |
| ATP | - | (Significantly lower activity) | - | - |
Table 1: Comparison of steady-state kinetic parameters for ATP and CTP utilization by human and E. faecalis this compound synthetase. Data for human PPCS reveals comparable Km and kcat values for both ATP and CTP, indicating a lack of strong nucleotide selectivity.[2] In contrast, E. faecalis PPCS is highly selective for CTP, with ATP showing only 8% of the activity observed with CTP under saturating substrate concentrations.[1] Notably, human PPCS exhibits cooperative binding for ATP, as indicated by a Hill constant of 1.7.[2]
Under the Microscope: Experimental Protocols
The kinetic parameters presented above were determined using a continuous spectrophotometric assay. This method couples the release of pyrophosphate (PPi) from the PPCS reaction to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle of the Assay:
The PPCS-catalyzed reaction produces one molecule of PPi for each molecule of 4'-phosphothis compound synthesized. The released PPi is then used by pyrophosphate-dependent phosphofructokinase (PPi-PFK) to phosphorylate fructose-6-phosphate. The product of this reaction, fructose-1,6-bisphosphate, is then acted upon by aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase, ultimately leading to the oxidation of two molecules of NADH for every molecule of PPi.
Detailed Methodology:
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate format with a final volume of 100 µL. The reaction mixture contains:
-
50 mM Tris-HCl buffer, pH 7.6
-
10 mM DTT
-
MgCl₂ in a 1:1 molar ratio with the nucleotide triphosphate
-
A commercial pyrophosphate detection reagent containing PPi-PFK, aldolase, triose-phosphate isomerase, glycerol-3-phosphate dehydrogenase, fructose-6-phosphate, and NADH. Additional PPi-PFK may be required for a continuous assay format.[1]
-
Varying concentrations of the substrates: ATP or CTP, 4'-phosphopantothenate, and L-cysteine.
-
-
Enzyme Preparation: A solution of purified PPCS (e.g., 275 nM) is prepared in 50 mM Tris-HCl, pH 7.6.[1]
-
Assay Procedure:
-
The reaction mixture and the enzyme solution are pre-incubated separately at 37°C for 15 minutes.[1]
-
The reaction is initiated by adding the enzyme solution to the reaction mixture.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored in real-time using a microplate reader. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.[1]
-
Initial velocities are calculated from the linear phase of the reaction.
-
-
Data Analysis:
-
To determine the kinetic parameters for one substrate, its concentration is varied while the concentrations of the other two substrates are held constant at saturating levels.
-
The initial velocity data is then fitted to the Michaelis-Menten equation (or the Hill equation for cooperative enzymes) using non-linear regression analysis to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.
-
Visualizing the Pathway and Process
To understand the context of the PPCS-catalyzed reaction, it is essential to visualize its place within the broader Coenzyme A biosynthesis pathway.
Caption: The Coenzyme A biosynthetic pathway, highlighting the PPCS-catalyzed step.
The experimental workflow for determining the kinetic parameters can also be visualized to clarify the process.
Caption: Workflow for the continuous spectrophotometric assay of PPCS activity.
References
A Researcher's Guide to Validating Antibodies for Pantothenoylcysteine-Related Research
For researchers, scientists, and drug development professionals investigating the metabolic pathways involving Pantothenoylcysteine, the specificity and reliability of antibodies are paramount. This compound is a critical intermediate in the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism. Direct detection of this small molecule with high specificity using antibodies is challenging, and commercially available antibodies that specifically target this compound are not readily found.
This guide, therefore, focuses on the next best approach: utilizing antibodies against the key enzymes that directly synthesize and metabolize this compound. These are Phosphothis compound Synthetase (PPCS) and Phosphothis compound Decarboxylase (PPCDC) . By validating the specificity of antibodies against these enzymes, researchers can effectively study the flux and regulation of the Coenzyme A biosynthesis pathway, indirectly providing insights into the role of this compound.
This comparison guide provides an objective overview of commercially available antibodies for PPCS and PPCDC, supported by experimental data and detailed protocols to aid in their validation and use.
The Coenzyme A Biosynthesis Pathway
The synthesis of Coenzyme A from Pantothenate (Vitamin B5) is a five-step enzymatic pathway. This compound is synthesized by PPCS and subsequently decarboxylated by PPCDC. Understanding this pathway is crucial for contextualizing the use of antibodies against these enzymes.
Comparison of Commercially Available Antibodies
The following tables summarize key information for a selection of commercially available antibodies against human PPCS and PPCDC. This data is compiled from publicly available datasheets and should be used as a starting point for your own in-lab validation.
Table 1: Anti-Phosphothis compound Synthetase (PPCS) Antibodies
| Catalog Number | Vendor | Host | Clonality | Validated Applications | Recommended Dilution (WB) | Recommended Dilution (IHC) |
| HPA031361 | Sigma-Aldrich | Rabbit | Polyclonal | WB, IHC, IF | 0.04-0.4 µg/mL | 1:200-1:500 |
| abx114497 | Abbexa | Rabbit | Polyclonal | WB, IHC, ELISA[1] | Not Specified | Not Specified |
| ab140626 | Abcam | Rabbit | Monoclonal | WB | 1:2000 | Not Specified |
| 14-649 | ProSci | Rabbit | Polyclonal | WB | 1:3000 | Not Specified |
Table 2: Anti-Phosphothis compound Decarboxylase (PPCDC) Antibodies
| Catalog Number | Vendor | Host | Clonality | Validated Applications | Recommended Dilution (WB) | Recommended Dilution (IHC) |
| HPA045667 | Sigma-Aldrich | Rabbit | Polyclonal | WB, IHC, IF | 0.04-0.4 µg/mL | 1:20-1:50 |
| AV46307 | Sigma-Aldrich | Rabbit | Polyclonal | WB | 2.5 µg/mL | Not Specified |
| PACO59860 | Assay Genie | Rabbit | Polyclonal | ELISA, IHC, IF[2] | Not Specified | 1:500-1:1000[2] |
| abx354141 | Abbexa | Rabbit | Polyclonal | WB, IHC, IF, ELISA | Not Specified | Not Specified |
Experimental Protocols for Antibody Validation
Effective validation is crucial to ensure the specificity and reliability of an antibody in your experimental context. Below are detailed protocols for key validation experiments.
General Antibody Validation Workflow
A systematic approach to antibody validation ensures robust and reproducible results. The following workflow outlines the key steps from antibody selection to application-specific validation.
Western Blot (WB) Protocol
Western blotting is a fundamental technique to verify if the antibody recognizes a protein of the correct molecular weight.
a. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Prepare lysates by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
b. Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 60-90 minutes.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PPCS or anti-PPCDC) at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an ECL substrate and an imaging system.
Immunohistochemistry (IHC) Protocol
IHC is used to assess the subcellular localization and tissue distribution of the target protein.
a. Tissue Preparation:
-
Fix paraffin-embedded tissue sections on slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
c. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum for 1 hour.
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA can be used for the quantitative detection of the target protein in biological samples.
a. Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the target protein (PPCS or PPCDC) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
b. Blocking and Sample Incubation:
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
c. Detection:
-
Wash the plate.
-
Add a detection antibody (conjugated to HRP or biotin) and incubate for 1-2 hours.
-
If using a biotinylated detection antibody, wash and then add streptavidin-HRP.
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with sulfuric acid and read the absorbance at 450 nm.
By following these guidelines and protocols, researchers can confidently validate and utilize antibodies against PPCS and PPCDC to advance their understanding of this compound metabolism and its role in health and disease.
References
Comparative Inhibitor Screening for Pantothenoylcysteine Pathway Enzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting enzymes in the pantothenoylcysteine pathway, a critical segment of Coenzyme A (CoA) biosynthesis. This pathway, essential for cellular metabolism, presents a promising avenue for the development of novel antimicrobial agents.
The formation and conversion of this compound involve two key enzymes: Phosphothis compound Synthetase (PPCS) and Phosphothis compound Decarboxylase (PPCDC). This guide focuses primarily on PPCS, for which a more extensive body of comparative inhibitor data is available, and discusses the current landscape of PPCDC inhibitor research.
Phosphothis compound Synthetase (PPCS) Inhibitor Comparison
Phosphothis compound synthetase (PPCS), also known as CoaB, catalyzes the ATP- or CTP-dependent condensation of 4'-phosphopantothenate and L-cysteine to form 4'-phospho-N-pantothenoylcysteine.[1] This enzyme is a validated target for antimicrobial drug discovery, with significant differences between bacterial and human isoforms offering a window for selective inhibition.[2][3]
A number of studies have focused on developing inhibitors that mimic the reaction intermediate, phosphopantothenoyl-cytidylate, leading to potent and selective inhibition of bacterial PPCS.[3]
Quantitative Comparison of PPCS Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various compounds against PPCS from different species. The data highlights the potential for selective inhibition of bacterial enzymes over the human counterpart.
| Compound | Target Organism | Enzyme | IC50 (µM) | Reference |
| 1f | Mycobacterium tuberculosis | CoaB (PPCS) | 15.6 | [3] |
| 1f | Human | CoaB (PPCS) | 23.4 | [3] |
| 1a | Mycobacterium tuberculosis | CoaB (PPCS) | 9.9 | [3] |
| Compound 1b | Mycobacterium smegmatis | CoaB (PPCS) | 3.6 | [4] |
| Succinyl-CoA | Mycobacterium smegmatis | CoaB (PPCS) | 38 | [4] |
| Acetyl-CoA | Mycobacterium smegmatis | CoaB (PPCS) | 148 | [4] |
Phosphothis compound Decarboxylase (PPCDC) Inhibitors
Phosphothis compound decarboxylase (PPCDC), or CoaC, catalyzes the subsequent step in the pathway: the decarboxylation of 4'-phosphothis compound to produce 4'-phosphopantetheine.[1][5] While PPCDC is also an essential enzyme, the public domain literature contains limited information on comparative screening of small molecule inhibitors with reported IC50 values.
Experimental Protocols
A reliable and reproducible experimental protocol is crucial for the comparative screening of enzyme inhibitors. Below is a detailed methodology for a typical biochemical assay to determine the inhibitory activity of compounds against PPCS.
PPCS Inhibitor Screening Assay Protocol
This protocol is based on a continuous enzyme-coupled spectrophotometric assay that measures the production of pyrophosphate (PPi), a product of the PPCS reaction. The release of PPi is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]
Materials and Reagents:
-
Purified PPCS enzyme (bacterial and/or human)
-
4'-phosphopantothenate (PPA)
-
L-cysteine
-
Cytidine triphosphate (CTP) or Adenosine triphosphate (ATP), depending on the enzyme isoform
-
Magnesium chloride (MgCl2)
-
HEPES or Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Pyrophosphate detection kit (e.g., Sigma-Aldrich Pyrophosphate Reagent)
-
Additional pyrophosphate-dependent phosphofructokinase (PPi-PFK)
-
NADH
-
Coupling enzymes (e.g., aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Assay Procedure:
-
Prepare Assay Buffer: Prepare a suitable buffer, for example, 100 mM HEPES at pH 7.6.
-
Prepare Reagent Mix: In a microcentrifuge tube or the wells of a microplate, prepare the assay mix. The final concentrations of the components may need optimization, but a typical starting point is:
-
100 mM HEPES, pH 7.6
-
10 mM MgCl2
-
10 mM DTT
-
Concentrations of PPA, L-cysteine, and CTP/ATP around their respective Km values
-
Components of the pyrophosphate detection system, including coupling enzymes and NADH.
-
-
Pre-incubation: Add a range of concentrations of the test inhibitor to the assay mix. Also, include a control with no inhibitor (vehicle control). Pre-incubate the mixture and the enzyme solution separately at 37°C for 15 minutes.[6]
-
Initiate Reaction: Start the enzymatic reaction by adding the purified PPCS enzyme to the assay mix.
-
Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical context and the screening process, the following diagrams have been generated.
Caption: The enzymatic conversion of 4'-phosphopantothenate to 4'-phosphopantetheine.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibiting Mycobacterium tuberculosis CoaBC by targeting an allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphothis compound decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Characterization and Kinetics of Phosphothis compound Synthetase from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Models of Pantothenoylcysteine Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate prediction of enzyme kinetics through in silico modeling is a critical component of modern drug development and metabolic engineering. Pantothenoylcysteine synthetase (PPCS) and this compound decarboxylase (PPC-DC) are key enzymes in the biosynthesis of Coenzyme A, making them attractive targets for novel antimicrobial agents. The validation of computational models of these enzymes against robust experimental data is paramount for their predictive power and utility.
This guide provides a framework for the validation of in silico models of PPCS and PPC-DC kinetics. It includes a compilation of experimentally determined kinetic parameters to serve as a benchmark, a generalized workflow for model validation, and detailed experimental protocols for acquiring kinetic data.
Experimental Kinetic Parameters for Benchmarking
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Notes |
| PPCS | Enterococcus faecalis | CTP | 156 | 2.9 | Follows a Bi Uni Uni Bi Ping Pong mechanism.[1] |
| (R)-phosphopantothenate | 17 | ||||
| L-cysteine | 86 | ||||
| PPCS | Homo sapiens | CTP | 265 | 0.53 | Can utilize both ATP and CTP.[2] |
| (R)-phosphopantothenate | 57 | ||||
| L-cysteine | 16 | ||||
| ATP | 269 | 0.56 | Exhibits cooperative binding with ATP (Hill constant of 1.7).[2] | ||
| (R)-phosphopantothenate | 13 | ||||
| L-cysteine | 14 | ||||
| PPC-DC | - | 4'-phosphothis compound | - | - | Data not available. |
A Generalized Workflow for In Silico Model Validation
The validation of a newly developed or hypothetical in silico model of enzyme kinetics is a systematic process. The following diagram illustrates a generalized workflow for this process, from initial model construction to iterative refinement based on experimental data.
Caption: A generalized workflow for the validation of in silico enzyme kinetic models.
Detailed Experimental Protocols
Accurate experimental data is the cornerstone of model validation. Below are detailed protocols for determining the kinetic parameters of PPCS and a generalized approach for PPC-DC.
Protocol 1: Kinetic Characterization of Phosphothis compound Synthetase (PPCS)
This protocol is adapted from studies on E. faecalis and human PPCS.[1][2]
Objective: To determine the Michaelis-Menten constants (Km) for the substrates of PPCS and the catalytic rate constant (kcat).
Materials:
-
Purified PPCS enzyme
-
CTP or ATP
-
(R)-phosphopantothenate
-
L-cysteine
-
Coupled enzyme system for pyrophosphate detection (e.g., Pyrophosphate Reagent from Sigma-Aldrich)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Enzyme Assay: The activity of PPCS is measured using a continuous enzyme-linked assay that couples the production of pyrophosphate to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, a saturating concentration of the coupled enzyme system components, and NADH.
-
Initiation of Reaction: To determine the Km for one substrate, vary its concentration while keeping the concentrations of the other two substrates at saturating levels. Initiate the reaction by adding the PPCS enzyme.
-
Data Acquisition: Record the change in absorbance at 340 nm over time. The initial velocity of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km. The kcat is calculated by dividing Vmax by the enzyme concentration.
-
Ping-Pong Mechanism Analysis: To confirm the Bi Uni Uni Bi Ping Pong mechanism, perform initial velocity studies by varying the concentration of one substrate at several fixed concentrations of a second substrate, while the third substrate is held at a saturating concentration. The resulting data should yield a series of parallel lines in a double reciprocal plot.[1]
Protocol 2: Generalized Kinetic Assay for Phosphothis compound Decarboxylase (PPC-DC)
As a member of the decarboxylase family of enzymes, the activity of PPC-DC can be monitored by the consumption of its substrate, 4'-phosphothis compound, or the formation of its product, 4'-phosphopantetheine.
Objective: To determine the Km and kcat for PPC-DC.
Materials:
-
Purified PPC-DC enzyme
-
4'-phosphothis compound (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18) for separating the substrate and product
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer and varying concentrations of the substrate, 4'-phosphothis compound.
-
Enzyme Reaction: Equilibrate the reaction mixtures at the desired temperature. Initiate the reaction by adding a known amount of purified PPC-DC enzyme.
-
Time Course and Quenching: At specific time intervals, withdraw aliquots from the reaction mixture and stop the reaction by adding a quenching solution.
-
Product Quantification: Separate the substrate and product in the quenched samples using HPLC. Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of known concentrations of 4'-phosphopantetheine.
-
Data Analysis: Determine the initial reaction velocities from the linear phase of product formation over time for each substrate concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to obtain Vmax and Km. Calculate kcat from the Vmax and the enzyme concentration.
By following this guide, researchers can systematically validate their in silico models of this compound enzyme kinetics, leading to more reliable predictions and a deeper understanding of the Coenzyme A biosynthesis pathway.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Pantothenoylcysteine
The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of pantothenoylcysteine, catering to researchers, scientists, and professionals in drug development. While this compound and its common salt forms (e.g., D-Pantothenic acid calcium salt) are generally not classified as hazardous substances, it is crucial to follow established protocols to mitigate any potential risks and adhere to environmental regulations.[1][2][3]
Immediate Safety Protocols and Handling
Before initiating any disposal procedure, it is imperative to consult the product-specific Safety Data Sheet (SDS) for detailed information on handling and potential hazards.[4] Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Ventilation: Handle the compound in a well-ventilated area. If working with powders that could become airborne, or if it is dissolved in a volatile solvent, use a chemical fume hood.[4]
-
Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., sand or vermiculite), collect the contaminated material into a sealed, labeled container, and thoroughly clean the spill area.[4] If the spill involves other hazardous chemicals, the resulting mixture must be treated as hazardous waste.[2]
Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for disposing of uncontaminated this compound.
-
Waste Characterization: The first step is to confirm the waste classification. Based on available data for related compounds, pure this compound is not considered hazardous waste.[1][2] However, it is the generator's responsibility to verify this with the product's SDS and local institutional guidelines.[2]
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central waste collection point, as directed by your institution's Environmental Health & Safety (EH&S) department.[4]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Arranging for Pickup:
Key Disposal Considerations
The following table summarizes the critical factors to consider when managing this compound waste.
| Consideration | Guideline | Citation |
| Regulatory Compliance | All disposal methods must comply with federal, state, and local environmental regulations. | [2] |
| Waste Characterization | The waste generator is responsible for correctly identifying and characterizing the waste. | [2] |
| Prohibited Disposal | Do not dispose of with household or general laboratory trash. Avoid release into the environment by washing down the drain. | [2][6] |
| Container Management | Use compatible, sealed, and clearly labeled containers. Uncleaned empty containers should be treated as the product itself. | [2][4][5] |
| Mixtures | If mixed with a hazardous substance (e.g., flammable solvent), the entire mixture must be managed as hazardous waste. | [2][4] |
| Spill Residue | All materials used to clean up a spill must be collected and disposed of as chemical waste. | [2][4] |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pantothenoylcysteine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Pantothenoylcysteine, offering procedural guidance to ensure the well-being of laboratory personnel and the integrity of research. Given the limited specific toxicity data for this compound, a conservative approach to handling, based on the potential hazards of its structural components, is strongly recommended.
Immediate Safety and Personal Protective Equipment (PPE)
While some sources may classify this compound as non-hazardous, the potential for skin, eye, and respiratory irritation, based on data from structurally related compounds such as L-Cysteine and D-Pantothenic Acid, necessitates the consistent use of appropriate personal protective equipment.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or when generating dust. | Minimizes inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located in an area with minimal air currents.
-
Work within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.
-
Have all necessary equipment and reagents readily accessible to avoid unnecessary movement and potential spills.
2. Weighing and Aliquoting:
-
Handle this compound as a solid, crystalline powder.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Avoid generating dust. If dust is unavoidable, utilize respiratory protection.
-
Close the primary container immediately after use to prevent contamination and exposure.
3. Dissolution and Use:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner (e.g., water bath) within a fume hood.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, gently sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
While this compound is not currently classified as a hazardous waste by all sources, it is prudent to handle it as a chemical waste.
-
Do not dispose of this compound down the drain.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.
2. Waste Segregation and Collection:
-
Collect waste this compound (solid or in solution) in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
3. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste.
-
Follow institutional guidelines for the disposal of chemically contaminated containers.
4. Professional Disposal:
-
All chemical waste must be disposed of through your institution's designated hazardous waste management program.
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Logical Relationship: PPE and Hazard Mitigation
The selection of appropriate PPE is directly linked to mitigating the potential hazards associated with handling this compound.
Caption: Relationship between PPE and potential hazard mitigation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
